molecular formula Re B1218776 Rhenium CAS No. 7440-15-5

Rhenium

Numéro de catalogue: B1218776
Numéro CAS: 7440-15-5
Poids moléculaire: 186.21 g/mol
Clé InChI: WUAPFZMCVAUBPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rhenium (Re) is a rare, silvery-white transition metal with atomic number 75, known for its exceptional physical properties, including one of the highest melting points of all elements at 3186 °C and a density of 21.02 g/cm³ . This combination of high melting point, strength at elevated temperatures, and good ductility makes it a critical material in advanced research and industrial applications . A primary research and application area for this compound is in high-temperature superalloys , particularly in nickel-based single-crystal alloys used in the hot sections of jet engines and gas turbines . The addition of this compound, typically between 2% to 6%, produces the "this compound effect," significantly enhancing the alloy's high-temperature strength, creep resistance, and service life, which allows engines to operate at higher efficiencies . In catalysis , this compound is widely employed, especially in the petroleum industry. This compound-platinum catalysts are crucial for catalytic reforming processes, converting naphtha into high-octane gasoline . These catalysts offer improved stability and resistance to poisoning compared to traditional formulations . This compound's radioactive isotopes, this compound-186 and this compound-188 , are of significant interest in nuclear medicine and therapeutic research . This compound-188, a high-energy beta-emitter with a short 16.9-hour half-life, is used in targeted radionuclide therapy for conditions like liver cancer and bone metastases . Its chemical similarity to Technetium-99m allows for the development of matched "theranostic" pairs for diagnosis and therapy . Furthermore, various this compound complexes (e.g., tricarbonyl complexes) are under preclinical investigation as potential anticancer agents due to their phototoxicity and ability to induce oxidative stress in cancer cells . Additional research applications include its use in high-temperature thermocouples capable of measuring up to 2200°C, electrical contacts for wear resistance, and as a component in radiation shielding for nuclear research . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans.

Propriétés

IUPAC Name

rhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPFZMCVAUBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064685
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.207 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Black to silver-grey solid; [Merck Index], Liquid
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8683
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-15-5, 22541-28-2
Record name Rhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium, ion(Re7 )
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHU292INY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the History and Discovery of Rhenium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the history, discovery, and fundamental properties of the element Rhenium (Re). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this rare and significant transition metal.

Historical Overview: The Path to Discovery

The identification of this compound was a culmination of theoretical prediction and meticulous experimental work, marking the discovery of the last stable, naturally-occurring element in the periodic table.[1]

1.1 Early Predictions

The existence of an element with atomic number 75 was anticipated long before its actual discovery. Dmitri Mendeleev's formulation of the periodic table in 1869 left gaps for then-unknown elements, including two below manganese.[1] He termed the element expected to be at position 75 "dvi-manganese". Later, in 1913, Henry Moseley's work on X-ray spectroscopy provided a firm experimental basis for the concept of atomic number.[2] His law established a direct relationship between an element's X-ray frequency and its atomic number, allowing him to identify specific gaps in the periodic table, including the one for element 75.[2][3][4]

1.2 Initial Claims and Final Discovery

In 1908, Japanese chemist Masataka Ogawa announced the discovery of element 43, which he named "nipponium".[5] However, a later re-examination of his work suggested he had actually found element 75, this compound, but had misidentified it.[1][5]

The definitive discovery of this compound was made in 1925 by German chemists Walter Noddack, Ida Tacke (later Noddack), and Otto Berg.[1][6][7] They detected the element using X-ray spectroscopy in platinum ores and minerals such as columbite, gadolinite, and molybdenite.[8][9] The discovery filled the final vacant spot for a stable element in the periodic table.[1] The team named the element this compound, derived from Rhenus, the Latin name for the Rhine River, in honor of the region where the discovery was made.[1][6][7]

G cluster_timeline Timeline of this compound's Discovery p1 1869 Mendeleev predicts 'dvi-manganese' p2 1913 Moseley confirms gap for element 75 p1->p2 Theoretical Foundation p3 1925 Noddack, Tacke, and Berg discover this compound p2->p3 Experimental Search p4 1928 First gram of this compound is isolated p3->p4 Isolation

A simplified timeline of the key events leading to the discovery of this compound.

Properties of this compound

This compound is a silvery-white, heavy, third-row transition metal in group 7 of the periodic table.[5] It is one of the rarest elements in the Earth's crust, with an average concentration of about 1 part per billion.[5][10] It possesses one of the highest melting points and boiling points of all elements.[5]

2.1 Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValue
Atomic Number75
Atomic SymbolRe
Standard Atomic Weight186.207 u[5]
Electron Configuration[Xe] 4f¹⁴ 5d⁵ 6s²[11]
Density (near r.t.)21.03 g/cm³[10]
Melting Point3186 °C / 5767 °F[11][12]
Boiling Point5596 °C / 10105 °F[10][11]
Crystal StructureHexagonal Close-Packed[5][6]
AppearanceSilvery-grayish white metallic luster[5][6]
Oxidation States-3, -1, 0, +1, +2, +3, +4, +5, +6, +7[5][11]

2.2 Mechanical and Thermal Data

This compound's mechanical hardness and thermal stability are key to its industrial applications. When annealed, it is very ductile and can be bent, coiled, or rolled.[6][9]

PropertyValue
Mechanical Properties
Tensile Strength (annealed)1070 MPa[10][13]
Yield Strength (annealed)290 MPa[10][13]
Modulus of Elasticity469 GPa[10][13]
Shear Modulus176 GPa[10][13]
Poisson's Ratio0.296[10][13]
Brinell Hardness165[10][13]
Thermal Properties
Thermal Conductivity39.6 W/m·K[10]
Thermal Expansion Coeff.6.12 µm/m·°C (at 500°C)[10]

Experimental Protocols for Discovery and Isolation

The discovery of this compound was a testament to the power of X-ray spectroscopy and required an arduous extraction process to isolate the element.

3.1 Detection Methodology

The primary technique used by Noddack, Tacke, and Berg for the detection of element 75 was X-ray emission spectroscopy .[8][14]

  • Sample Preparation : The team analyzed a variety of minerals where neighboring elements were known to exist, including platinum ores, columbite, and molybdenite (MoS₂).[8][9]

  • Electron Bombardment : The mineral samples were bombarded with a beam of electrons. This process excites the core-level electrons in the atoms of the sample.

  • X-ray Emission : As the excited electrons relax to their ground state, they emit X-rays with characteristic wavelengths unique to each element present.

  • Spectral Analysis : By analyzing the resulting X-ray spectrum, the team identified faint peaks at wavelengths that corresponded to the theoretical predictions for element 75, based on Moseley's law.[8][14]

3.2 Isolation Protocol

After detecting this compound, the team faced the significant challenge of isolating a tangible amount. They determined that molybdenite was a relatively rich source.[1][14] The isolation of the first gram of this compound in 1928 was a monumental effort.[5][9]

  • Ore Processing : Approximately 660 kg of Norwegian molybdenite ore was processed.[1][5][9][14]

  • Roasting : The molybdenite ore was roasted. During this process, the this compound impurity was oxidized to this compound(VII) oxide (Re₂O₇), which is volatile.[5]

  • Flue Dust Collection : The volatile Re₂O₇ was carried away in the flue gases and collected from the resulting flue dust.[5]

  • Leaching and Precipitation : The collected dust was leached to dissolve the this compound compounds. The element was then precipitated from the solution as ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄).[6]

  • Reduction to Metal : The purified ammonium perrhenate was then reduced with hydrogen gas at elevated temperatures to produce pure this compound metal powder.[12]

This extensive process yielded just one gram of this compound, highlighting the element's extreme rarity.[1][5][9]

G cluster_workflow Experimental Workflow for this compound Isolation start Select Mineral Ore (e.g., Molybdenite) process1 Roast 660 kg of Ore to Volatilize this compound Oxide start->process1 process2 Collect Flue Gases and Dust process1->process2 process3 Leach Dust to Dissolve This compound Compounds process2->process3 process4 Precipitate as Ammonium Perrhenate (NH₄ReO₄) process3->process4 process5 Reduce with Hydrogen at High Temperature process4->process5 end Isolate 1g of This compound Metal Powder process5->end

Workflow diagram illustrating the isolation of this compound from molybdenite ore.

References

Elemental Rhenium: A Comprehensive Physicochemical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhenium (Re), a silvery-gray, dense, third-row transition metal, holds a unique position in the periodic table and in various high-technology applications. With the atomic number 75, it is one of the rarest elements in the Earth's crust, primarily obtained as a by-product of molybdenum and copper mining and refining. Its exceptional physicochemical properties, including one of the highest melting and boiling points of all elements, make it an indispensable component in high-temperature superalloys and critical aerospace applications.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's fundamental characteristics is paramount for leveraging its potential in catalysis, advanced materials, and medicine.

This technical guide provides an in-depth overview of the core physicochemical properties of elemental this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing relevant workflows.

Physical and Atomic Properties

This compound is characterized by its remarkable density, surpassed only by platinum, iridium, and osmium, and its exceptionally high melting and boiling points, exceeded only by tungsten and carbon.[2] These properties are a direct consequence of its strong metallic bonding and high atomic mass.

Table 1: Physical and Atomic Properties of this compound

PropertyValue
Atomic Number75[2]
Atomic Weight186.207 u[3][4]
Density (at 20°C)21.02 g/cm³[3][5]
Melting Point3186 °C (3459 K)[3]
Boiling Point5596 °C (5869 K)[3]
Electron Configuration[Xe] 4f¹⁴ 5d⁵ 6s²[2][4]
Crystal StructureHexagonal Close-Packed (hcp)[5]
Lattice Parameters (a, c)a = 2.761 Å, c = 4.458 Å[5]
Phase at STPSolid

Mechanical and Thermal Properties

Elemental this compound is known for its high modulus of elasticity and excellent strength at elevated temperatures. When annealed, it is highly ductile and can be bent, coiled, or rolled. Its thermal properties are critical for its use in high-temperature environments.

Table 2: Mechanical and Thermal Properties of this compound

PropertyValue
Young's Modulus463 GPa[3]
Shear Modulus178 GPa[3]
Bulk Modulus370 GPa[3]
Mohs Hardness7.0[3]
Vickers Hardness2450 MPa[3]
Brinell Hardness1320 MPa[3]
Thermal Conductivity (at 300 K)48.0 W/(m·K)[3]
Coefficient of Thermal Expansion (at 20°C)6.2 x 10⁻⁶ K⁻¹[3]
Specific Heat Capacity (at 25°C)137 J/(kg·K)[3]
Heat of Fusion33 kJ/mol[3]
Heat of Vaporization705 kJ/mol[3]

Electrical, Magnetic, and Optical Properties

This compound is a paramagnetic material and a good electrical conductor. Its electrical resistivity is a key parameter in its application in filaments and electrical contacts. The optical properties of this compound and its compounds are an active area of research, particularly in the context of nonlinear optics.

Table 3: Electrical, Magnetic, and Optical Properties of this compound

PropertyValue
Electrical Resistivity (at 20°C)1.93 x 10⁻⁷ Ω·m[5]
Electrical Conductivity5.2 x 10⁶ S/m
Superconducting Transition Temperature1.7 K[3]
Magnetic Susceptibility (Molar)+67.6 x 10⁻⁶ cm³/mol
Magnetic OrderingParamagnetic
Work Function4.96 eV
Spectral Emissivity (at 0.65 µm, 2000 K)~0.42

Chemical Properties and Isotopes

This compound exhibits a wide range of oxidation states, from -3 to +7, with +3, +4, and +7 being the most common. It is resistant to corrosion and does not dissolve in hydrochloric acid but will react with nitric acid and concentrated sulfuric acid. Naturally occurring this compound is a mixture of two isotopes: ¹⁸⁵Re (stable) and ¹⁸⁷Re (radioactive with a very long half-life).

Table 4: Chemical Properties and Isotopes of this compound

PropertyValue/Description
Oxidation States-3, -1, 0, +1, +2, +3, +4, +5, +6, +7
Electronegativity (Pauling Scale)1.9[3]
Ionization Energies (1st, 2nd, 3rd)7.88, 16.2, 26.0 eV
Standard Electrode Potential (Re³⁺/Re)-0.3 V
Common OxidesReO₂, ReO₃, Re₂O₇
Stable Isotope¹⁸⁵Re (37.4% abundance)[6]
Naturally Occurring Radioactive Isotope¹⁸⁷Re (62.6% abundance, Half-life: 4.1 x 10¹⁰ years)[6]
Medically Relevant Radioisotopes¹⁸⁶Re, ¹⁸⁸Re[3]

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound requires specialized experimental techniques, particularly given its high melting point.

5.1. Determination of Melting Point

The melting point of refractory metals like this compound is often determined using a rapid pulse-heating technique.

  • Principle: A sample of the metal is resistively heated by a high-current pulse. The temperature is measured rapidly using a high-speed pyrometer. The melting point is identified by a plateau in the temperature versus time curve, indicating the phase transition.

  • Apparatus: High-current power supply, vacuum chamber, high-speed pyrometer, data acquisition system.

  • Procedure:

    • A small, pure sample of this compound, often in the form of a wire or thin rod, is mounted in a vacuum chamber.

    • A high-amperage electrical current is passed through the sample, causing rapid resistive heating.

    • The spectral radiance of the sample is continuously measured by a pyrometer, which is calibrated to determine the true temperature.

    • The temperature is recorded as a function of time. The onset of melting is observed as a distinct plateau where the temperature remains constant despite continued energy input. This plateau temperature is the melting point.

5.2. Determination of Density

The density of this compound can be determined using the water displacement method, a technique based on Archimedes' principle.

  • Principle: The volume of an irregularly shaped solid is determined by measuring the volume of water it displaces when fully submerged. The density is then calculated from the measured mass and volume.

  • Apparatus: Analytical balance, graduated cylinder or pycnometer, deionized water.

  • Procedure:

    • A sample of pure this compound is weighed accurately using an analytical balance to determine its mass.

    • A known volume of deionized water is placed in a graduated cylinder.

    • The this compound sample is carefully submerged in the water, and the new volume is recorded.

    • The volume of the this compound sample is the difference between the final and initial water volumes.

    • The density is calculated by dividing the mass of the sample by its determined volume.

5.3. Determination of Crystal Structure

X-ray diffraction (XRD) is the standard method for determining the crystal structure of metallic elements like this compound.

  • Principle: A beam of monochromatic X-rays is directed at a crystalline sample. The X-rays are diffracted by the crystallographic planes in the sample, producing a unique diffraction pattern of constructive interference at specific angles. The crystal structure and lattice parameters can be determined from the positions and intensities of the diffracted peaks.

  • Apparatus: X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα), a goniometer, and a detector.

  • Procedure:

    • A fine powder or a solid piece of high-purity this compound is placed on the sample holder of the diffractometer.

    • The sample is irradiated with a beam of monochromatic X-rays at various angles of incidence (θ).

    • The detector records the intensity of the diffracted X-rays at twice the angle of incidence (2θ).

    • The resulting XRD pattern (a plot of intensity versus 2θ) shows a series of peaks corresponding to the different crystallographic planes.

    • By analyzing the positions of the peaks using Bragg's Law (nλ = 2d sinθ) and their relative intensities, the hexagonal close-packed (hcp) crystal structure and its lattice parameters (a and c) can be confirmed and calculated.

This compound in Drug Development and Medical Applications

While elemental this compound does not have a known direct biological signaling role, its radioisotopes and coordination complexes are of significant interest to the drug development community.

6.1. This compound Radioisotopes in Radiopharmaceuticals

The radioisotopes ¹⁸⁶Re and ¹⁸⁸Re are beta-emitters with gamma co-emissions, making them suitable for therapeutic and diagnostic (theranostic) applications in nuclear medicine.[1][3] Their chemical similarity to technetium (⁹⁹ᵐTc), a workhorse in diagnostic imaging, allows for the adaptation of existing chelating agents and targeting molecules for the development of this compound-based radiopharmaceuticals.[1]

Radiopharmaceutical_Production cluster_Targeting Targeting Moiety cluster_Chelation Chelation Chemistry cluster_Radiolabeling Radiolabeling cluster_Application Application Target Targeting Molecule (e.g., Peptide, Antibody) Conjugate Targeting Molecule- Chelator Conjugate Target->Conjugate Conjugation Chelator Bifunctional Chelator Chelator->Conjugate Radiopharmaceutical This compound-labeled Radiopharmaceutical Conjugate->Radiopharmaceutical This compound ¹⁸⁶/¹⁸⁸Re Radionuclide This compound->Radiopharmaceutical Radiolabeling Delivery Systemic Administration (e.g., Injection) Radiopharmaceutical->Delivery Targeting Targeting of Disease Site Delivery->Targeting Therapy Therapeutic Effect (β⁻ emission) Targeting->Therapy Imaging Diagnostic Imaging (γ emission) Targeting->Imaging Rhenium_Complex_Synthesis cluster_StartingMaterial Starting Material cluster_LigandSynthesis Ligand Design & Synthesis cluster_Coordination Coordination Chemistry cluster_Evaluation Biological Evaluation Re_Source This compound Carbonyl (e.g., Re₂(CO)₁₀) Reaction Reaction with Ligand Re_Source->Reaction Ligand Organic Ligand (e.g., diimine, phosphine) Ligand->Reaction Re_Complex This compound(I) Tricarbonyl Complex Reaction->Re_Complex In_Vitro In Vitro Studies (e.g., cytotoxicity, MIC) Re_Complex->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Results

References

Crystal structure and electronic configuration of Rhenium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure and Electronic Configuration of Rhenium

This guide provides a comprehensive overview of the fundamental physical properties of this compound, focusing on its crystal structure and electronic configuration. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this element's characteristics.

Crystal Structure of this compound

This compound crystallizes in a hexagonal close-packed (hcp) structure.[1][2][3][4][5][6] This structure is a common arrangement for metallic elements and is characterized by a high degree of atomic packing efficiency. The hcp structure influences many of this compound's physical properties, including its high density and melting point.[1][6]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. These values provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal lattice.

ParameterValue
Crystal SystemHexagonal
Crystal StructureHexagonal Close-Packed (hcp)[1][2][3]
Space GroupP6₃/mmc[3][7]
Space Group Number194[3][7]
Lattice Constant 'a'276.1 pm[3][7][8]
Lattice Constant 'c'445.6 pm[3][7][8]
Atomic Radius (empirical)137 pm[1]
Covalent Radius151 pm[1][7]
Experimental Protocol: Crystal Structure Determination

The determination of a material's crystal structure is primarily accomplished through diffraction techniques, with X-ray crystallography being the most common method.[9][10]

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Preparation: The first and often most challenging step is to obtain a high-quality single crystal of the material. The crystal should be sufficiently large (typically >0.1 mm in all dimensions), pure, and possess a regular, defect-free structure.[9]

  • Mounting: The crystal is mounted on a goniometer, which allows for precise rotation to known angles.[11]

  • X-ray Irradiation: A focused beam of monochromatic X-rays is directed at the crystal.[9] The wavelength of the X-rays must be comparable to the interatomic distances in the crystal to achieve effective diffraction.[10]

  • Diffraction: The ordered arrangement of atoms within the crystal lattice causes the incident X-ray beam to diffract into a pattern of discrete spots.[9] The angles and intensities of these diffracted beams are unique to the crystal's structure.

  • Data Collection: The diffracted X-rays are recorded by a detector, such as a charge-coupled device (CCD) image sensor.[9] The result is a diffraction pattern that contains information about the electron density distribution within the crystal.

  • Structure Solution and Refinement: By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density can be constructed. From this model, the positions of the individual atoms in the unit cell can be determined, revealing the crystal structure.[9]

experimental_workflow_crystal_structure cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep Obtain High-Quality Single Crystal mount Mount Crystal on Goniometer prep->mount xray Irradiate with Monochromatic X-rays mount->xray detect Record Diffraction Pattern xray->detect process Analyze Spot Positions & Intensities detect->process solve Determine 3D Electron Density Map process->solve refine Refine Atomic Positions solve->refine result Final Crystal Structure refine->result

Caption: Workflow for Crystal Structure Determination.

Electronic Configuration of this compound

The electronic configuration of an atom describes the arrangement of its electrons in various orbitals. This arrangement is fundamental to understanding an element's chemical behavior, bonding characteristics, and physical properties.

Electron Shell and Orbital Configuration

This compound has an atomic number of 75, meaning a neutral atom contains 75 electrons.[2] The ground state electronic configuration of this compound is:

  • Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁵ 6s²[12][13]

  • Shorthand Configuration: [Xe] 4f¹⁴ 5d⁵ 6s²[2][5][6][12][14]

The distribution of electrons across the principal energy levels (shells) is as follows:

Shell Number (n)Number of Electrons
12
28
318
432
513
62
(Source: [2][13][14])
Electronic Properties

Key electronic properties, such as ionization energy and work function, are dictated by the electronic configuration.

PropertyValue
First Ionization Energy760 kJ/mol[1][15][16][17]
Second Ionization Energy1260 kJ/mol[1][15][16][17]
Third Ionization Energy2510 kJ/mol[1][15][17]
Pauling Electronegativity1.9[2][6][13]
Electron Work Function4.96 eV[13]
Experimental Protocol: Electronic Configuration Determination

The electronic configurations of elements are determined experimentally through various spectroscopic techniques.[18][19] These methods probe the energy levels of electrons within the atom.

Methodology: Photoelectron Spectroscopy (PES)

  • Sample Preparation: A sample of the element, typically in a gaseous or solid state, is prepared in a high-vacuum chamber.

  • Ionizing Radiation: The sample is irradiated with a beam of high-energy photons, such as X-rays (for X-ray Photoelectron Spectroscopy, XPS) or ultraviolet light (for Ultraviolet Photoelectron Spectroscopy, UPS).

  • Photoelectric Effect: The incident photons have sufficient energy to overcome the binding energy of electrons in the atom, causing electrons to be ejected.

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

  • Binding Energy Calculation: The binding energy (BE) of each ejected electron can be calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the electron.

  • Spectrum Generation: A spectrum is generated by plotting the number of emitted electrons versus their binding energy. The peaks in the spectrum correspond to the different electronic energy levels (orbitals) within the atom. The intensity of each peak is proportional to the number of electrons in that orbital.

  • Configuration Assignment: By analyzing the positions and intensities of the peaks, the electronic configuration of the atom can be deduced.[20]

logical_relationship_electron_config cluster_shells Electron Shells cluster_subshells Valence Subshells nucleus This compound Nucleus (Z=75) n1 n=1 (2e⁻) n2 n=2 (8e⁻) n3 n=3 (18e⁻) n4 n=4 (32e⁻) n5 n=5 (13e⁻) n6 n=6 (2e⁻) f4 4f (14e⁻) n4->f4 d5 5d (5e⁻) n5->d5 s6 6s (2e⁻) n6->s6

Caption: this compound's Electron Shell and Valence Subshells.

References

Natural abundance and geological sources of Rhenium

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the natural abundance and geological sources of Rhenium, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound (Re) is a silvery-gray, heavy, third-row transition metal with atomic number 75.[1] It is one of the rarest elements in the Earth's crust, making its study and extraction a subject of significant interest.[1][2] Its exceptional properties, including an extremely high melting point (3186 °C) and excellent resistance to heat and wear, make it a critical component in high-temperature superalloys for jet and industrial gas turbine engines and in platinum-rhenium catalysts for producing high-octane, lead-free gasoline.[2][3][4][5] This guide provides a comprehensive overview of the natural abundance of this compound, its isotopic composition, and its primary geological sources, along with the methodologies used for its quantification in geological samples.

Natural Abundance and Isotopic Composition

This compound is one of the least abundant elements in the Earth's continental crust, with an estimated average concentration of less than 1 part per billion (ppb). Some sources quote the average abundance at 0.5 to 1 ppb.[1] It does not form its own distinct minerals in commercially viable concentrations but is instead widely dispersed, typically occurring as a substitute for molybdenum in the mineral molybdenite (MoS₂).[2][3][5]

Isotopic Abundance

Naturally occurring this compound is a mixture of two isotopes: one stable isotope, ¹⁸⁵Re, and one long-lived radioactive isotope, ¹⁸⁷Re.[1][6] The beta decay of ¹⁸⁷Re to Osmium-187 (¹⁸⁷Os), with a very long half-life of approximately 41.6 billion years, is the basis for the this compound-Osmium (Re-Os) dating method used extensively in geology and geochemistry.[1][7]

Table 1: Natural Abundance of this compound Isotopes

Isotope Natural Abundance (atom %) Stability Half-Life
¹⁸⁵Re 37.40%[1][6][7][8][9] Stable -

| ¹⁸⁷Re | 62.60%[1][6][7][8][9] | Radioactive (Beta Decay) | 4.16 x 10¹⁰ years[6] |

Abundance in Geological Environments

This compound's abundance varies significantly across different geological settings. Its concentration is highest in specific types of ore deposits, from which it is commercially extracted.

Table 2: Abundance of this compound in Various Geological Environments

Environment Estimated Abundance Reference
Earth's Continental Crust < 1 ppb [4]
Earth's Crust (general) 0.001 ppm (1 ppb) [10]
Upper Crustal Rocks (average) 0.39 ppb [11]
Granites 0.22 - 0.56 ppb [11]

| Basalts | 0.5 - 1.5 ppb |[11] |

Geological Sources of this compound

The vast majority of the world's this compound is not mined from primary ores but is recovered as a byproduct from the processing of molybdenum and copper ores.[1][3][12] The primary geological sources are porphyry copper deposits, with sediment-hosted stratabound copper deposits also contributing significantly.[2][13]

Porphyry Copper Deposits

Porphyry copper deposits are the world's most significant source of this compound.[2][3] These large, low-grade deposits are formed from hydrothermal fluids associated with magmatic intrusions. In these systems, this compound is primarily hosted within the mineral molybdenite (MoS₂), where it substitutes for molybdenum.[2][5] The concentration of this compound in molybdenite from these deposits can vary by orders of magnitude, ranging from hundreds to several thousand parts per million (ppm).[2][14]

Continental-arc porphyry copper-(molybdenum-gold) deposits supply most of the world's this compound.[2] Major this compound-producing regions with these types of deposits include Chile, the United States, Peru, and Mexico.[2][12] Chile is the world's leading producer of this compound, a direct result of its massive porphyry copper mining operations.[1][2]

Sediment-Hosted Stratabound Copper Deposits

A smaller but still significant portion of global this compound production comes from sediment-hosted stratabound copper deposits.[2][15] Notable examples include the Kupferschiefer deposits in Poland and sandstone-hosted deposits in Kazakhstan.[2][15] In these deposits, this compound is associated with copper sulfide (B99878) minerals, and its residence site is not as well understood as in porphyry systems.[5][13]

Other Occurrences

This compound can also be found in other geological settings, though these are not typically of commercial importance for primary extraction. This compound is most enriched in molybdenites from volcanic sublimates, which can have exceptionally high concentrations.[14] It is also found in trace amounts in minerals such as columbite and tantalite.[3]

Table 3: this compound Concentration in Molybdenite from Various Deposit Types

Geological Deposit Type Geometric Mean Re Concentration in Molybdenite (ppm) Range of Re Concentration in Molybdenite (ppm) Reference
Volcanic Sublimates 23,800 - [14]
Porphyry Cu Deposits 470 100 - 3,000 [14]
Porphyry Cu-Au Deposits 430 - [14]
Skarn Fe and Au Deposits 540 - 560 - [14]
Arc-Related Porphyry Mo Deposits - ≤ 150
Climax-Type Porphyry Mo Deposits - ≤ 35
Greisens 1 - [14]

| Quartz Vein-Hosted W-Sn Deposits | 2 | - |[14] |

G Magma Mantle/Crustal Magma Source Intrusion Magmatic Intrusion (e.g., Granodiorite) Magma->Intrusion Emplacement Hydrothermal Exsolution of Hydrothermal Fluids Intrusion->Hydrothermal Cooling & Crystallization Porphyry Porphyry Copper Deposit Hydrothermal->Porphyry Fluid Circulation & Precipitation Molybdenite This compound-bearing Molybdenite (Mo,Re)S₂ Porphyry->Molybdenite Primary Host Mineral Sedimentary Sedimentary Basin Stratabound Sediment-Hosted Stratabound Cu Deposit Sedimentary->Stratabound Diagenetic/Hydrothermal Processes CuS Re-associated Cu-Sulfides Stratabound->CuS Mineralization

Caption: Geological pathways leading to the concentration of this compound in major ore deposit types.

Extraction and Recovery Workflow

This compound is recovered almost exclusively as a byproduct.[3] In porphyry copper operations, molybdenite is first separated from copper sulfide ores. The resulting molybdenite concentrate, containing ppm levels of this compound, is then roasted. During roasting, this compound volatilizes into this compound heptoxide (Re₂O₇), which is captured in the flue gas scrubbing systems.[2][5][16] The captured this compound is then processed through hydrometallurgical techniques, such as solvent extraction or ion exchange, to produce a high-purity ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) salt, which is the primary commercial form of this compound.[5][16]

G Ore Porphyry Cu-Mo Ore Concentrate Molybdenite Concentrate ((Mo,Re)S₂) Ore->Concentrate Froth Flotation Roasting Roasting (>600°C) Concentrate->Roasting FlueGas Flue Gas (SO₂, Re₂O₇) Roasting->FlueGas Volatilization Scrubbing Gas Scrubbing FlueGas->Scrubbing Leachate This compound-rich Leachate (HReO₄ solution) Scrubbing->Leachate Dissolution Purification Solvent Extraction or Ion Exchange Leachate->Purification Precipitation Precipitation with NH₃ Purification->Precipitation Product Ammonium Perrhenate (NH₄ReO₄) Precipitation->Product

Caption: Generalized workflow for the extraction and recovery of this compound from molybdenite concentrate.

Experimental Protocols for this compound Quantification

Accurately determining the ultra-trace concentrations of this compound in geological samples requires highly sensitive analytical techniques.[17] Mass spectrometry-based methods are standard, with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS) being the most effective.[17] The following protocol outlines a common method for Re determination using isotope dilution and MC-ICP-MS.

Detailed Methodology: Isotope Dilution MC-ICP-MS

This method is designed for the precise and accurate quantification of this compound in complex geological matrices like rocks and ores.[18][19]

1. Sample Preparation and Spiking:

  • A precise mass of the powdered geological sample (e.g., 1-2 grams) is weighed into a Carius tube (a heavy-walled, sealed glass tube).

  • A known amount of an isotopically enriched spike solution (typically ¹⁸⁵Re) is added to the sample. This is the core of the isotope dilution technique, which allows for highly accurate concentration measurements.[11]

2. Digestion:

  • The sample and spike are digested in the sealed Carius tube with a mixture of concentrated acids (e.g., reverse aqua regia: HCl-HNO₃).[18][19]

  • The tube is heated in an oven at a high temperature (e.g., 220-240°C) for an extended period (e.g., 12-24 hours) to ensure complete sample dissolution and equilibration between the sample's natural this compound and the isotopic spike.

3. Osmium Separation (if required):

  • If Osmium (Os) analysis is also being performed for Re-Os geochronology, Os is separated first. It is converted to the volatile OsO₄ and removed via distillation.[18] The remaining solution contains the this compound.

4. Desilicification and Matrix Removal:

  • After Os distillation, the remaining sample solution is treated with hydrofluoric acid (HF) to remove silicate (B1173343) minerals, which constitute the bulk of many rock samples.[18]

  • The sample is then redissolved in an acid medium (e.g., 1.2 M HCl).[18]

5. Chromatographic Separation:

  • The sample solution is loaded onto an anion-exchange resin column.[18][19]

  • Matrix elements and interferences are washed from the column using specific acids.

  • This compound is selectively eluted from the column using a different acid, typically nitric acid (e.g., 0.75 M HNO₃), resulting in a purified this compound fraction.[18]

6. Mass Spectrometric Analysis:

  • The purified this compound solution is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

  • The instrument measures the isotopic ratios of this compound (e.g., ¹⁸⁵Re/¹⁸⁷Re) in the sample-spike mixture with high precision.

  • The concentration of this compound in the original sample is calculated from the measured isotope ratio, the known amount and composition of the spike added, and the initial sample mass.

7. Quality Control:

  • Procedural blanks (reagents processed without a sample) are analyzed to quantify any this compound contamination introduced during the procedure.[18]

  • Certified Reference Materials (CRMs) with known this compound concentrations are analyzed alongside the samples to validate the accuracy and precision of the method.[17][18]

G Sample 1. Weigh Sample & Add ¹⁸⁵Re Spike Digest 2. Carius Tube Digestion (HCl-HNO₃, 240°C) Sample->Digest SeparateOs 3. Osmium Distillation (Optional) Digest->SeparateOs Desilicate 4. HF Desilicification SeparateOs->Desilicate Chromatography 5. Anion-Exchange Chromatography Desilicate->Chromatography Elute Elute Matrix Elements Chromatography->Elute Wash EluteRe Elute Purified Re Chromatography->EluteRe Collect Analysis 6. MC-ICP-MS Analysis (Measure ¹⁸⁵Re/¹⁸⁷Re) EluteRe->Analysis Calculate 7. Calculate Re Concentration (Isotope Dilution Formula) Analysis->Calculate

Caption: Analytical workflow for the determination of this compound in geological samples via ID-MC-ICP-MS.

References

A Technical Guide to the Stable and Radioactive Isotopes of Rhenium: Properties, Production, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stable and radioactive isotopes of Rhenium, with a particular focus on their decay properties and applications in the scientific and medical fields. This document details the production methods, experimental protocols for characterization, and the therapeutic and diagnostic potential of key this compound radioisotopes.

Introduction to this compound Isotopes

This compound (Re) is a chemical element with atomic number 75. It possesses one stable isotope, this compound-185, and one very long-lived radioisotope, this compound-187, which is considered primordial.[1][2] In addition to these naturally occurring isotopes, a number of radioactive isotopes of this compound have been artificially produced, with this compound-186 (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re) being of significant interest for medical applications due to their favorable decay characteristics.[3][4]

The chemical similarity of this compound to Technetium (Tc), the workhorse of diagnostic nuclear medicine, allows for the development of theranostic pairs, where a diagnostic Technetium-labeled compound can be followed by a therapeutic this compound-labeled analogue.[3][5]

Stable and Long-Lived Isotopes of this compound

Naturally occurring this compound is composed of two isotopes:

  • This compound-185 (¹⁸⁵Re): A stable isotope with a natural abundance of 37.4%.[1]

  • This compound-187 (¹⁸⁷Re): A primordial radioisotope with a very long half-life of approximately 41.6 billion years, decaying to Osmium-187 via beta emission. It has a natural abundance of 62.6%.[1][2]

Due to its extremely long half-life, ¹⁸⁷Re is often considered stable for most practical purposes outside of geological dating.

Medically Relevant Radioactive Isotopes of this compound

The two most important radioisotopes of this compound for medical applications are ¹⁸⁶Re and ¹⁸⁸Re. Their nuclear decay properties make them suitable for therapeutic applications in oncology and for the palliation of bone pain.[6][7]

This compound-186 (¹⁸⁶Re)

This compound-186 has a half-life of 3.72 days and decays via two pathways:

  • Beta (β⁻) emission (92.53%): Emits a beta particle with a maximum energy of 1.07 MeV, decaying to stable Osmium-186 (¹⁸⁶Os).[6][8]

  • Electron Capture (EC) (7.47%): Captures an orbital electron, decaying to stable Tungsten-186 (¹⁸⁶W).[6]

It also emits a gamma photon with an energy of 137 keV (9.47% abundance), which is suitable for in-vivo imaging and dosimetry studies using Single Photon Emission Computed Tomography (SPECT).[6]

This compound-188 (¹⁸⁸Re)

This compound-188 has a shorter half-life of 17.0 hours and decays exclusively via beta (β⁻) emission to stable Osmium-188 (¹⁸⁸Os).[6][9] It emits a high-energy beta particle with a maximum energy of 2.12 MeV.[9] Additionally, it emits a 155 keV gamma photon (15.1% abundance) that can be used for imaging.[9]

Data Presentation: Isotope Properties

The following tables summarize the key decay properties of the medically relevant this compound radioisotopes.

Table 1: Decay Properties of Medically Relevant this compound Radioisotopes

IsotopeHalf-LifeDecay ModeDecay ProductMax. Beta Energy (MeV)Gamma Energy (keV) & Abundance (%)
¹⁸⁶Re3.72 days[8]β⁻ (92.53%), EC (7.47%)[6]¹⁸⁶Os, ¹⁸⁶W[6]1.07[6]137 (9.47)[6]
¹⁸⁸Re17.0 hours[6]β⁻ (100%)[6]¹⁸⁸Os[6]2.12[9]155 (15.1)[9]

Production of Medically Relevant this compound Radioisotopes

Production of this compound-186

This compound-186 is typically produced in a nuclear reactor via the neutron activation of enriched this compound-185 through the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[3][5] This method generally results in ¹⁸⁶Re with a low specific activity.[3] Alternative production routes using a cyclotron, such as the ¹⁸⁶W(p,n)¹⁸⁶Re reaction, are being explored to produce ¹⁸⁶Re with higher specific activity.[6]

Production of this compound-188

This compound-188 is most commonly obtained from a Tungsten-188/Rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator system.[4][6] The parent isotope, ¹⁸⁸W (half-life 69.4 days), is produced in a nuclear reactor through double neutron capture on a ¹⁸⁶W target.[10] The ¹⁸⁸W is adsorbed onto an alumina (B75360) column, and the daughter ¹⁸⁸Re can be eluted with a saline solution.[4][6] This generator system provides a long-term, on-site source of high specific activity, no-carrier-added ¹⁸⁸Re.[10]

G Production Workflow of this compound-188 cluster_0 Nuclear Reactor cluster_1 ¹⁸⁸W/¹⁸⁸Re Generator W186_target Enriched ¹⁸⁶W Target neutron_capture Double Neutron Capture (¹⁸⁶W + 2n) W186_target->neutron_capture W188_production Production of ¹⁸⁸W neutron_capture->W188_production W188_adsorption ¹⁸⁸W Adsorbed on Alumina Column W188_production->W188_adsorption beta_decay β⁻ Decay of ¹⁸⁸W W188_adsorption->beta_decay Re188_formation Formation of ¹⁸⁸Re beta_decay->Re188_formation elution Elution with Saline Re188_formation->elution Re188_product High Specific Activity ¹⁸⁸Re Solution elution->Re188_product

Production Workflow of this compound-188

Experimental Protocols

Determination of Half-Life and Decay Energy

The decay properties of this compound isotopes are determined using radiation detection and spectroscopy techniques.

Protocol for Gamma Spectroscopy of this compound Isotopes:

  • Sample Preparation: A known quantity of the this compound isotope is prepared in a suitable geometry for the detector.

  • Detector Setup: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is typically used. The detector is calibrated using standard sources with well-known gamma-ray energies.[11]

  • Data Acquisition: The sample is placed at a defined distance from the detector, and the gamma-ray spectrum is acquired over a sufficient period to obtain good counting statistics.

  • Spectrum Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray photopeaks of the this compound isotope and any daughter products. The energy of the peaks confirms the identity of the isotope, and the area under the peaks is proportional to its activity.[11]

  • Half-Life Determination: The activity of the sample is measured at multiple time points. The natural logarithm of the activity is plotted against time, and a linear fit is applied. The half-life is then calculated from the slope of the line.[12]

G Gamma Spectroscopy Workflow sample_prep Sample Preparation detector_setup HPGe Detector Setup & Calibration sample_prep->detector_setup data_acq Data Acquisition detector_setup->data_acq spectrum_analysis Spectrum Analysis data_acq->spectrum_analysis half_life_calc Half-Life Calculation spectrum_analysis->half_life_calc

Gamma Spectroscopy Workflow

Protocol for Beta Spectroscopy of this compound Isotopes:

  • Sample Preparation: A thin, uniform source of the this compound isotope is prepared to minimize self-absorption of the beta particles.

  • Detector Setup: A silicon detector or a plastic scintillator is used to detect the beta particles. The system is calibrated using beta sources with known endpoint energies.[13]

  • Data Acquisition: The beta spectrum is acquired.

  • Data Analysis (Kurie Plot): The raw spectrum is corrected for detector response and background. A Kurie plot is then generated, which linearizes the beta spectrum. The intersection of the fitted line with the energy axis gives the maximum beta energy (Eβmax).[13]

Elution and Quality Control of the ¹⁸⁸W/¹⁸⁸Re Generator

Protocol for Generator Elution and Quality Control:

  • Elution: The ¹⁸⁸W/¹⁸⁸Re generator is eluted with a sterile 0.9% saline solution according to the manufacturer's instructions. The eluate containing the ¹⁸⁸ReO₄⁻ is collected in a sterile, shielded vial.[14]

  • Radionuclidic Purity: The eluate is analyzed by gamma spectroscopy to identify and quantify any radionuclide impurities, particularly the breakthrough of the parent ¹⁸⁸W. The acceptable limit for ¹⁸⁸W breakthrough is typically very low (e.g., <0.01%).[1]

  • Radiochemical Purity: The chemical form of the ¹⁸⁸Re is determined using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The percentage of ¹⁸⁸Re as perrhenate (B82622) (ReO₄⁻) should be high (e.g., >95%).[3]

  • Chemical Purity: The eluate is tested for the presence of aluminum ions (from the alumina column) using a colorimetric test. The concentration should be below a specified limit (e.g., < 5 ppm).[3]

  • Sterility and Apyrogenicity: The eluate must be sterile and free of pyrogens if it is to be used for the preparation of radiopharmaceuticals for human use.

Synthesis and Quality Control of a this compound Radiopharmaceutical (e.g., ¹⁸⁶Re-HEDP)

This compound-186-etidronate (¹⁸⁶Re-HEDP) is a radiopharmaceutical used for the palliation of pain from bone metastases.[2]

Protocol for Synthesis and Quality Control:

  • Synthesis: A lyophilized kit containing etidronate (HEDP) and a reducing agent (e.g., stannous chloride) is reconstituted with a solution of ¹⁸⁶Re-perrhenate. The mixture is incubated at room temperature for a specified time to allow for the complexation of ¹⁸⁶Re with HEDP.[15]

  • Radiochemical Purity: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC to quantify the percentage of ¹⁸⁶Re-HEDP and identify any impurities such as free ¹⁸⁶Re-perrhenate or reduced/hydrolyzed ¹⁸⁶Re.

  • pH and Appearance: The pH of the final preparation is measured to ensure it is within the acceptable range for intravenous injection. The solution should be clear and free of particulate matter.

  • Sterility and Apyrogenicity: As with the generator eluate, the final product must be sterile and apyrogenic.

Preclinical Evaluation of this compound Radiopharmaceuticals

Protocol for Biodistribution Studies in Animal Models:

  • Animal Model: An appropriate animal model (e.g., mice or rats with induced tumors) is selected.[16]

  • Radiopharmaceutical Administration: A known amount of the this compound radiopharmaceutical is administered to the animals, typically via intravenous injection.

  • Time Points: Animals are euthanized at various time points post-injection.

  • Tissue Collection and Weighing: Organs and tissues of interest (e.g., tumor, blood, liver, kidneys, bone) are collected, weighed, and placed in counting tubes.[16]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data provides information on the uptake, distribution, and clearance of the radiopharmaceutical.[16]

G Biodistribution Study Workflow animal_model Select Animal Model radiopharm_admin Administer this compound Radiopharmaceutical animal_model->radiopharm_admin euthanasia Euthanize at Specific Time Points radiopharm_admin->euthanasia tissue_collection Collect & Weigh Tissues euthanasia->tissue_collection radioactivity_measurement Measure Radioactivity (Gamma Counter) tissue_collection->radioactivity_measurement data_analysis Calculate %ID/g radioactivity_measurement->data_analysis

Biodistribution Study Workflow

Protocol for Cellular Uptake and Internalization Studies:

  • Cell Culture: Cancer cell lines relevant to the therapeutic target are cultured.

  • Incubation: The cells are incubated with the this compound-labeled compound at various concentrations and for different time periods.

  • Washing: After incubation, the cells are washed to remove any unbound radiopharmaceutical.

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cells is measured in a gamma counter.

  • Data Analysis: The cellular uptake is expressed as a percentage of the added radioactivity. Internalization can be further studied by differentiating between membrane-bound and internalized radioactivity.[4]

Applications in Drug Development and Research

The unique properties of this compound radioisotopes make them valuable tools in drug development and research.

  • Targeted Radionuclide Therapy (TRT): ¹⁸⁶Re and ¹⁸⁸Re can be attached to targeting molecules such as peptides or antibodies that specifically bind to receptors overexpressed on cancer cells. This targeted delivery of radiation allows for the selective destruction of tumor cells while minimizing damage to healthy tissues.[17]

  • Bone Pain Palliation: ¹⁸⁶Re-HEDP and ¹⁸⁸Re-HEDP are used to alleviate the pain caused by bone metastases from cancers such as prostate and breast cancer. The diphosphonate carrier directs the this compound to areas of high bone turnover, which are characteristic of metastatic lesions.[2][17]

  • Radiosynovectomy: this compound-186 sulfide (B99878) colloid has been used for the treatment of inflammatory joint diseases.

  • Preclinical Research: this compound radiopharmaceuticals are used in preclinical studies to evaluate the in vivo behavior of new drug candidates. The ability to image the distribution of the radiolabeled compound provides valuable pharmacokinetic and pharmacodynamic data.

G Targeted Radionuclide Therapy Concept cluster_0 Radiopharmaceutical cluster_1 Target Cell rhenium_isotope This compound Isotope (¹⁸⁶Re or ¹⁸⁸Re) targeting_molecule Targeting Molecule (e.g., Antibody, Peptide) rhenium_isotope->targeting_molecule cancer_cell Cancer Cell rhenium_isotope->cancer_cell Radiation Delivery & Cell Death receptor Overexpressed Receptor targeting_molecule->receptor Binding cancer_cell->receptor receptor->cancer_cell Internalization

Targeted Radionuclide Therapy Concept

Conclusion

The stable and radioactive isotopes of this compound offer a diverse range of properties that are highly valuable in scientific research and drug development. In particular, the radioisotopes ¹⁸⁶Re and ¹⁸⁸Re have emerged as important tools in nuclear medicine for both therapeutic and diagnostic applications. Their production, characterization, and application in preclinical and clinical settings continue to be areas of active research, with the potential to yield new and improved treatments for cancer and other diseases. This guide has provided a comprehensive technical overview to support researchers and professionals in this exciting field.

References

An In-depth Technical Guide to the Early Experimental Studies and Characterization of Rhenium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg, rhenium was the last naturally occurring stable element to be identified.[1][2][3] Its unique chemical properties, including a wide range of oxidation states from -3 to +7 and the formation of strong metal-metal bonds, quickly established it as a subject of significant scientific inquiry.[4] This technical guide provides a comprehensive overview of the early experimental studies on this compound compounds, focusing on their synthesis, characterization, and initial explorations into their biological activities. The content is geared towards researchers, scientists, and drug development professionals, offering a foundational understanding of the pioneering work in this compound chemistry.

Early Synthesis and Characterization of this compound Compounds

The initial isolation of this compound involved processing large quantities of molybdenite ore to extract a small amount of the element.[5] Following its discovery, a primary focus of early research was the synthesis and characterization of its inorganic salts and simple covalent compounds.

This compound Halides and Oxides

Among the first this compound compounds to be synthesized and characterized were its halides and oxides. This compound pentachloride (ReCl₅), a dark reddish-brown solid, was first prepared in 1933.[6] Early studies established its dimeric structure, Re₂Cl₁₀.[7] this compound trioxide (ReO₃) and this compound heptoxide (Re₂O₇) were also among the earliest oxides studied.[4][8]

Experimental Protocol: Synthesis of this compound Pentachloride (circa 1933)

The earliest reported synthesis of this compound pentachloride involved the direct chlorination of this compound metal at elevated temperatures.

G Re_metal This compound Metal Tube_furnace Heated Tube Furnace (up to 900°C) Re_metal->Tube_furnace Cl2_gas Chlorine Gas (Cl₂) Cl2_gas->Tube_furnace Sublimation Purification by Sublimation Tube_furnace->Sublimation Crude Product ReCl5 This compound Pentachloride (ReCl₅) Sublimation->ReCl5

Synthesis of this compound Pentachloride

Characterization Data for Early this compound Compounds

CompoundFormulaColorMelting Point (°C)Boiling Point (°C)Key Characteristics[4][7][8]
This compound PentachlorideReCl₅Dark reddish-brown220-Dimeric structure (Re₂Cl₁₀)
This compound TrioxideReO₃Red--Insoluble in water and dilute acids
This compound HeptoxideRe₂O₇Yellow300360Volatile solid
Potassium PerrhenateKReO₄White5551370Soluble in water
The Dawn of Organothis compound Chemistry: Carbonyl Complexes

A significant advancement in this compound chemistry was the synthesis of its carbonyl complexes. In 1941, Walter Hieber reported the first synthesis of dithis compound decacarbonyl (Re₂(CO)₁₀) through the reductive carbonylation of this compound(VII) oxide.[6] This discovery opened the door to the vast field of organothis compound chemistry.

Experimental Protocol: Synthesis of Dithis compound Decacarbonyl (Hieber, 1941)

Hieber's original method involved the high-pressure carbonylation of this compound heptoxide.

G Re2O7 This compound(VII) Oxide (Re₂O₇) Autoclave High-Pressure Autoclave (250°C, 350 atm) Re2O7->Autoclave CO_gas Carbon Monoxide (CO) CO_gas->Autoclave Re2_CO_10 Dithis compound Decacarbonyl (Re₂(CO)₁₀) Autoclave->Re2_CO_10

Synthesis of Dithis compound Decacarbonyl

Characterization Data for Dithis compound Decacarbonyl

PropertyValue
Molecular FormulaRe₂(CO)₁₀
Molar Mass652.51 g/mol
AppearanceColorless solid
Melting Point177 °C
Infrared Spectroscopy (CO stretching bands)~2070, 2014, 1976 cm⁻¹

Early Biological Studies of this compound Compounds

The exploration of the biological effects of this compound compounds began later than their initial chemical synthesis. Much of the early work was driven by the chemical similarities between this compound and technetium, the latter of which was gaining importance in nuclear medicine.[2]

Early In Vivo Anticancer Studies

One of the earliest documented in vivo studies of a this compound compound for cancer treatment was reported in 1983.[9] This study investigated a this compound(III) cluster complex, Re₂(EtCOO)₂Br₄(H₂O)₂, in tumor-bearing mice. The compound showed limited antitumor activity against sarcoma S-180 and leukemia P-388, but some activity was observed against melanoma B-16 at very high doses.[9] A significant challenge noted in this early study was the poor stability and aqueous solubility of the compound.[9]

Experimental Protocol: Early In Vivo Antitumor Testing (Conceptual Workflow)

G cluster_synthesis Compound Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Evaluation Re_complex This compound(III) Cluster Synthesis Compound_admin Administration of this compound Complex Re_complex->Compound_admin Tumor_inoculation Inoculation of Tumor Cells (e.g., Sarcoma S-180) in Mice Tumor_inoculation->Compound_admin Tumor_growth Monitoring Tumor Growth Compound_admin->Tumor_growth Toxicity_assessment Assessment of Toxicity Compound_admin->Toxicity_assessment

Workflow for Early In Vivo Studies
Early Mechanistic Insights and Postulated Pathways

Early biological studies with this compound compounds were largely observational, focusing on cytotoxicity and antitumor effects. Detailed investigations into specific signaling pathways were not a primary focus in the pre-1990s literature. However, these foundational studies laid the groundwork for later mechanistic explorations. More recent research, building upon this early work, has identified several cellular processes affected by this compound complexes, including the induction of apoptosis, disruption of mitochondrial function, and inhibition of enzymes like protein kinases.[10] The early observations of cell death upon treatment with this compound compounds can be retrospectively conceptualized as potentially initiating a cascade of events leading to apoptosis, a process now known to be regulated by complex signaling pathways.

Hypothetical Signaling Pathway Based on Early Observations and Modern Understanding

The following diagram illustrates a generalized signaling pathway that could be initiated by an early this compound anticancer agent, leading to apoptosis. It is important to note that this is a modern interpretation, as detailed pathway analysis was not performed in the initial studies.

G Re_compound This compound Compound Cell_stress Cellular Stress (e.g., DNA damage, ROS production) Re_compound->Cell_stress Interaction with cellular components Apoptosis_pathway Apoptosis Signaling Cascade Cell_stress->Apoptosis_pathway Caspase_activation Caspase Activation Apoptosis_pathway->Caspase_activation Cell_death Apoptotic Cell Death Caspase_activation->Cell_death

Hypothetical Apoptosis Induction

Conclusion

The early experimental studies of this compound compounds, from the initial synthesis of its simple salts to the groundbreaking preparation of organometallic complexes, established a rich and diverse field of chemistry. The first forays into the biological activities of these compounds, though limited by the analytical techniques of the time, provided the crucial first steps that have led to the current interest in this compound-based agents for therapeutic and diagnostic applications. This guide has provided a glimpse into these foundational studies, offering valuable context for contemporary research in this exciting area.

References

Rhenium Coordination Chemistry and Oxidation States: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of rhenium, with a particular focus on its diverse oxidation states. This compound's unique electronic configuration allows it to adopt a wide range of oxidation states, from -3 to +7, leading to a rich and varied coordination chemistry.[1][2][3] This versatility makes this compound complexes promising candidates for a multitude of applications, including catalysis, advanced materials, and, notably, in the development of radiopharmaceuticals and anticancer agents.[4][5][6] This document will delve into the key aspects of this compound's coordination chemistry, presenting quantitative data in structured tables, detailing experimental protocols for the synthesis and characterization of representative complexes, and illustrating key concepts through diagrams.

Oxidation States and Coordination Geometries

This compound's ability to exist in multiple oxidation states is a cornerstone of its coordination chemistry.[1] The stability and preferred coordination geometry of a this compound complex are intrinsically linked to its oxidation state and the nature of the coordinating ligands.

Low-Valent this compound (Re(-I), Re(0), Re(I), Re(II))

Low-valent this compound complexes, typically in oxidation states of +1 and +2, are often characterized by the presence of π-acceptor ligands such as carbonyl (CO), isonitriles (CNR), and phosphines (PR₃).[7][8][9] These ligands stabilize the low oxidation state by delocalizing the electron density from the metal center.

  • This compound(I): This is one of the most extensively studied oxidation states. Re(I) complexes, particularly the fac-[Re(CO)₃]⁺ core, are known for their photophysical properties and potential applications in bioimaging and photodynamic therapy.[10][11] They typically adopt a distorted octahedral geometry.[12]

  • This compound(II): this compound(II) complexes are less common but have been synthesized and characterized, often with phosphine (B1218219) ligands.[7]

Mid-Valent this compound (Re(III), Re(IV))

Mid-valent this compound complexes are also prevalent, often featuring a variety of ligands including halides, phosphines, and Schiff bases.[4][13]

  • This compound(III): Re(III) complexes frequently exhibit an octahedral coordination geometry.[4] Dinuclear complexes with Re-Re multiple bonds are a notable feature of this oxidation state.

  • This compound(IV): this compound(IV) oxides and halides are common starting materials in this compound chemistry.[2]

High-Valent this compound (Re(V), Re(VI), Re(VII))

High-valent this compound complexes are characterized by the presence of strong π-donating ligands like oxo (=O), nitrido (≡N), and imido (=NR) groups.

  • This compound(V): The {ReO}³⁺ core is a fundamental unit in the coordination chemistry of Re(V).[14] These complexes are often investigated for their potential as radiopharmaceuticals and catalysts. They can adopt square pyramidal or distorted octahedral geometries.

  • This compound(VI) and this compound(VII): These oxidation states are typically found in oxides and halides, such as Re₂O₇ and ReF₇.[2] Perrhenate, [ReO₄]⁻, is a common and stable Re(VII) species.[2]

Below is a logical diagram illustrating the relationship between this compound's oxidation states and common coordinating ligands.

Oxidation_States_Ligands cluster_low_valent Low-Valent (Re(-I) to Re(II)) cluster_mid_valent Mid-Valent (Re(III), Re(IV)) cluster_high_valent High-Valent (Re(V) to Re(VII)) Re(I) Re(I) CO CO Re(I)->CO Phosphines Phosphines Re(I)->Phosphines Isonitriles Isonitriles Re(I)->Isonitriles Re(II) Re(II) Re(II)->Phosphines Re(III) Re(III) Halides Halides Re(III)->Halides Schiff Bases Schiff Bases Re(III)->Schiff Bases Re(IV) Re(IV) Re(IV)->Halides Re(V) Re(V) Oxo Oxo Re(V)->Oxo Nitrido Nitrido Re(V)->Nitrido Imido Imido Re(V)->Imido Re(VII) Re(VII) Perrhenate Perrhenate Re(VII)->Perrhenate This compound Oxidation States This compound Oxidation States This compound Oxidation States->Re(I) stabilized by π-acceptors This compound Oxidation States->Re(III) This compound Oxidation States->Re(V) stabilized by π-donors

Figure 1: this compound oxidation states and common ligands.

Quantitative Data on this compound Complexes

The precise characterization of this compound complexes is crucial for understanding their structure-activity relationships. X-ray crystallography, NMR spectroscopy, and mass spectrometry are indispensable techniques in this regard.

X-ray Crystallography Data

X-ray crystallography provides definitive information on the three-dimensional structure of this compound complexes, including bond lengths and angles. Below is a table summarizing representative crystallographic data for different types of this compound complexes.

ComplexOxidation StateCoordination GeometryRe-L Bond Lengths (Å)L-Re-L Bond Angles (°)
fac-[Re(CO)₃(P∩N)Cl]Re(I)Distorted OctahedralRe-P: ~2.45, Re-N: ~2.18, Re-C(O): ~1.9-2.0, Re-Cl: ~2.5P-Re-N: ~88, C(O)-Re-C(O): ~90, N-Re-C(O): ~90-178
[Re₂(CO)₈(μ-H)(μ-sac-κN,O)]Re(I)Distorted OctahedralRe-Re: ~3.33, Re-N: ~2.19, Re-O: ~2.16, Re-C(O): ~1.9-2.0N-Re-Re: ~75, O-Re-Re: ~78
cis-[ReOCl₂(PPh₃)₂]Re(V)Distorted OctahedralRe=O: ~1.67, Re-P: ~2.46, Re-Cl: ~2.38O=Re-P: ~95, P-Re-P: ~168, Cl-Re-Cl: ~90
[ReO(salen)]IRe(V)Square PyramidalRe=O: ~1.66, Re-N: ~2.08, Re-O(phenolic): ~1.97N-Re-N: ~80, O-Re-O: ~120
[Re₂(GABA)₂Cl₅(H₂O)]ClRe(III)Distorted OctahedralRe-Re: ~2.24, Re-O: ~2.03, Re-Cl(eq): ~2.33, Re-Cl(ax): ~2.45O-Re-Re: ~90, Cl-Re-Cl: ~90-175

Data compiled from multiple sources, including references[12] and[15]. Specific bond lengths and angles can vary depending on the specific ligands and crystal packing forces.

Spectroscopic Data

Spectroscopic techniques provide valuable information about the electronic structure and bonding in this compound complexes.

Table 2: Representative Spectroscopic Data for this compound Complexes

Complex TypeTechniqueKey Spectroscopic Features
fac-[Re(CO)₃(N^N)L]ⁿ⁺IR SpectroscopyThree strong ν(CO) stretching bands in the range of 1800-2100 cm⁻¹, characteristic of the facial arrangement of the carbonyl ligands.[16]
fac-[Re(CO)₃(N^N)L]ⁿ⁺¹H NMRSignals for the aromatic protons of the diimine ligand (N^N) are typically shifted downfield upon coordination to the this compound center.
This compound(I) Carbonyl ComplexesMass SpectrometryESI-MS often shows the intact molecular ion.[17][18] LDI-MS can lead to fragmentation, providing structural information through the loss of ligands such as CO.[17][18][19]
This compound(V) Oxo ComplexesIR SpectroscopyA strong ν(Re=O) stretching band is typically observed in the range of 900-1000 cm⁻¹.
Paramagnetic this compound Complexes¹H NMRCan exhibit broad and shifted signals due to the paramagnetic nature of the metal center.

Experimental Protocols

The synthesis and characterization of this compound complexes require careful experimental techniques. Below are detailed methodologies for the preparation of representative this compound complexes.

Synthesis of a fac-[Re(CO)₃(P∩N)Cl] Complex

This protocol describes the synthesis of a facial this compound(I) tricarbonyl complex with a bidentate phosphine-imine (P∩N) ligand.[12]

Materials:

Procedure:

  • Ligand Synthesis: The P∩N Schiff base ligand is synthesized by the condensation reaction of o-(diphenylphosphino)benzaldehyde with aniline in methanol. The mixture is refluxed for 2-4 hours. The product is then isolated by filtration and washed with cold methanol.

  • Complexation: The P∩N ligand and [Re(CO)₅Cl] are dissolved in toluene. The reaction mixture is heated to reflux for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Isolation and Purification: The solution is cooled to room temperature, and the volume is reduced under vacuum. The resulting solid is collected by filtration, washed with hexane, and dried. The product can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

Synthesis of a this compound(V) Oxo Schiff Base Complex

This protocol outlines the synthesis of a this compound(V) oxo complex with a tetradentate Schiff base ligand (salen type).

Materials:

  • [ReOCl₃(PPh₃)₂]

  • Salen ligand (N,N'-bis(salicylidene)ethylenediamine)

  • Methanol

  • Triethylamine

Procedure:

  • Reaction Setup: [ReOCl₃(PPh₃)₂] and the salen ligand are suspended in methanol in a round-bottom flask.

  • Addition of Base: Triethylamine is added dropwise to the suspension to facilitate the deprotonation of the ligand and the reaction with the this compound precursor.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. The color of the suspension will typically change, indicating the formation of the complex.

  • Isolation: The solid product is collected by filtration, washed with methanol and diethyl ether, and then dried under vacuum.

General Characterization Workflow

A typical workflow for the synthesis and characterization of a new this compound complex is depicted in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Re precursor, Ligand) Reaction Reaction (Solvent, Temp, Time) Start->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Isolation->Spectroscopy MassSpec Mass Spectrometry (ESI-MS, MALDI-MS) Spectroscopy->MassSpec Xray X-ray Crystallography MassSpec->Xray Elemental Elemental Analysis Xray->Elemental FinalProduct Characterized This compound Complex Elemental->FinalProduct pdt_pathway ReComplex This compound Complex (Photosensitizer) Light Light Activation ExcitedRe Excited State [ReComplex]* Light->ExcitedRe Energy Transfer Oxygen ³O₂ (Ground State Oxygen) ExcitedRe->Oxygen Energy Transfer ROS ¹O₂ (Singlet Oxygen) & other ROS Oxygen->ROS CellDamage Oxidative Stress & Cellular Damage ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

References

Supramolecular Frameworks of Rhenium Clusters: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the synthesis, characterization, and biomedical applications of novel rhenium-based supramolecular materials.

Introduction

Supramolecular frameworks constructed from this compound clusters are an emerging class of materials with significant potential in the fields of materials science and medicine. These frameworks are formed through the self-assembly of this compound cluster building blocks, which are polyatomic arrangements of this compound atoms, into extended, often porous, structures. The unique photophysical and photochemical properties of this compound clusters, such as intense luminescence and the ability to generate reactive oxygen species (ROS), make their supramolecular assemblies highly attractive for applications in drug development, including bioimaging, photodynamic therapy (PDT), and as anticancer agents.

This technical guide provides a comprehensive overview of the core aspects of supramolecular frameworks of this compound clusters, tailored for researchers, scientists, and drug development professionals. It covers their synthesis and characterization, summarizes key quantitative data, details relevant experimental protocols, and explores their mechanisms of action and potential therapeutic applications.

Synthesis of this compound Cluster Supramolecular Frameworks

The construction of supramolecular frameworks based on this compound clusters typically involves the self-assembly of pre-synthesized this compound cluster building blocks with organic linker molecules. The choice of the cluster core, apical ligands, and organic linkers dictates the dimensionality, topology, and functionality of the resulting framework. Common synthetic strategies include solvothermal synthesis, slow evaporation, and diffusion methods.

A representative synthetic approach involves the reaction of a hexathis compound chalcogenide cluster, such as K₄[{Re₆S₈}(OH)₆]·8H₂O, with a bifunctional organic ligand like pyrazine (B50134) in an aqueous solution containing various salts. The resulting supramolecular architecture is often directed by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions[1].

For instance, the synthesis of coordination polymers can be achieved through the solvothermal reaction of pre-formed cluster anions, like [Re₆Q₈(CN)₆]⁴⁻ (where Q = S or Se), with metal cations and bipyridine-analogue ligands[1][2]. The specific reaction conditions, such as temperature, pressure, and solvent system, are crucial in determining the final crystal structure and properties of the framework[3].

Characterization of this compound Cluster Frameworks

A suite of analytical techniques is employed to thoroughly characterize the structure, composition, and properties of this compound cluster supramolecular frameworks.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms within the crystalline framework, providing detailed information on bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from SCXRD data.

  • Spectroscopic Techniques:

    • Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the cluster core and the organic linkers, confirming the coordination environment.

    • UV-Visible Spectroscopy: Characterizes the electronic absorption properties of the framework, which is crucial for understanding its photophysical behavior.

    • Luminescence Spectroscopy: Measures the emission properties, including emission maxima, quantum yields, and lifetimes, which are critical for applications in bioimaging and PDT.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the frameworks.

  • Gas Sorption Analysis: For porous frameworks, techniques like nitrogen adsorption-desorption isotherms are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are important for applications in gas storage and catalysis[4][5][6].

Data Presentation

Table 1: Cytotoxicity of Representative this compound Complexes
ComplexCell LineIC₅₀ (µM)Reference
1a/f (pentylcarbanato organothis compound)MDA-MB-468 (breast cancer)< 5[7]
2c (picolinato complex)MCF-10A (breast cancer)0.023[7]
Complex 3 PC3 (prostate cancer)0.32[8][9]
Complex 4 PC3 (prostate cancer)0.04[8][9]
Complex 5 PC3 (prostate cancer)0.03[8][9]
Complex 6 PC3 (prostate cancer)0.05[8][9]
Complex 13 HeLa (cervical cancer)1.2 ± 0.2[10]
Cisplatin HeLa (cervical cancer)3.0 ± 1.2[10]
Re22a (triphenyl phosphine (B1218219) ligand)PT-45 (pancreatic cancer)11.5[11]
Re20b A549 (lung cancer)4 times more potent than cisplatin[11]
Table 2: Photophysical Properties of Selected this compound Complexes
ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
fac-[Re(ampy)(CO)₃(phen)]⁺5600.091560[12]
fac-[Re(ampy)(CO)₃(bpy)]⁺5680.024100[12]
[ReCl(CO)₃(terpy-κ²N)]5090.0032020[9]
Isonitrile complexes-> 0.7> 100,000[11]
[fac-Re(dafR)(CO)₃L]⁰/⁺-up to 0.53120 - 1300[13]

Applications in Drug Development

The unique properties of this compound cluster frameworks make them promising candidates for various applications in drug development.

Anticancer Activity and Cellular Targets

Many this compound complexes have demonstrated significant cytotoxicity against a range of cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range, surpassing the efficacy of cisplatin[7][8][9]. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Several studies have indicated that mitochondria are a key target for many this compound complexes[8][9]. These complexes can accumulate in mitochondria, leading to mitochondrial dysfunction, a decrease in ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis[8][9]. Some this compound compounds have also been shown to interact with DNA and affect cellular signaling pathways, such as the p53 pathway, or inhibit key enzymes like Aurora-A kinase, which is involved in cell cycle regulation[2].

// Nodes Re_Complex [label="this compound Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Uptake [label="Cellular Uptake\n(Endocytosis, Passive Diffusion)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial Dysfunction\n(Decreased ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Interaction [label="DNA Interaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., Aurora-A Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"]; Signaling_Pathways [label="Signaling Pathway\nModulation (e.g., p53)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Re_Complex -> Cellular_Uptake [label="Enters Cell"]; Cellular_Uptake -> Mitochondria [label="Accumulates in"]; Cellular_Uptake -> Nucleus [label="Accumulates in"]; Mitochondria -> ROS; Mitochondria -> Mito_Dysfunction; ROS -> Apoptosis; Mito_Dysfunction -> Apoptosis; Nucleus -> DNA_Interaction; DNA_Interaction -> Apoptosis; Cellular_Uptake -> Enzyme_Inhibition; Enzyme_Inhibition -> Apoptosis; Cellular_Uptake -> Signaling_Pathways; Signaling_Pathways -> Apoptosis;

// Invisible edges for layout {rank=same; Re_Complex; Cell_Membrane;} {rank=same; Cellular_Uptake;} {rank=same; Mitochondria; Nucleus; Enzyme_Inhibition; Signaling_Pathways;} {rank=same; ROS; Mito_Dysfunction; DNA_Interaction;} {rank=same; Apoptosis;} } .dot

Mechanism of Action for Cytotoxic this compound Complexes
Photodynamic Therapy (PDT)

This compound complexes can act as photosensitizers, which, upon excitation with light of a specific wavelength, can generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen. This property makes them suitable for photodynamic therapy (PDT), a non-invasive cancer treatment modality. The efficiency of ROS generation depends on the photophysical properties of the this compound complex, including its ability to be excited to a triplet state. While some this compound complexes require UV or near-UV light for activation, which has limited tissue penetration, research is ongoing to develop complexes that can be activated by longer wavelength light, such as red light, for deeper tissue treatment.

// Nodes Re_Photosensitizer [label="this compound Photosensitizer\n(Administered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Localization [label="Selective Accumulation\nin Tumor Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Light_Irradiation [label="Light Irradiation\n(Specific Wavelength)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excited_State [label="Excited Triplet State\n[Re]*", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen (³O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Generation [label="Reactive Oxygen Species (ROS)\nGeneration (e.g., ¹O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Tumor Cell Death\n(Apoptosis/Necrosis)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Re_Photosensitizer -> Tumor_Localization; Tumor_Localization -> Light_Irradiation; Light_Irradiation -> Excited_State [label="Excitation"]; Excited_State -> ROS_Generation [label="Energy Transfer"]; Oxygen -> ROS_Generation; ROS_Generation -> Cell_Death [label="Induces"];

// Invisible edges for layout {rank=same; Re_Photosensitizer;} {rank=same; Tumor_Localization;} {rank=same; Light_Irradiation;} {rank=same; Excited_State; Oxygen;} {rank=same; ROS_Generation;} {rank=same; Cell_Death;} } .dot

This compound-Based Photodynamic Therapy Workflow
Bioimaging

The inherent luminescence of many this compound cluster frameworks allows for their use as probes in bioimaging. Their large Stokes shifts and long emission lifetimes are advantageous for time-resolved imaging and for overcoming autofluorescence from biological samples. By functionalizing the organic linkers with targeting moieties, it is possible to direct the this compound cluster frameworks to specific cells or subcellular organelles, enabling targeted imaging.

Experimental Protocols

General Solvothermal Synthesis of a this compound-Silver Coordination Polymer

This protocol is a representative example for the synthesis of a coordination polymer based on a this compound cluster anion and silver cations[1].

  • Preparation of Precursor Solutions:

    • Dissolve K[Ag(CN)₂] (e.g., 10 mg, 0.050 mmol) in distilled water (e.g., 1 mL).

    • Dissolve K₄[Re₆Se₈(CN)₆]·3.5H₂O (e.g., 25 mg, 0.011 mmol) in distilled water (e.g., 1 mL).

    • Dissolve the organic ligand, such as 1,10-phenanthroline (B135089) (phen), in a suitable solvent.

  • Reaction Setup:

    • Place the this compound cluster solution in a glass ampoule or a Teflon-lined autoclave.

    • Sequentially add the K[Ag(CN)₂] solution and the organic ligand solution to the ampoule.

  • Solvothermal Reaction:

    • Seal the ampoule or autoclave.

    • Heat the reaction mixture to a specific temperature (e.g., 140 °C) for a defined period (e.g., 48 hours).

  • Product Isolation and Purification:

    • Allow the vessel to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals with the mother liquor, followed by appropriate solvents (e.g., water and ethanol).

    • Dry the product in air.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Solutions [label="Prepare Precursor Solutions\n(Re Cluster, Metal Salt, Organic Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reactants [label="Combine Reactants in\nTeflon-lined Autoclave", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seal_Autoclave [label="Seal Autoclave", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heat at Elevated Temperature\nand Pressure (e.g., 100-180 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Isolate Crystals\nby Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Wash with Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Dry the Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterize the Framework\n(XRD, TGA, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Solutions; Prepare_Solutions -> Combine_Reactants; Combine_Reactants -> Seal_Autoclave; Seal_Autoclave -> Heating; Heating -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Characterization; Characterization -> End; } .dot

Solvothermal Synthesis Workflow
Cytotoxicity Assay (Resazurin Assay)

This protocol describes a common method for evaluating the in vitro cytotoxicity of this compound complexes.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

  • Treatment: Replace the culture medium in the wells with the medium containing different concentrations of the this compound complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • Resazurin (B115843) Addition: After the incubation period, add a resazurin solution to each well and incubate for a few more hours.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a microplate reader (e.g., λex = 540 nm, λem = 590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.

Cellular Uptake Study by ICP-MS

This protocol outlines a method to quantify the intracellular accumulation of this compound complexes using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[3][8][9].

  • Cell Treatment: Seed cells in a multi-well plate and treat them with the this compound complex at a specific concentration for a defined period.

  • Cell Harvesting and Washing: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular complex.

  • Cell Lysis and Digestion: Lyse the cells and digest the cellular contents using a strong acid (e.g., nitric acid).

  • Sample Preparation for ICP-MS: Dilute the digested samples to a suitable volume with deionized water.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to quantify the amount of this compound. Use a calibration curve prepared from this compound standards of known concentrations.

  • Data Normalization: Normalize the this compound content to the cell number or total protein content to determine the cellular uptake.

Conclusion

Supramolecular frameworks of this compound clusters represent a versatile platform for the development of novel therapeutic and diagnostic agents. Their tunable synthesis, unique photophysical properties, and significant biological activity make them highly promising for applications in oncology. The ability to function as potent cytotoxic agents, efficient photosensitizers for PDT, and luminescent probes for bioimaging highlights their multifunctionality. Further research focusing on the development of frameworks with enhanced biocompatibility, improved targeting specificity, and activation by tissue-penetrating near-infrared light will be crucial for translating these promising materials into clinical applications. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this exciting class of supramolecular materials.

References

A Comprehensive Technical Guide to the Toxicological and Safety Data of Rhenium for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the toxicological and safety data pertinent to the handling of rhenium and its compounds in a laboratory setting. The information is compiled to ensure safe laboratory practices and to provide a reference for risk assessment and protocol development.

Toxicological Data

The toxicological profile of this compound and its compounds has not been extensively investigated.[1][2] Much of the available data is qualitative, with limited quantitative information. This compound metal is generally considered to have low toxicity, while its compounds are to be regarded as potentially toxic, though comprehensive data is lacking.[3][4]

Quantitative Toxicological Data

Quantitative data on the acute toxicity of this compound compounds is sparse. The following table summarizes the available median lethal dose (LD50) values from studies on rats.

CompoundCAS NumberRoute of AdministrationTest AnimalLD50Citation
Potassium Perrhenate10466-65-6IntraperitonealRat2800 mg/kg[5]
This compound Trichloride13569-63-6IntraperitonealRat280 mg/kg[5]

Note: No established Permissible Exposure Limits (PEL) by OSHA or Threshold Limit Values (TLV) by ACGIH for this compound have been found.[2][6]

Health Effects and Hazard Identification

This compound and its compounds can pose health risks through various routes of exposure. The primary hazards are associated with the inhalation of fine dust or fumes.[6]

Acute Effects:

  • Inhalation: Inhalation of this compound dust or fumes may cause irritation to the nasal cavity and respiratory tract.[6] Symptoms can include coughing, wheezing, and difficulty breathing.[6]

  • Skin Contact: Dust may cause slight to mild skin irritation.[6]

  • Eye Contact: Dust can lead to slight to mild eye irritation.[6]

  • Ingestion: While specific information is limited, ingestion may cause irritation of the digestive tract.[6][7]

Chronic Effects:

  • There is currently no information available on the health effects of prolonged or repeated exposure to this compound.[6] In animal studies, the inhalation of this compound dust has been shown to cause pulmonary fibrosis.[8]

  • This compound and its compounds are not classified as carcinogenic by NTP, IARC, or OSHA.[2][6]

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls
  • Ventilation: It is recommended to handle this compound, especially in powder form, in a well-ventilated area.[9] The use of a fume hood is advised to control airborne dust and fumes.[6][10] Local exhaust ventilation should be employed to maintain exposure below any established occupational limits.[2][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear approved safety glasses or goggles with side-shields.[6][12]

  • Skin Protection: Wear protective clothing and impermeable gloves (e.g., rubber gloves).[6][13]

  • Respiratory Protection: If ventilation is inadequate and dust is generated, a NIOSH-approved respirator should be worn.[6][11] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[9]

General Hygiene Practices
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][13]

  • Avoid the formation of dust and aerosols.[9]

  • Do not blow dust off clothing or skin with compressed air.[2][10]

  • Store this compound in a tightly sealed container in a cool, dry place.[1][6]

Incompatible Materials
  • This compound may react with molten oxidants such as nitrates and nitrites, as well as molten alkali oxides in the air.[2][11][14] It may also self-ignite if wetted with alcohols or related organics.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if respiratory problems such as coughing, wheezing, or pain occur.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][14] Seek medical assistance if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 10-15 minutes, holding the eyelids open. Get immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[1][6]

Spill and Disposal Procedures

Spill Cleanup
  • In case of a spill, avoid dust formation.[2]

  • Remove all sources of ignition.[9]

  • Use non-sparking tools to sweep or scoop up the material.[1][9] Small spills can be mixed with vermiculite (B1170534) or sodium carbonate before being swept up.[6]

  • Place the spilled material into a suitable, closed container for disposal.[1][9]

Waste Disposal
  • Dispose of this compound waste in accordance with federal, state, and local regulations.[1][2]

  • Do not discharge into sewer systems.[9] Consider sending surplus and non-recyclable solutions to a licensed disposal company.[15]

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not available in the provided search results. However, a general workflow for assessing the acute toxicity of a substance like a this compound compound is outlined below. This is a conceptual representation and specific experimental designs would vary.

The primary method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described by OECD Test Guideline 425. This method uses a sequential dosing approach to estimate the LD50 with a minimal number of animals.

Key Steps in a Typical Acute Oral Toxicity Study (e.g., OECD 425):

  • Dose Formulation: The test substance (e.g., a this compound compound) is prepared in a suitable vehicle (e.g., water, saline, or corn oil).

  • Animal Selection: A small number of a specific rodent strain (e.g., female Sprague-Dawley rats) are used.

  • Limit Test: A single animal is dosed at a limit dose (e.g., 2000 mg/kg). If the animal survives, the LD50 is considered to be greater than this dose, and further testing may not be necessary.

  • Main Test (if required): If the animal in the limit test dies, a sequential dosing procedure begins. A single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

  • Observation Period: Animals are observed for signs of toxicity and mortality for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Visualizations

Logical Workflow for Safe Handling of this compound

G cluster_prep Preparation & Assessment cluster_handling Handling Procedures cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment->Review_SDS Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Gather_PPE Use_Ventilation Use Fume Hood or Local Exhaust Ventilation Gather_PPE->Use_Ventilation Avoid_Dust Avoid Dust & Aerosol Formation Use_Ventilation->Avoid_Dust Ground_Equipment Ground Equipment (if powder) Avoid_Dust->Ground_Equipment Weigh_Handle Weigh and Handle Compound Ground_Equipment->Weigh_Handle Decontaminate Decontaminate Work Area Weigh_Handle->Decontaminate Spill Spill Occurs Weigh_Handle->Spill Exposure Personal Exposure Weigh_Handle->Exposure Store_Properly Store in Tightly Sealed Container Decontaminate->Store_Properly Dispose_Waste Dispose of Waste (per regulations) Store_Properly->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill_Procedure Follow Spill Cleanup Protocol Spill->Spill_Procedure First_Aid Administer First Aid Exposure->First_Aid

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Conceptual Experimental Workflow for Toxicity Assessment

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Execution cluster_analysis Phase 3: Analysis & Reporting Define_Objectives Define Study Objectives (e.g., determine LD50) Select_Model Select Animal Model & Test Compound Define_Objectives->Select_Model Dose_Prep Prepare Dose Formulations Select_Model->Dose_Prep Acclimatize Animal Acclimatization Dose_Prep->Acclimatize Dosing Administer Compound (e.g., Intraperitoneal) Acclimatize->Dosing Observation Observe for Clinical Signs & Mortality (14 days) Dosing->Observation Record_Data Record Body Weight & Observations Observation->Record_Data Necropsy Perform Gross Necropsy Record_Data->Necropsy Calculate_LD50 Calculate LD50 (e.g., Maximum Likelihood) Record_Data->Calculate_LD50 Histo Histopathology (if required) Necropsy->Histo Final_Report Prepare Final Study Report Histo->Final_Report Calculate_LD50->Final_Report

Caption: Conceptual workflow for an acute toxicity assessment of a this compound compound.

References

Unlocking Rhenium's Catalytic Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the catalytic capabilities of rhenium, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. It details preliminary investigations into this compound's catalytic prowess in a variety of organic transformations, presenting quantitative data, experimental protocols, and mechanistic insights.

This compound, a rare transition metal, is emerging as a catalyst with remarkable versatility and potential in organic synthesis and biomass conversion.[1][2] Its diverse oxidation states, ranging from -3 to +7, allow it to participate in a wide array of catalytic reactions, including hydrogenations, oxidations, C-C and C-heteroatom bond formations, and the deoxydehydration of polyols.[3][4] This guide provides a comprehensive overview of key findings in the field, offering a valuable resource for those looking to harness the power of this compound catalysis in their research and development endeavors.

Quantitative Data on this compound-Catalyzed Reactions

The following tables summarize the performance of various this compound-based catalysts in key chemical transformations, providing a comparative overview of their efficiency under different reaction conditions.

Table 1: this compound-Catalyzed Hydrogenation of Unsaturated Compounds

SubstrateCatalystReductantTemperature (°C)Pressure (bar)Conversion (%)Product(s)Selectivity (%)Reference
Isoeugenol2.5 wt% Pt-Re (1:1)/CH₂25030>99Propylcyclohexane>99[5]
NitrobenzeneCo₁/NPCH₂1103100Aniline>99[6]

Table 2: this compound-Catalyzed Oxidation Reactions

SubstrateCatalystOxidantTemperature (°C)Time (h)Conversion (%)Product(s)Yield (%)Reference
CyclohexeneRuthenium ComplexO₂Ambient2>99Cyclohexene oxide>99[7]
Methylphenyl sulfideZr/SiW₁₂/GOH₂O₂ (30%)Room Temp.195Methylphenyl sulfoxide-[8]

Table 3: this compound-Catalyzed Deoxydehydration (DODH) of Diols

SubstrateCatalystReductantTemperature (°C)Time (h)Conversion (%)Product(s)Yield (%)Reference
1,2-TetradecanediolRe₂(CO)₁₀3-Octanol--100Tetradecene84[1]
ErythritolRe₂(CO)₁₀3-Octanol---2,5-Dihydrofuran62[1]

Table 4: this compound-Catalyzed Carbon-Carbon Bond Formation

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-MethylindolePropargyl tetrahydropyranyl etherReI(CO)₅1,4-Dioxane10010Allylated indoleGood[9]
1,3-DiketonePhenylacetylene[ReBr(CO)₃(thf)]₂Toluene5024Alkenyl derivative-[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of common this compound catalysts and their application in representative catalytic reactions.

Protocol 1: Synthesis of a Supported Platinum-Rhenium Catalyst (Pt-Re/C)

This protocol details the preparation of a bimetallic Pt-Re catalyst on a carbon support via incipient wetness impregnation.[5]

Materials:

  • Activated carbon (dried at 110 °C overnight)

  • H₂PtCl₆·6H₂O (Platinum precursor)

  • HReO₄ (this compound precursor)

  • Deionized water

Procedure:

  • Platinum Impregnation: Dissolve the required amount of H₂PtCl₆·6H₂O in deionized water. Add the solution to the dried activated carbon support via incipient wetness impregnation.

  • Drying: Dry the impregnated support overnight at 110 °C.

  • This compound Impregnation: Subsequently, impregnate the dried Pt/C material with an aqueous solution of HReO₄.

  • Final Drying: Dry the bimetallic catalyst overnight at 110 °C.

  • Reduction (Activation): Prior to use, reduce the catalyst in a hydrogen flow. For example, heat to 350 °C with a temperature ramp of 10 °C/min and hold for 3 hours.[11]

Protocol 2: General Procedure for Catalytic Hydrodeoxygenation (HDO)

This procedure outlines a typical setup for a batch HDO reaction using a supported this compound catalyst.[5]

Equipment:

  • Stainless steel batch reactor (e.g., PARR) with heating jacket and mechanical stirring

  • Gas lines for argon and hydrogen

Procedure:

  • Reactor Setup: Add the substrate (e.g., 0.1 g isoeugenol), catalyst (e.g., 0.05 g Pt-Re/C), and solvent (e.g., 50 mL dodecane) to the reactor.

  • Purging: Purge the reactor first with argon (e.g., 7 bar for 10 min) and then with hydrogen (e.g., 10 bar for 10 min) to remove air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Heat the reactor to the target temperature (e.g., 250 °C) with stirring (e.g., 900 rpm).

  • Monitoring and Workup: Monitor the reaction progress by taking samples at regular intervals. After the reaction is complete, cool the reactor, vent the hydrogen, and analyze the product mixture.

Protocol 3: High-Throughput Screening of Catalysts

A generalized workflow for the rapid screening of catalyst libraries to identify optimal reaction conditions is presented below.[12][13][14]

Workflow:

  • Library Design and Synthesis: Prepare a diverse library of catalysts with variations in metal composition, ligands, and support materials.[14]

  • Parallel Reaction Setup: Utilize multi-well reactor plates or parallel reactor systems to conduct numerous reactions simultaneously under a range of conditions (temperature, pressure, substrate-to-catalyst ratio).

  • Automated Dosing and Sampling: Employ robotic systems for precise dispensing of reactants and catalysts, as well as for automated sampling of the reaction mixtures.

  • High-Throughput Analysis: Analyze the reaction products using rapid analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), or spectroscopic methods.[13]

  • Data Analysis and "Hit" Identification: Use software to process the large datasets generated and identify the most active and selective catalysts ("hits") for further optimization.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate proposed mechanisms and workflows for key this compound-catalyzed processes.

Catalytic Cycles

Deoxydehydration_Mechanism Re_dioxo Re(VII)=O (dioxo) Re_diolate Re(VII)-diolate Re_dioxo->Re_diolate + Diol Re_diolate->Re_dioxo - H₂O Re_reduced Re(V)-diolate Re_diolate->Re_reduced + Reductant Re_reduced->Re_dioxo + Alkene Alkene Alkene Re_reduced->Alkene Reductant_ox Oxidized Reductant Re_reduced->Reductant_ox - e⁻ Diol Diol H2O H₂O Reductant Reductant

A proposed mechanism for the this compound-catalyzed deoxydehydration of diols.[1][3]

Alcohol_Amination cluster_catalyst Catalytic Cycle Ru_H [Ru]-H Ru_cat [Ru] Catalyst Ru_H->Ru_cat + H₂ Ru_H->Ru_cat Ru_cat->Ru_H Alcohol R-CH₂-OH Aldehyde R-CHO Alcohol->Aldehyde Dehydrogenation Amine_in NH₃ Imine R-CH=NH Aldehyde->Imine + NH₃ - H₂O Amine_out R-CH₂-NH₂ Imine->Amine_out Hydrogenation H2O H₂O

General mechanism for the ruthenium-catalyzed amination of alcohols.[1]
Experimental and Analytical Workflows

Catalyst_Screening_Workflow start Define Reaction & Target synthesis Catalyst Library Synthesis start->synthesis screening High-Throughput Screening synthesis->screening analysis Data Analysis screening->analysis hit_id Identify 'Hits' analysis->hit_id hit_id->synthesis No Hits optimization Lead Optimization hit_id->optimization Hits scale_up Scale-up & Validation optimization->scale_up end Optimized Process scale_up->end

A typical workflow for high-throughput catalyst screening.

HDO_Process_Flow Feed Biomass Feedstock Pyrolysis Pyrolysis Feed->Pyrolysis Bio_oil Bio-oil Pyrolysis->Bio_oil HDO_Reactor HDO Reactor (Re Catalyst) Bio_oil->HDO_Reactor Separation Product Separation HDO_Reactor->Separation Upgraded_Oil Upgraded Biofuel Separation->Upgraded_Oil Aqueous_Phase Aqueous Phase Separation->Aqueous_Phase

A simplified process flow diagram for biomass upgrading via HDO.

References

Methodological & Application

Application Notes and Protocols for Rhenium-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of various rhenium-based catalysts in key organic transformations. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.

Introduction to this compound Catalysis

This compound-based catalysts have emerged as powerful tools in modern organic synthesis, demonstrating remarkable activity and selectivity in a wide range of transformations. The unique electronic properties of this compound, which can exist in multiple oxidation states, allow for its participation in diverse catalytic cycles. This versatility has led to the development of this compound catalysts for reactions such as olefin epoxidation, olefin metathesis, hydrogenation, dehydrogenation, and carbon-carbon bond formation. This document will focus on three major classes of this compound catalysts: Methyltrioxothis compound (MTO), supported this compound Oxides, and this compound Pincer Complexes.

Synthesis of this compound-Based Catalysts

Synthesis of Methyltrioxothis compound (MTO)

Methyltrioxothis compound (MTO) is a versatile and widely used catalyst, particularly in oxidation reactions. It can be synthesized from readily available this compound precursors.

Protocol 2.1.1: Synthesis of MTO from this compound(VII) Oxide

This protocol describes a common laboratory-scale synthesis of MTO.

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound(VII) oxide in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride to the solution with stirring.

  • In a separate flask, prepare a solution of tetramethyltin in anhydrous THF.

  • Add the tetramethyltin solution dropwise to the cold this compound oxide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.

  • The fractions containing MTO are collected and the solvent is evaporated to yield MTO as a white crystalline solid.

Synthesis of Supported this compound Oxide Catalysts (Re₂O₇/Al₂O₃)

Supported this compound oxide catalysts are highly effective for reactions like olefin metathesis. The support material, typically alumina (B75360), plays a crucial role in the catalyst's activity.

Protocol 2.2.1: Impregnation Method for Re₂O₇/Al₂O₃

Materials:

Procedure:

  • Calculate the amount of ammonium perrhenate required to achieve the desired this compound loading on the alumina support (e.g., 3-10 wt%).

  • Dissolve the calculated amount of ammonium perrhenate in a minimal amount of deionized water to form a concentrated solution.

  • Add the γ-alumina support to the ammonium perrhenate solution. Ensure the support is fully wetted by the solution (incipient wetness impregnation).

  • Allow the mixture to stand for several hours to ensure uniform distribution of the this compound precursor.

  • Dry the impregnated support in an oven at 100-120 °C for 12-24 hours to remove water.

  • Calcine the dried material in a furnace under a flow of dry air. The calcination temperature is typically ramped to 500-600 °C and held for 4-6 hours.

  • Cool the catalyst to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon). The resulting material is the Re₂O₇/Al₂O₃ catalyst.

Applications in Organic Reactions

Olefin Epoxidation using Methyltrioxothis compound (MTO)

MTO is a highly efficient catalyst for the epoxidation of a wide range of olefins using hydrogen peroxide as the oxidant. The addition of a nitrogen-based ligand, such as pyridine (B92270) or pyrazole, can enhance the catalyst's stability and selectivity.

Protocol 3.1.1: MTO-Catalyzed Epoxidation of Cyclooctene (B146475)

Materials:

  • Methyltrioxothis compound (MTO)

  • Cyclooctene

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclooctene and a catalytic amount of MTO (0.1-1 mol%) in dichloromethane.

  • Add pyridine (1-12 mol%) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide solution dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess hydrogen peroxide.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by flash column chromatography if necessary.

Table 1: MTO-Catalyzed Epoxidation of Various Alkenes

EntrySubstrateCatalyst Loading (mol%)Pyridine (mol%)Time (h)Temperature (°C)Yield (%)Reference
1Cyclooctene0.5520>95[1]
21-Octene1.01042585[1]
3trans-Stilbene0.553092[1]
4Limonene1.0125088 (mono-epoxide)[1]
5Styrene1.01042590[2]

Catalytic Cycle for MTO-Catalyzed Epoxidation

MTO_Epoxidation_Cycle MTO CH₃ReO₃ (MTO) Peroxo2 CH₃Re(O)₂(O₂) MTO->Peroxo2 + H₂O₂ - H₂O Peroxo1 CH₃Re(O)(O₂)₂ Peroxo1->MTO + Alkene - Epoxide Epoxide Epoxide Peroxo1->Epoxide Peroxo2->Peroxo1 Alkene Alkene Alkene->Peroxo1 H2O2 H₂O₂ H2O2->Peroxo2 H2O H₂O

Caption: Catalytic cycle of MTO-catalyzed epoxidation.

Olefin Metathesis using Supported this compound Oxide (Re₂O₇/Al₂O₃)

Supported this compound oxide catalysts are workhorses in industrial olefin metathesis processes. They are particularly effective for the metathesis of terminal and internal olefins.

Protocol 3.2.1: Metathesis of 1-Hexene

Materials:

  • Re₂O₇/Al₂O₃ catalyst (prepared as in Protocol 2.2.1)

  • 1-Hexene

  • Anhydrous toluene (B28343)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Activate the Re₂O₇/Al₂O₃ catalyst by heating it under a stream of dry air or nitrogen at the calcination temperature for 1-2 hours, then cool to the reaction temperature under an inert atmosphere.

  • In a dry Schlenk tube under an inert atmosphere, add the activated catalyst.

  • Add anhydrous toluene to the tube, followed by 1-hexene.

  • Stir the reaction mixture at the desired temperature (typically 25-50 °C).

  • Monitor the progress of the reaction by taking aliquots and analyzing them by GC or GC-MS to observe the formation of metathesis products (e.g., ethylene (B1197577) and 5-decene from 1-hexene).

  • After the desired conversion is reached, filter the catalyst to obtain the product solution.

  • The solvent and any volatile products can be removed by distillation.

Table 2: Olefin Metathesis with Re₂O₇/Al₂O₃ Catalyst

EntrySubstrateRe Loading (wt%)Temperature (°C)Time (h)Conversion (%)Main ProductsReference
1Propylene1025155Ethylene, 2-Butene[3]
21-Pentene730268Ethylene, 4-Octene[3]
31-Octene740375Ethylene, 7-Tetradecene[3]
4cis-2-Pentene10251602-Butene, 3-Hexene[3]

Experimental Workflow for Supported Catalyst Synthesis and Use

Supported_Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction Precursor NH₄ReO₄ Solution Impregnation Incipient Wetness Impregnation Precursor->Impregnation Support γ-Al₂O₃ Support->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (550°C) Drying->Calcination Catalyst Re₂O₇/Al₂O₃ Catalyst Calcination->Catalyst Activation Catalyst Activation Catalyst->Activation Reaction Olefin Metathesis Activation->Reaction Separation Catalyst Filtration Reaction->Separation Products Metathesis Products Separation->Products

Caption: Workflow for supported catalyst synthesis and application.

Dehydrogenation of Alcohols using this compound Pincer Complexes

This compound pincer complexes have shown excellent activity in the dehydrogenation of alcohols to produce aldehydes, ketones, or esters. These reactions often proceed under neutral conditions with the liberation of dihydrogen gas.

Protocol 3.3.1: Dehydrogenation of Benzyl (B1604629) Alcohol

Materials:

  • This compound PNP pincer catalyst (e.g., [Re(PNP)(CO)₂])

  • Benzyl alcohol

  • Anhydrous toluene

  • Schlenk tube equipped with a condenser

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the this compound PNP pincer catalyst (0.5-2 mol%) in anhydrous toluene.

  • Add benzyl alcohol to the solution.

  • Heat the reaction mixture to reflux under a gentle flow of inert gas to allow for the removal of the dihydrogen gas produced.

  • Monitor the reaction progress by TLC or GC analysis for the formation of benzaldehyde.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the product can be purified by column chromatography.

Table 3: Dehydrogenation of Alcohols with a this compound PNP Pincer Catalyst

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)Reference
1Benzyl alcohol1.011012Benzaldehyde95[4]
21-Octanol2.011024Octanal88[4]
3Cyclohexanol1.511018Cyclohexanone92[4]
42-Octanol2.0110242-Octanone90[4]
Carbon-Carbon Bond Formation: this compound-Catalyzed Conjugate Addition

This compound complexes can catalyze various C-C bond-forming reactions. The following is a general protocol for a conjugate addition reaction.

Protocol 3.4.1: this compound-Catalyzed Conjugate Addition of a Thiol to an Enone

Materials:

  • This compound(V)-oxo complex (e.g., [ReOCl₃(PPh₃)₂])

  • Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)

  • Thiophenol

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the this compound(V)-oxo catalyst (1-5 mol%) in anhydrous dichloromethane.

  • Add the chalcone to the solution.

  • Add thiophenol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the β-thioether ketone.

Table 4: this compound-Catalyzed Conjugate Addition

EntryEnoneNucleophileCatalyst Loading (mol%)Time (h)Yield (%)Reference
1ChalconeThiophenol2495[5]
2CyclohexenoneThiophenol5688[5]
3Methyl vinyl ketoneBenzyl mercaptan5885[5]

Logical Relationship of this compound Catalysts and Reactions

Catalyst_Reaction_Map cluster_catalysts This compound Catalysts cluster_reactions Organic Reactions MTO Methyltrioxothis compound (MTO) Epoxidation Olefin Epoxidation MTO->Epoxidation Metathesis Olefin Metathesis MTO->Metathesis less common SupportedRe Supported Re Oxides (e.g., Re₂O₇/Al₂O₃) SupportedRe->Metathesis PincerRe Re Pincer Complexes Dehydrogenation Dehydrogenation PincerRe->Dehydrogenation Hydrogenation Hydrogenation PincerRe->Hydrogenation CarbonylRe Re Carbonyl Complexes CarbonylRe->Hydrogenation CC_Formation C-C Bond Formation CarbonylRe->CC_Formation

Caption: Relationship between this compound catalyst types and catalyzed reactions.

Safety Precautions

  • This compound compounds, especially volatile ones like MTO, should be handled in a well-ventilated fume hood.

  • Organotin compounds used in MTO synthesis are toxic and should be handled with extreme care.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.

  • High-pressure hydrogenation reactions should be carried out in appropriate high-pressure reactors with proper safety shielding.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

References

Application Notes and Protocols for Rhenium Alloys in High-Temperature Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re), a rare refractory metal, is a critical alloying element for materials subjected to extreme temperatures and harsh operating conditions. Its exceptionally high melting point (3186°C), coupled with its significant strengthening effects, makes it indispensable in the formulation of high-performance superalloys.[1][2] This document provides detailed application notes and experimental protocols relevant to the utilization and characterization of this compound-containing alloys in high-temperature environments, with a focus on aerospace and industrial gas turbine applications.

Application Notes

Aerospace and Industrial Gas Turbines: Turbine Blades and Vanes

The primary application of this compound is in nickel-based superalloys used for manufacturing single-crystal high-pressure turbine (HPT) blades and vanes in jet engines and industrial gas turbines.[3] The addition of this compound, typically in concentrations ranging from 3% to 6% by weight, imparts a remarkable improvement in the high-temperature mechanical properties of these components.[3]

The this compound Effect:

The beneficial impact of this compound on the properties of nickel-based superalloys, often termed the "this compound effect," is multifaceted:

  • Enhanced Creep Resistance: this compound significantly enhances the resistance of the alloy to creep, which is the tendency of a material to slowly deform under constant stress at high temperatures.[1] This is crucial for turbine blades that operate for extended periods under significant centrifugal forces and high temperatures.

  • Improved High-Temperature Strength: this compound alloying increases both the low-temperature and high-temperature tensile strengths of the base metal.[4]

  • Increased Durability and Fatigue Life: By improving the material's strength and creep resistance, this compound contributes to a longer service life and enhanced resistance to thermal and mechanical fatigue.

Generations of Superalloys:

The evolution of nickel-based superalloys for turbine blades is often categorized by their this compound content:

  • First-generation alloys are largely devoid of this compound.

  • Second-generation alloys typically contain around 3% this compound and have been used in engines for aircraft such as the F-15 and F-16.[3]

  • Third-generation single-crystal superalloys incorporate up to 6% this compound and are employed in the engines of modern fighter jets like the F-22 and F-35.[3]

Rocket Propulsion Systems: Nozzles and Combustion Chambers

The extreme temperatures and corrosive environments encountered in rocket engines necessitate the use of materials with exceptional thermal stability. This compound and its alloys, particularly molybdenum-rhenium (Mo-Re) and tungsten-rhenium (W-Re), are utilized in the fabrication of rocket nozzles, throats, and combustion chambers.[2] These alloys offer a combination of a very high melting point, good ductility at low temperatures, and excellent resistance to the erosive effects of hot gases.

High-Temperature Thermocouples

Tungsten-rhenium thermocouples are widely used for measuring ultra-high temperatures, often exceeding the capabilities of more common thermocouple types. These thermocouples, typically composed of a tungsten-5% this compound wire and a tungsten-26% this compound wire (Type C), can accurately measure temperatures up to 2320°C in inert or vacuum atmospheres. Their high melting point and stability at extreme temperatures make them suitable for applications in furnaces, reactors, and aerospace testing.

Data Presentation

The following tables summarize the key quantitative data regarding the properties of this compound and its alloys.

Table 1: Mechanical Properties of this compound and a Molybdenum-Rhenium Alloy

MaterialConditionTemperature (°C)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)
Pure this compoundAnnealedRoom Temperature107029015-25
Pure this compound-800620--
Pure this compound-1200410--
Mo-7.7%ReRecrystallizedRoom Temperature---
Mo-7.7%Re-1315~60% increase over pure Mo--

Data compiled from multiple sources.[4][5]

Table 2: Creep Rupture Life of Nickel-Based Superalloys

AlloyThis compound Content (wt%)Temperature (°C)Stress (MPa)Creep Rupture Life (hours)
Rene 800982170~100-200
CMSX-43982248>1000
CMSX-431093138>1000

Data compiled from multiple sources. Creep life is highly dependent on specific test conditions and material processing.

Table 3: Oxidation Behavior of a Ni-Based Superalloy with and without this compound

AlloyTemperature (°C)Exposure Time (hours)Oxidation Rate Constant (k_p) (g²/cm⁴/s)Observation
Inconel 713C1000--Forms a less protective oxide layer.
Inconel 713C:Re1000-Significantly lower than Inconel 713CThis compound doping reduced the growth of the oxide layer, indicating higher oxidation resistance.

Qualitative and quantitative data synthesized from literature.[6]

Experimental Protocols

High-Temperature Tensile Testing

Objective: To determine the tensile properties (yield strength, ultimate tensile strength, elongation, and reduction of area) of this compound alloys at elevated temperatures. This protocol is based on ASTM E21 standards.

Methodology:

  • Specimen Preparation:

    • Machine tensile specimens from the alloy stock according to the dimensions specified in ASTM E8/E8M.

    • Ensure the gauge section has a smooth, polished surface to minimize stress concentrations.

    • Clean the specimens ultrasonically in acetone (B3395972) and then methanol (B129727) to remove any contaminants.

  • Testing Apparatus:

    • A universal testing machine equipped with a high-temperature furnace and an extensometer suitable for elevated temperature use.

    • Thermocouples to monitor and control the specimen temperature accurately.

  • Procedure:

    • Mount the specimen in the grips of the testing machine, ensuring proper alignment.

    • Attach the extensometer to the gauge section of the specimen.

    • Heat the specimen to the desired test temperature at a controlled rate.

    • Hold the specimen at the test temperature for a sufficient time to achieve thermal equilibrium (typically 20-30 minutes).

    • Apply a tensile load at a constant strain rate until the specimen fractures.

    • Record the load and extension data throughout the test.

    • After fracture, measure the final gauge length and the dimensions of the fracture surface to determine elongation and reduction of area.

Creep Rupture Testing

Objective: To evaluate the long-term deformation and rupture behavior of this compound alloys under constant load and temperature. This protocol is based on ASTM E139 standards.

Methodology:

  • Specimen Preparation:

    • Prepare creep specimens with dimensions as specified in ASTM E139.

    • Surface finish and cleaning procedures are similar to those for tensile testing specimens.

  • Testing Apparatus:

    • A creep testing machine capable of applying a constant load for extended periods.

    • A high-temperature furnace with precise temperature control (±1.5°C).

    • An extensometer to measure the creep strain over time.

  • Procedure:

    • Mount the specimen in the creep machine.

    • Heat the specimen to the test temperature and allow it to stabilize.

    • Apply the predetermined constant load to the specimen.

    • Continuously monitor and record the strain (elongation) as a function of time.

    • The test is typically run until the specimen ruptures.

    • Record the time to rupture, elongation at rupture, and reduction of area.

    • Plot the creep strain versus time to obtain the three stages of creep (primary, secondary, and tertiary).

High-Temperature Oxidation Testing

Objective: To assess the resistance of this compound alloys to oxidation at elevated temperatures in a controlled atmosphere.

Methodology:

  • Specimen Preparation:

    • Cut small, coupon-sized specimens from the alloy.

    • Polish the surfaces of the coupons to a consistent finish (e.g., 600-grit SiC paper).

    • Clean the specimens ultrasonically in acetone and methanol and dry them thoroughly.

    • Measure the initial dimensions and weigh the specimens accurately.

  • Testing Apparatus:

    • A tube furnace capable of maintaining a stable high temperature.

    • A system for flowing a controlled atmosphere (e.g., dry air, oxygen) through the furnace.

    • A high-precision balance for weighing the specimens.

  • Procedure:

    • Place the prepared specimens in alumina (B75360) crucibles.

    • Position the crucibles within the hot zone of the tube furnace.

    • Heat the furnace to the desired test temperature while flowing the selected atmosphere.

    • Expose the specimens for a predetermined duration (e.g., 100 hours).

    • For cyclic oxidation testing, the specimens are periodically cooled to room temperature, weighed, and then returned to the furnace.

    • After the total exposure time, cool the furnace and carefully remove the specimens.

    • Weigh the oxidized specimens to determine the mass gain per unit surface area.

    • Analyze the oxide scale using techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to determine its morphology, composition, and crystal structure.

Mandatory Visualization

G cluster_0 Turbine Blade Manufacturing and Testing Workflow A 1. Alloy Design & Ingot Production B 2. Investment Casting (Single Crystal) A->B C 3. Heat Treatment B->C D 4. Machining & Finishing C->D E 5. Quality Control (NDT) D->E F 6. Mechanical Testing E->F G 7. Engine Testing & Certification F->G H High-Temp Tensile Test F->H I Creep Rupture Test F->I J Oxidation Test F->J

Caption: Workflow for this compound Alloy Turbine Blade Production.

G cluster_0 The 'this compound Effect' on Superalloy Properties Re This compound Addition (3-6 wt%) SS Solid Solution Strengthening of γ Matrix Re->SS Diff Slowing of Diffusion Rates Re->Diff Creep Improved Creep Resistance SS->Creep Strength Enhanced High-Temperature Strength SS->Strength Diff->Creep Fatigue Increased Fatigue Life Creep->Fatigue Performance Improved Turbine Engine Performance & Durability Creep->Performance Strength->Performance Fatigue->Performance

Caption: Logical Relationship of the this compound Effect.

G cluster_0 Experimental Workflow for High-Temperature Material Characterization Prep 1. Specimen Preparation (Machining, Polishing, Cleaning) Tensile 2a. High-Temperature Tensile Test Prep->Tensile Creep 2b. Creep Rupture Test Prep->Creep Oxidation 2c. High-Temperature Oxidation Test Prep->Oxidation Data_T 3a. Stress-Strain Data Tensile->Data_T Data_C 3b. Strain vs. Time Data Creep->Data_C Data_O 3c. Mass Gain Data Oxidation->Data_O Analysis_T 4a. Determine UTS, YS, Elongation Data_T->Analysis_T Analysis_C 4b. Determine Rupture Life, Creep Rate Data_C->Analysis_C Analysis_O 4c. Determine Oxidation Kinetics Data_O->Analysis_O Micro 5. Microstructural Analysis (SEM, EDS, XRD) Analysis_T->Micro Analysis_C->Micro Analysis_O->Micro

Caption: Workflow for High-Temperature Materials Testing.

References

The Dual Power of Rhenium: Harnessing Rhenium-186 and Rhenium-188 in Radiotherapy and Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The radioisotopes Rhenium-186 (B1221839) and this compound-188 are proving to be invaluable assets in the field of nuclear medicine and radiotherapy, offering potent therapeutic options for a range of oncological and other conditions. Their unique decay characteristics, coupled with versatile radiochemistry, have led to the development of several targeted radiopharmaceuticals. These agents are demonstrating significant efficacy in bone pain palliation, treatment of hepatocellular carcinoma, and prevention of restenosis after angioplasty. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these promising isotopes.

Introduction to this compound Isotopes in Medicine

This compound-186 (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re) are both beta-emitting radionuclides, a property that allows them to deliver cytotoxic radiation doses to targeted tissues with limited penetration, thereby sparing surrounding healthy cells.[1][2] One of the key advantages of these isotopes is the simultaneous emission of gamma photons, which enables imaging and patient-specific dosimetry calculations.[1][3][4] The chemical similarity of this compound to technetium, the most commonly used diagnostic radionuclide, provides a "theranostic" advantage, allowing for the development of diagnostic analogs to guide therapeutic applications.[3][4][5]

This compound-188 is particularly attractive due to its availability from a long-lived Tungsten-188/Rhenium-188 generator system, which can be conveniently located in a hospital radiopharmacy, ensuring a consistent and cost-effective supply.[3][5][6] In contrast, this compound-186 is typically produced in a nuclear reactor.[5][7]

Quantitative Data Summary

The distinct physical properties of this compound-186 and this compound-188 dictate their suitability for different therapeutic strategies. The following table summarizes their key decay characteristics.

PropertyThis compound-186This compound-188
Half-life 3.72 days (90 hours)[5][8]16.9 hours[3][4]
Beta (β⁻) Energy (Max) 1.07 MeV2.12 MeV[3][4]
Beta (β⁻) Energy (Avg) 0.35 MeV0.784 MeV[3]
Gamma (γ) Energy 137 keV (9%)[8]155 keV (15%)[3][4]
Max. Tissue Penetration ~4.5 mm[5]~11 mm[5]
Production Method Reactor (¹⁸⁵Re(n,γ)¹⁸⁶Re)[5]¹⁸⁸W/¹⁸⁸Re Generator[5][6]

Application Notes and Protocols

Palliative Treatment of Painful Bone Metastases with this compound-186/188-HEDP

Application: this compound-186 and this compound-188 labeled to hydroxyethylidene diphosphonate (HEDP) are effective agents for palliating pain from bone metastases, particularly in patients with prostate and breast cancer.[1][9][10] The phosphonate (B1237965) component targets areas of high osteoblastic activity, delivering localized radiation to the metastatic sites.[1]

Experimental Protocol: Preparation of ¹⁸⁸Re-HEDP

This protocol is a generalized procedure based on common practices. Specific kit instructions should always be followed.

Materials:

  • Sterile, pyrogen-free vial containing HEDP and a reducing agent (e.g., SnCl₂).

  • Sodium perrhenate (B82622) ([¹⁸⁸Re]NaReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.

  • 0.9% sterile saline.

  • Radiochemical purity testing supplies (e.g., ITLC strips, solvent systems).

Procedure:

  • Elute the ¹⁸⁸W/¹⁸⁸Re generator with sterile saline to obtain [¹⁸⁸Re]NaReO₄.

  • Aseptically add the required activity of the [¹⁸⁸Re]NaReO₄ solution to the HEDP kit vial.

  • Gently agitate the vial to ensure complete dissolution and reaction.

  • Allow the reaction to proceed at room temperature for the recommended incubation time (typically 15-30 minutes).

  • Perform quality control to determine the radiochemical purity. A common method is instant thin-layer chromatography (ITLC).

  • The final product should be a clear, colorless solution, free of particulate matter.

Quality Control:

  • Radiochemical Purity: Typically assessed by ITLC using two solvent systems (e.g., saline and acetone). The percentage of ¹⁸⁸Re-HEDP should be >95%.

  • pH: Should be within the range specified by the kit manufacturer.

  • Sterility and Pyrogenicity: Must be tested according to standard pharmaceutical procedures.

Clinical Administration:

  • The therapeutic dose is administered intravenously. Doses can range from 1.1 GBq to 6.9 GBq.[9]

  • Patient hydration is important before and after administration to facilitate the clearance of unbound radiopharmaceutical.[11]

Workflow for ¹⁸⁸Re-HEDP Preparation and Administration

G cluster_prep Preparation cluster_admin Administration elution Generator Elution ([¹⁸⁸Re]NaReO₄) mixing Mixing and Incubation elution->mixing Add [¹⁸⁸Re]NaReO₄ kit HEDP Kit Vial kit->mixing qc Quality Control (>95% RCP) mixing->qc dose_calc Dose Calculation qc->dose_calc Pass iv_admin Intravenous Administration dose_calc->iv_admin imaging Post-therapy Imaging (Optional) iv_admin->imaging

Workflow for the preparation and administration of ¹⁸⁸Re-HEDP.

Radioimmunotherapy with this compound-186/188 Labeled Monoclonal Antibodies

Application: The high specific activity of ¹⁸⁸Re makes it suitable for labeling monoclonal antibodies (mAbs) for targeted radioimmunotherapy (RIT).[5][8] This approach delivers radiation directly to tumor cells expressing specific antigens. A detailed technical protocol has been described for labeling mAbs with ¹⁸⁶Re using a MAG3 chelate.[12]

Experimental Protocol: Direct Radiolabeling of Monoclonal Antibodies with ¹⁸⁸Re

This is a generalized protocol and requires optimization for specific antibodies.

Materials:

  • Purified monoclonal antibody.

  • Reducing agent (e.g., dithiothreitol (B142953) - DTT or SnCl₂).[8]

  • Sodium perrhenate ([¹⁸⁸Re]NaReO₄).

  • Purification supplies (e.g., size exclusion chromatography columns).

  • Quality control supplies.

Procedure:

  • Antibody Reduction: Incubate the monoclonal antibody with a reducing agent to cleave disulfide bonds and generate free sulfhydryl (-SH) groups. The molar ratio of reducing agent to antibody needs to be carefully optimized.

  • Perrhenate Reduction: In a separate reaction, reduce the [¹⁸⁸Re]NaReO₄ using a reducing agent like stannous chloride (SnCl₂).

  • Labeling Reaction: Add the reduced antibody to the reduced ¹⁸⁸Re solution. The reduced this compound will bind to the free sulfhydryl groups on the antibody.

  • Purification: Remove unbound ¹⁸⁸Re and other reactants using size exclusion chromatography.

  • Quality Control:

    • Radiochemical Purity: Determined by methods like ITLC or HPLC.

    • Immunoreactivity: Assessed by binding assays to antigen-positive cells.

    • Stability: The stability of the labeled antibody should be tested over time in serum.

Logical Relationship in Direct Antibody Radiolabeling

G mAb Monoclonal Antibody (with S-S bonds) reduced_mAb Reduced mAb (with -SH groups) mAb->reduced_mAb Reduction (e.g., DTT) labeled_mAb ¹⁸⁸Re-mAb Conjugate reduced_mAb->labeled_mAb perrhenate [¹⁸⁸Re]NaReO₄ (Re⁷⁺) reduced_Re Reduced ¹⁸⁸Re perrhenate->reduced_Re Reduction (e.g., SnCl₂) reduced_Re->labeled_mAb Chelation

Direct radiolabeling of monoclonal antibodies with this compound-188.

Treatment of Hepatocellular Carcinoma with this compound-188-Lipiodol

Application: this compound-188 labeled to Lipiodol, an oily contrast agent, is used for the treatment of hepatocellular carcinoma (HCC).[13][14] When administered via the hepatic artery, the ¹⁸⁸Re-Lipiodol is selectively retained in the hypervascularized tumor nodules, delivering a high radiation dose.[14]

Experimental Protocol: Patient-Specific Dosimetry Planning for ¹⁸⁸Re-Lipiodol Therapy

This protocol is based on the IAEA's multicenter study approach.[15]

Procedure:

  • Scout Dose Administration: A small, diagnostic activity of ¹⁸⁸Re-Lipiodol is administered to the patient via the hepatic artery.[15]

  • SPECT/CT Imaging: At approximately 3 hours post-administration, SPECT/CT imaging is performed to assess the biodistribution of the scout dose.[15]

  • Dosimetric Calculations: The images are used to calculate the radiation absorbed doses to the tumor, normal liver, lungs, and other organs at risk.

  • Maximum Tolerated Activity (MTA) Determination: Based on the dosimetry, the maximum therapeutic activity that can be safely administered is calculated, respecting the tolerance doses of critical organs.[15]

  • Therapeutic Administration: The calculated therapeutic dose of ¹⁸⁸Re-Lipiodol is then administered.

Workflow for ¹⁸⁸Re-Lipiodol Dosimetry and Treatment

G scout_dose Administer Scout Dose of ¹⁸⁸Re-Lipiodol imaging SPECT/CT Imaging (3h post-injection) scout_dose->imaging dosimetry Calculate Absorbed Doses (Tumor, Liver, Lungs) imaging->dosimetry mta Determine Maximum Tolerated Activity (MTA) dosimetry->mta therapy_dose Administer Therapeutic Dose mta->therapy_dose

References

Application Notes and Protocols for Rhenium-Containing Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re)-containing nanocomposites are an emerging class of nanomaterials with significant potential in various biomedical applications, particularly in cancer theranostics and drug delivery. Their unique physicochemical properties, including high atomic number (Z=75) and potent catalytic and photothermal activities, make them suitable for use as contrast agents, drug carriers, and therapeutic agents. This document provides detailed application notes and protocols for the preparation and characterization of various this compound-containing nanocomposites.

Preparation Techniques for this compound-Containing Nanocomposites

Several methods have been developed for the synthesis of this compound-containing nanocomposites, each offering distinct advantages in controlling particle size, morphology, and composition. The choice of method depends on the desired characteristics of the nanocomposite and its intended application.

Colloidal Synthesis

Colloidal synthesis is a wet-chemical method that allows for the formation of well-dispersed nanoparticles in a liquid medium. This technique offers good control over particle size and distribution.

Protocol 1: Colloidal Synthesis of this compound Nanoparticles with PVP Capping

This protocol describes the synthesis of pseudo-spherical this compound nanoparticles (ReNPs) using Sodium Borohydride (NaBH4) as a reducing agent and Polyvinylpyrrolidone (PVP) as a capping agent.[1][2]

Materials:

  • This compound precursor (e.g., Ammonium perrhenate (B82622) - NH₄ReO₄)

  • Polyvinylpyrrolidone (PVP)

  • Sodium Borohydride (NaBH₄)

  • Deionized water

  • Nitrogen or Hydrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Syringe pump

Procedure:

  • Dissolve the this compound precursor and PVP in deionized water in a round-bottom flask. The molar ratio of PVP to this compound can be varied (e.g., 10:1 to 40:1) to control particle size distribution.[1]

  • Bubble Nitrogen or Hydrogen gas through the solution for at least 30 minutes to remove dissolved oxygen and create an inert atmosphere.[1]

  • Heat the solution to the desired temperature (e.g., 60 °C) under constant stirring.[2]

  • Prepare a fresh aqueous solution of NaBH₄.

  • Using a syringe pump, add the NaBH₄ solution to the heated this compound precursor solution at a controlled rate. A slower addition rate generally produces more homogeneous nanoparticles.[1]

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until the solution color changes, indicating the formation of ReNPs.

  • Cool the solution to room temperature.

  • The resulting ReNP dispersion can be purified by dialysis or centrifugation to remove unreacted precursors and byproducts.

dot

Colloidal_Synthesis cluster_setup Reaction Setup cluster_process Synthesis Process cluster_product Final Product precursor Re Precursor (NH4ReO4) dissolve Dissolve in Water precursor->dissolve pvp Capping Agent (PVP) pvp->dissolve water Solvent (Deionized Water) water->dissolve inert Inert Atmosphere (N2/H2 Purge) dissolve->inert heat Heat to 60°C inert->heat add_nabh4 Add NaBH4 (Reducing Agent) heat->add_nabh4 react Reaction (1-2 hours) add_nabh4->react cool Cool to RT react->cool renps ReNPs Dispersion cool->renps

Workflow for Colloidal Synthesis of this compound Nanoparticles.
Microemulsion Synthesis

The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The aqueous nanodroplets act as nanoreactors for the synthesis of nanoparticles, offering excellent control over particle size.

Protocol 2: Water-in-Oil Microemulsion Synthesis of this compound Nanoparticles

This protocol details the synthesis of ReNPs within a water-in-oil microemulsion system using dioctyl sulfosuccinate (B1259242) sodium salt (AOT) as the surfactant.[1][2]

Materials:

  • This compound precursor (e.g., NH₄ReO₄)

  • Dioctyl sulfosuccinate sodium salt (AOT)

  • n-heptane (oil phase)

  • Sodium Borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Two separate flasks

  • Magnetic stirrer

  • Ultrasonicator (optional)

Procedure:

  • Prepare Microemulsion A: In a flask, dissolve AOT in n-heptane to form the oil phase. Add an aqueous solution of the this compound precursor to the AOT/n-heptane mixture under vigorous stirring to form a clear and stable water-in-oil microemulsion. The water-to-surfactant molar ratio (W) is a critical parameter for controlling nanoparticle size.

  • Prepare Microemulsion B: In a separate flask, prepare another AOT/n-heptane microemulsion containing an aqueous solution of NaBH₄.

  • Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A under constant, vigorous stirring. The collision and coalescence of the aqueous nanodroplets will initiate the reduction of the this compound precursor and the formation of ReNPs within the nanoreactors.

  • Continue stirring for several hours to ensure complete reaction.

  • Nanoparticle Recovery: The ReNPs can be recovered by breaking the microemulsion, typically by adding a polar solvent like acetone (B3395972) or ethanol (B145695), followed by centrifugation and washing.

dot

Microemulsion_Synthesis cluster_microemulsionA Microemulsion A (Re Precursor) cluster_microemulsionB Microemulsion B (Reducing Agent) cluster_reaction Reaction & Recovery re_precursor Aqueous Re Precursor mix_A Mix & Stir re_precursor->mix_A aot_heptane_A AOT in n-heptane aot_heptane_A->mix_A me_A [Re-AOT/Heptane] mix_A->me_A mix_me Mix Microemulsions me_A->mix_me nabh4 Aqueous NaBH4 mix_B Mix & Stir nabh4->mix_B aot_heptane_B AOT in n-heptane aot_heptane_B->mix_B me_B [NaBH4-AOT/Heptane] mix_B->me_B me_B->mix_me reaction Nanoparticle Formation mix_me->reaction recover Break Emulsion & Centrifuge reaction->recover renps Isolated ReNPs recover->renps

Workflow for Microemulsion Synthesis of this compound Nanoparticles.
Femtosecond Pulsed Laser Ablation in Liquid (fsPLAL)

fsPLAL is a top-down, clean synthesis method where a solid target is ablated by a high-power laser in a liquid environment, leading to the formation of nanoparticles.[3][4][5][6][7][8]

Protocol 3: fsPLAL Synthesis of this compound/Rhenium Oxide Nanoparticles

This protocol describes the synthesis of a mixture of this compound and this compound Oxide (Re/ReO₃) nanoparticles by ablating a this compound target in ultrapure water.[3][4][5][6][8]

Materials:

  • High-purity this compound metal target (plate)

  • Ultrapure deionized water

Equipment:

  • Femtosecond laser system (e.g., Ti:Sapphire laser)

  • Optical components for focusing the laser beam

  • Container for the liquid and target

  • Motorized stage for scanning the target

Procedure:

  • Place the this compound target at the bottom of a container filled with ultrapure deionized water.

  • Focus the femtosecond laser beam onto the surface of the this compound target.

  • Set the laser parameters:

    • Wavelength: e.g., 800 nm[3]

    • Pulse duration: e.g., 90 fs[3]

    • Repetition rate: e.g., 1 kHz[3]

    • Laser power: e.g., 800 mW[3]

  • Use a motorized stage to scan the laser beam across the target surface to ensure uniform ablation.

  • The ablation process generates a plasma plume in the liquid, which upon cooling and condensation, forms nanoparticles.

  • The duration of the ablation process will influence the concentration and composition of the resulting nanoparticle suspension. For example, a 30-minute ablation can produce a Re/ReO₃ mixture, while a longer duration might favor the formation of pure ReO₃.[3][6]

  • The resulting nanoparticle suspension can be used directly or further processed.

High-Temperature Reduction

This method is particularly useful for producing nanocomposites where this compound nanoparticles are supported on a matrix, such as carbon nanotubes.

Protocol 4: High-Temperature Synthesis of this compound-MWCNT Nanocomposites

This protocol involves the functionalization of multi-walled carbon nanotubes (MWCNTs), impregnation with a this compound precursor, and subsequent high-temperature reduction.[9][10][11][12]

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • Nitric acid (65%)

  • This compound precursor (e.g., HReO₄ or NH₄ReO₄)

  • Hydrogen gas (reducing atmosphere)

  • Inert gas (e.g., Argon)

Equipment:

  • Ultrasonicator

  • Filtration setup

  • High-temperature tube furnace

Procedure:

  • Functionalization: Disperse the MWCNTs in 65% nitric acid and sonicate for a period to introduce functional groups (e.g., -COOH, -OH) on their surface. These groups will act as nucleation sites for the this compound nanoparticles.[9]

  • Filter and wash the functionalized MWCNTs with deionized water until the pH is neutral, then dry them.

  • Impregnation: Disperse the functionalized MWCNTs in a solution of the this compound precursor and stir for a set duration to allow for the adsorption of the precursor onto the MWCNT surface.[12]

  • Filter and dry the impregnated MWCNTs.

  • Reduction: Place the dried material in a quartz boat inside a tube furnace. Heat the furnace to a high temperature (e.g., 600-800 °C) under a flow of hydrogen and an inert gas to reduce the this compound precursor to metallic this compound nanoparticles on the surface of the MWCNTs.[9][12]

  • Cool the furnace to room temperature under an inert atmosphere before collecting the this compound-MWCNT nanocomposite.

Liquid-Phase Exfoliation

This top-down approach is suitable for producing two-dimensional (2D) nanomaterials, such as this compound disulfide (ReS₂) nanosheets, from their bulk counterparts.

Protocol 5: Liquid-Phase Exfoliation of ReS₂ Nanosheets

This protocol describes the exfoliation of bulk ReS₂ crystals into few-layer nanosheets using sonication in a suitable solvent.[13][14][15][16]

Materials:

  • Bulk this compound disulfide (ReS₂) powder or crystals

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., a mixture of ethanol and water)[13]

Equipment:

  • Probe sonicator or ultrasonic bath

  • Centrifuge

Procedure:

  • Disperse the bulk ReS₂ material in the chosen solvent (e.g., NMP) in a centrifuge tube.[15]

  • Sonicate the dispersion for an extended period (e.g., several hours) using a high-power probe sonicator or in an ultrasonic bath. The sonication process provides the energy to overcome the van der Waals forces between the ReS₂ layers, leading to exfoliation.

  • After sonication, centrifuge the dispersion at a low speed to remove any remaining bulk material and large aggregates.

  • Carefully collect the supernatant, which contains the exfoliated ReS₂ nanosheets.

  • The supernatant can be further centrifuged at higher speeds to select for nanosheets of a specific size range.

  • The final product is a stable dispersion of few-layer ReS₂ nanosheets.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the preparation and properties of this compound-containing nanocomposites.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

Synthesis MethodPrecursorReducing AgentCapping Agent/SupportKey ParametersNanoparticle SizeReference
Colloidal SynthesisNH₄ReO₄NaBH₄PVPTemperature: 10-80 °C; PVP/Re ratio: 10-400.7 - 2.8 nm[1][2]
MicroemulsionNH₄ReO₄NaBH₄AOT/n-heptaneWater/surfactant ratio0.8 - 1.4 nm[1][2]
fsPLALRe metal-WaterLaser Power: 800 mW; Wavelength: 800 nm20 - 60 nm[3][5][6][8]
High-Temp. ReductionHReO₄/NH₄ReO₄H₂MWCNTsTemperature: 600-800 °CNot specified[9][12]
Liquid-Phase ExfoliationBulk ReS₂-NMPSonication time and powerFew-layer nanosheets[13][15]

Table 2: Properties of this compound-Containing Nanocomposites for Biomedical Applications

NanocompositeApplicationPropertyValueReference
ReS₂ NanosheetsPhotothermal TherapyPhotothermal Conversion Efficiency79.2%[14]
ReS₂ NanosheetsBioimagingHigh-Z element for CT imagingZ = 75[14]

Signaling Pathways in Cancer Therapy

This compound-containing nanocomposites, particularly this compound complexes, have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS).

Mitochondrial Pathway of Apoptosis

Certain this compound complexes can accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[17][18][19][20]

dot

Mitochondrial_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome re_complex This compound Complex mitochondria Mitochondria Accumulation re_complex->mitochondria mmp_loss Loss of Mitochondrial Membrane Potential mitochondria->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial pathway of apoptosis induced by this compound complexes.
p53-Mediated Apoptosis

Some this compound compounds can activate the p53 tumor suppressor protein, which in turn can trigger apoptosis by upregulating pro-apoptotic proteins like Bax.[21][22][23][24]

dot

p53_Apoptosis cluster_stimulus Stimulus cluster_p53_activation p53 Activation cluster_downstream Downstream Events cluster_outcome Outcome re_compound This compound Compound p53 p53 Activation re_compound->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Pathway bax->mitochondria apoptosis Apoptosis mitochondria->apoptosis

p53-mediated apoptosis induced by this compound compounds.
ROS Generation and Oxidative Stress

The generation of reactive oxygen species (ROS) is another key mechanism by which this compound-containing nanocomposites can induce cancer cell death. This is particularly relevant for photodynamic therapy (PDT) and photothermal therapy (PTT).[4][25][26][27]

dot

ROS_Generation cluster_activation Activation cluster_process Cellular Process cluster_damage Cellular Damage cluster_outcome Outcome re_nanocomposite Re Nanocomposite ros ROS Generation (e.g., ¹O₂) re_nanocomposite->ros light Light (e.g., NIR) light->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_peroxidation->cell_death

References

Application Notes & Protocols for the Determination of Rhenium Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative determination of Rhenium (Re) concentrations in various sample matrices. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Introduction to this compound Analysis

This compound is a rare element with significant applications in high-temperature superalloys, catalysts, and medicine.[1][2] Accurate determination of its concentration, often at trace and ultra-trace levels, is crucial for geological surveying, quality control in alloy manufacturing, and environmental monitoring.[3] The analytical methods employed for this compound determination vary depending on the sample matrix, the expected concentration range, and the required precision and accuracy. This document outlines several key analytical techniques, including Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and Spectrophotometry.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for the determination of this compound at trace and ultra-trace concentrations due to its high sensitivity and selectivity.[1][4] It is particularly effective for analyzing geological and environmental samples.[3][5][6]

Quantitative Data
ParameterValueSample MatrixReference
Limit of Detection (LOD)1 ng L⁻¹Water Samples[4]
Limit of Detection (LOD)sub-pg g⁻¹Geological Samples[3]
Quantitative Range0.00002 - 0.05 %Copper and Molybdenum Ores[4][7]
Experimental Protocol: this compound Determination in Geological Samples by MC-ICP-MS

This protocol describes the determination of this compound concentrations in geological samples using Multi-Collector Inductively Coupled Plasma - Mass Spectrometry (MC-ICP-MS).[5][6]

2.2.1. Sample Preparation and Digestion

  • Weigh approximately 1-2 g of powdered and homogenized rock sample into a Carius tube.[5][6]

  • Add a known amount of this compound isotope spike (e.g., ¹⁸⁵Re) for isotope dilution analysis.

  • Add 10 mL of a 4:1 mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (reverse aqua regia).[8]

  • Seal the Carius tube and heat it in a stainless steel sheath at 200°C for 12 hours to ensure complete sample digestion and isotopic equilibration.[8]

  • After cooling, carefully open the Carius tube and transfer the contents to a centrifuge tube.[8]

  • Centrifuge the solution to separate any solid residue.[8]

  • Decant the supernatant into a clean beaker and evaporate to dryness.[8]

2.2.2. Chromatographic Separation

  • Dissolve the residue from the digestion step in 12 mL of 2 mol/L HCl.[8]

  • Load the solution onto an anion exchange resin column (e.g., Bio-rad AG 1-X8).[8]

  • Wash the column with 12 mL of 2 mol/L HCl to remove matrix elements.[8]

  • Elute the this compound with 15 mL of 9 mol/L HNO₃.[8]

  • Evaporate the eluted solution to dryness and redissolve in 3 mL of 3% HNO₃ for ICP-MS analysis.[8]

2.2.3. ICP-MS Analysis

  • Introduce the prepared sample solution into the MC-ICP-MS.

  • Measure the intensities of the this compound isotopes (¹⁸⁵Re and ¹⁸⁷Re).

  • Calculate the this compound concentration based on the measured isotope ratios and the amount of spike added.

Experimental Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Sample Weighing & Spiking B Acid Digestion in Carius Tube A->B C Centrifugation B->C D Anion Exchange Chromatography C->D E Elution of this compound D->E F ICP-MS Measurement E->F G Data Analysis F->G

Caption: Workflow for this compound determination by ICP-MS.

Neutron Activation Analysis (NAA)

NAA is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[9][10] It is a non-destructive method, which is a significant advantage for precious samples.[10][11]

Quantitative Data
ParameterValueSample MatrixReference
Detection Limitppb to ppt (B1677978) levelGeneral[9]
Experimental Protocol: this compound Determination in Rock Samples by NAA

This protocol describes a method for the determination of this compound in rocks after preconcentration.[12]

3.2.1. Sample Preconcentration

  • Fuse the rock sample with a suitable flux in a Teflon beaker.[12]

  • Dissolve the cooled melt in water.[12]

  • Perform a two-fold extraction with acetone (B3395972) saturated with 5 N KOH.[12]

  • Evaporate the combined acetone extracts to dryness.[12]

  • Dissolve the residue in 5 mL of water and pass it through a TBP (tributyl phosphate) column to eliminate metal impurities.[12]

  • Collect the perrhenic acid and evaporate it to a small volume.[12]

  • Transfer the concentrated solution onto a polyethylene (B3416737) foil and seal it.[12]

3.2.2. Irradiation and Counting

  • Irradiate the prepared sample and standards in a nuclear reactor with a neutron flux of approximately 1x10¹³ n·cm⁻²·s⁻¹ for 20 hours.[12]

  • After a cooling period of 40 hours, count the gamma-ray emissions using a Ge(Li) detector.[12]

  • Identify and quantify the this compound based on the characteristic gamma-ray energies and intensities of the ¹⁸⁶Re and ¹⁸⁸Re isotopes.

Experimental Workflow

NAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample Fusion & Dissolution B Solvent Extraction A->B C Column Chromatography B->C D Evaporation & Sealing C->D E Neutron Irradiation D->E F Gamma-ray Counting E->F G Data Analysis F->G

Caption: Workflow for this compound determination by NAA.

Spectrophotometry

Spectrophotometric methods are classic analytical techniques that can be adapted for the determination of this compound. These methods are often based on the formation of a colored complex.[13]

Quantitative Data
ParameterValueSample MatrixReference
Detection Limit0.001 mgIn solution with 10 mg of Molybdenum[13]
Linear Range2–15 ng ml⁻¹Molybdenite[14]
Experimental Protocol: Catalytic Spectrophotometric Determination of this compound

This method is based on the catalytic effect of this compound on the reduction of N,N-dimethyldithiooxamide (DMDTO) by tin(II) in an alkaline medium, which produces a blue-colored product.[14]

4.2.1. Reagent Preparation

  • Prepare a standard this compound solution.

  • Prepare a solution of N,N-dimethyldithiooxamide in a suitable solvent.

  • Prepare a tin(II) chloride solution in hydrochloric acid.

  • Prepare an alkaline buffer solution.

4.2.2. Procedure

  • To a series of volumetric flasks, add increasing volumes of the standard this compound solution.

  • Add the alkaline buffer solution to each flask.

  • Add the DMDTO solution to each flask and mix.

  • Initiate the reaction by adding the tin(II) solution to each flask at a fixed time interval.

  • After a specific time (e.g., 10 or 33 minutes), measure the absorbance of the blue-colored product at 634 nm against a reagent blank.[14]

  • Construct a calibration curve by plotting absorbance versus this compound concentration.

  • For sample analysis, prepare the sample solution (e.g., by alkaline fusion of molybdenite followed by water extraction) and follow the same procedure.[14]

Logical Relationship

Spectrophotometry_Logic Re This compound(VII) SnII Tin(II) Re->SnII DMDTO DMDTO (colorless) Re->DMDTO Product Blue Product (Abs @ 634 nm) SnII->Product Catalytic Reduction DMDTO->Product Catalytic Reduction

Caption: Principle of catalytic spectrophotometric determination of this compound.

Other Analytical Techniques

Several other techniques can be employed for this compound determination, each with its own advantages and limitations.

  • Polarography: This electrochemical technique can be used for the determination of small concentrations of this compound(VII) in perchloric acid solutions, with detection limits as low as 2 x 10⁻⁸ M.[15]

  • X-ray Fluorescence (XRF): XRF is a non-destructive technique suitable for the analysis of this compound in various materials, including alloys and ores.[16] It can measure this compound amounts from 18.7% to 37.0% in nickel-rhenium coatings.[16]

  • Atomic Absorption Spectrophotometry (AAS): While less sensitive than ICP-MS, AAS can be a simpler and more cost-effective method for this compound analysis in certain applications.[17]

The choice of the most appropriate analytical method depends on factors such as the required detection limit, the nature of the sample matrix, available instrumentation, and the cost of analysis. For ultra-trace analysis, ICP-MS is generally the preferred method, while NAA offers the advantage of being non-destructive. Spectrophotometric methods, although less sensitive, can be suitable for routine analysis where high sensitivity is not a primary requirement.

References

Rhenium Complexes: A New Frontier in Combating Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health. As conventional antibiotics lose their efficacy, there is an urgent need to explore novel antimicrobial agents with unconventional mechanisms of action. Rhenium (Re) complexes have emerged as a promising class of metallodrugs, demonstrating significant activity against resistant bacterial strains, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the application of this compound complexes as antimicrobial agents, including their synthesis, antimicrobial efficacy, cytotoxicity, and proposed mechanisms of action. Detailed protocols for key experimental procedures are provided to facilitate further research and development in this critical area.

Antimicrobial Activity and Cytotoxicity of this compound Complexes

This compound complexes, particularly those with a fac-[Re(CO)₃]⁺ core, have shown potent antimicrobial activity. Their efficacy is influenced by the nature of the coordinating ligands, with cationic complexes generally exhibiting greater activity against Gram-positive bacteria. This is hypothesized to be due to favorable interactions with the negatively charged bacterial cell membrane.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC₅₀) of selected this compound complexes from recent studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Complexes against Resistant Bacteria

Complex TypeLigand SystemBacterial StrainMIC (µg/mL)MIC (µM)Reference
fac-[Re(CO)₃]⁺Azole derivativesMRSA-3.13 - >100[1]
fac-[Re(CO)₃]⁺Bipyridine derivativesMRSA-1.6[2]
fac-[Re(CO)₃]⁺Bisquinoline derivativesMRSA-5.8 - 11.6[3]
This compound(V) DioxoDiphosphine ligandsMRSA0.25 - >32-[4]
Trimetallic (Re, Fe, Mn)Peptide Nucleic AcidMRSA-2[4]
fac-[Re(CO)₃]⁺Coumarin derivativesMRSA8-[5]
fac-[Re(CO)₃]⁺8-HydroxyquinolineP. aeruginosa16-[6]
This compound Ions-A. baumannii<46.9-[7][8]
fac-[Re(CO)₃]⁺Diimine derivativesMRSA-0.7 - 50[9]

Table 2: Cytotoxicity (IC₅₀) of this compound Complexes against Human Cell Lines

Complex TypeLigand SystemCell LineIC₅₀ (µM)Reference
This compound(V) OxoNot specifiedA549 (Lung Carcinoma)<1[10][11]
This compound(V) OxoNot specifiedA2780 (Ovarian Carcinoma)<1[10][11]
This compound(I) TricarbonylSelenium-containingMCF-7 (Breast Cancer)4.75 - 51.4[12]
This compound(I) TricarbonylPyridocarbazoleHeLa (Cervical Cancer)1.2 - 53[2][13]
This compound(I) Tricarbonyl8-HydroxyquinolineHL-60 (Leukemia)1.5 - 14[14]

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation, evidence suggests that this compound complexes can exert their antimicrobial effects through multiple pathways. Key proposed mechanisms include:

  • Membrane Disruption: Cationic this compound complexes are thought to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[15]

  • Inhibition of Cellular Processes: Some complexes may interfere with essential cellular processes such as the electron transport chain.[15]

  • Reactive Oxygen Species (ROS) Generation: Certain this compound complexes, particularly when activated by light, can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.[16]

  • Enzyme Inhibition: Computational studies have suggested that this compound complexes may bind to and inhibit key bacterial enzymes like lipoteichoic acid flippase (LtaA) and lipoprotein signal peptidase II (LspA).

Experimental Protocols

The following section provides detailed protocols for the synthesis of a representative this compound complex and for key biological assays to evaluate antimicrobial activity and cytotoxicity.

Synthesis of a Representative fac-[Re(CO)₃(N^N)L]⁺ Complex

This protocol describes a general procedure for the synthesis of a cationic this compound tricarbonyl complex with a bidentate diimine ligand (N^N) and a monodentate ligand (L).

Materials:

  • Pentacarbonylthis compound(I) bromide (Re(CO)₅Br)

  • Bidentate diimine ligand (e.g., 2,2'-bipyridine)

  • Monodentate ligand (e.g., pyridine)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Toluene (B28343), Methanol (HPLC grade)

  • Standard Schlenk line and glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Re(CO)₅Br and an equimolar amount of the bidentate diimine ligand in toluene.

  • Reflux the mixture overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to cool to room temperature. The intermediate product, fac-[Re(CO)₃(N^N)Br], will precipitate.

  • Filter the precipitate and wash with toluene and diethyl ether.

  • Suspend the dried intermediate in methanol.

  • Add 1.2 molar equivalents of AgOTf and an equimolar amount of the monodentate ligand.

  • Protect the reaction from light and reflux overnight.

  • After cooling, filter the mixture to remove the precipitated AgBr.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting cationic complex, fac-[Re(CO)₃(N^N)L]OTf, by washing with water followed by centrifugation or by recrystallization.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., MRSA ATCC 43300, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound complex stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of the this compound complex stock solution in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well containing the diluted complex.

  • Include a positive control (bacteria in broth without complex) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound complexes against a human cell line (e.g., HeLa).

Materials:

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound complex stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with increasing concentrations of the this compound complex for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the complex that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating this compound complexes and a proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of this compound Complexes characterization Structural Characterization (NMR, IR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism membrane Membrane Integrity Assay mechanism->membrane ros ROS Generation Assay mechanism->ros enzyme Enzyme Inhibition Assay mechanism->enzyme

Caption: Experimental workflow for the evaluation of this compound complexes.

mechanism_of_action re_complex Cationic this compound Complex bacterial_cell Bacterial Cell re_complex->bacterial_cell Interaction membrane_disruption Membrane Disruption bacterial_cell->membrane_disruption ros_generation ROS Generation bacterial_cell->ros_generation enzyme_inhibition Enzyme Inhibition bacterial_cell->enzyme_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death ros_generation->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanisms of action for this compound complexes.

Conclusion and Future Directions

This compound complexes represent a versatile and promising platform for the development of novel antimicrobial agents to combat resistant bacteria. Their tunable chemical structures, diverse mechanisms of action, and, in some cases, low in vivo toxicity make them attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships, optimizing ligand design to enhance efficacy and reduce toxicity, and exploring their in vivo efficacy in preclinical models of infection. The protocols and data presented herein provide a solid foundation for researchers to contribute to this exciting and critical field of drug discovery.

References

Application Notes and Protocols for Rhenium-Osmium (Re-Os) Geochronology and Isotope Dating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for Rhenium-Osmium (Re-Os) geochronology and isotope dating. This powerful isotopic system is a versatile tool for dating a wide range of geological materials and processes, offering unique insights where other geochronometers may be unsuitable. The strongly siderophilic (iron-loving) and chalcophilic (sulfur-loving) nature of both Re and Os makes this method particularly effective for dating sulfide (B99878) minerals and organic-rich sedimentary rocks.[1][2]

Introduction to this compound-Osmium Geochronology

The Re-Os geochronometer is based on the beta decay of this compound-187 (¹⁸⁷Re) to Osmium-187 (¹⁸⁷Os) with a half-life of approximately 41.6 billion years.[3] This long half-life makes the system suitable for dating rocks throughout Earth's history. The fundamental principle of Re-Os dating involves measuring the concentrations of the parent isotope (¹⁸⁷Re) and the daughter isotope (¹⁸⁷Os) in a sample to determine its age.

The age is calculated using the isochron method, which involves analyzing multiple cogenetic samples with varying Re/Os ratios.[3] By plotting ¹⁸⁷Re/¹⁸⁸Os against ¹⁸⁷Os/¹⁸⁸Os, the slope of the resulting isochron yields the age of the samples, while the y-intercept provides the initial ¹⁸⁷Os/¹⁸⁸Os ratio, a valuable tracer for the source of the material.[3] For certain minerals with very high Re/Os ratios and negligible initial Os, a model age can be calculated from a single sample.[4][5]

Applications

The Re-Os dating technique has a broad range of applications in the Earth and planetary sciences, including:

  • Dating Sulfide-Rich Ore Deposits: Due to the chalcophilic nature of Re and Os, this method is ideal for directly dating sulfide minerals like molybdenite, pyrite, and arsenopyrite, providing crucial constraints on the timing of ore formation.[6]

  • Geochronology of Organic-Rich Sedimentary Rocks: Re and Os are enriched in organic matter, allowing for the direct dating of black shales and other organic-rich sediments. This application is vital for establishing high-resolution geological timescales and understanding past ocean anoxic events.[6][7]

  • Petroleum System Analysis: The Re-Os system can be used to date the timing of petroleum generation and migration by analyzing the asphaltene fraction of crude oils.[6][8]

  • Mantle and Crustal Evolution: The distinct geochemical behaviors of Re and Os during mantle melting make the ¹⁸⁷Os/¹⁸⁸Os ratio a powerful tracer for studying the evolution of the Earth's mantle and crust.[3]

  • Cosmochemistry: The Re-Os system is extensively used to date iron meteorites and to study the early history of the solar system.[9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to Re-Os geochronology.

Table 1: Typical this compound and Osmium Concentrations in Geological Materials

Geological MaterialThis compound (Re) Concentration (ppb)Osmium (Os) Concentration (ppb)Typical ¹⁸⁷Re/¹⁸⁸Os Ratio
Molybdenite100s to 1,000,000s1s to 100s>10,000
Pyrite1s to 100s0.01s to 1s10 - 10,000
Organic-Rich Shale10s to 100s0.1s to 1s10 - 10,000
Crude Oil (Asphaltene)10s to 1000s0.1s to 10sVariable
Continental Crust~0.39~0.05~14
Depleted Mantle~0.28~3.4~0.08
Chondritic Meteorites~36.5~500~0.4

Data compiled from multiple sources.[1][5][8]

Table 2: Key Parameters for Re-Os Analytical Protocols

ParameterValue/RangeNotes
Sample Digestion
Sample Weight (Molybdenite)0.025 - 0.1 gDepends on expected Re concentration.[10]
Sample Weight (Shales/Sulfides)0.2 - 2 gLarger sample sizes may be needed for low-concentration materials.[9][11]
Digestion ReagentsInverse Aqua Regia (HNO₃ + HCl) or CrO₃ + H₂SO₄Choice depends on sample matrix.[4][8]
Digestion VesselCarius Tube (borosilicate glass)Essential for closed-system digestion to prevent Os loss.[11]
Digestion Temperature220 - 240 °CEnsures complete sample dissolution and spike-sample equilibration.[3][12][13]
Digestion Time12 - 72 hoursLonger times may be required for refractory phases.[13]
Chemical Separation
Osmium SeparationSolvent Extraction (CHCl₃ or CCl₄) followed by micro-distillationIsolates volatile OsO₄ from the sample matrix.[4][8]
This compound SeparationAnion Exchange Chromatography or Solvent Extraction (Acetone-NaOH)Separates Re from matrix elements.[4][8][14]
Mass Spectrometry
Analytical TechniqueN-TIMS or MC-ICP-MSN-TIMS offers higher precision for Os, while MC-ICP-MS is faster.[9][11]
Procedural Blank (Os)< 1 pg (typically < 0.3 pg)Critical for analyzing low-level samples.[11][15]
Procedural Blank (Re)< 15 pgImportant for accurate concentration determination.[15][16]
Measurement Precision (¹⁸⁷Os/¹⁸⁸Os)< 0.1% (N-TIMS)High precision is crucial for accurate age determination.[11]

Experimental Protocols

The following are detailed protocols for the key experimental procedures in Re-Os geochronology. Note: All procedures should be conducted in a clean laboratory environment with appropriate personal protective equipment, as some reagents are highly corrosive and toxic.

Sample Preparation and Digestion (Carius Tube Method)

This protocol is suitable for the digestion of sulfide minerals and organic-rich sedimentary rocks.

  • Sample Weighing: Accurately weigh an appropriate amount of powdered sample (see Table 2) into a pre-cleaned Carius tube.

  • Spike Addition: Add a precisely calibrated mixed ¹⁸⁵Re-¹⁹⁰Os isotopic tracer solution to the Carius tube. The amount of spike added should be appropriate to the expected Re and Os concentrations in the sample to achieve optimal isotope ratios for mass spectrometric analysis.

  • Acid Addition: Carefully add the digestion acid mixture.

    • For sulfides and crude oil, use inverse aqua regia (a mixture of concentrated nitric acid and hydrochloric acid).[4][8]

    • For organic-rich sediments, a mixture of chromic acid (CrO₃) and sulfuric acid (H₂SO₄) is often preferred.[4][8]

  • Tube Sealing: Immediately after adding the acids, freeze the bottom of the Carius tube in liquid nitrogen and seal the tube using a torch.

  • Digestion: Place the sealed Carius tube in a protective steel jacket and heat it in an oven at 220-240°C for 12-72 hours.[3][12][13] This ensures complete dissolution of the sample and equilibration between the sample and the isotopic spike.

  • Cooling: After digestion, allow the Carius tube to cool completely to room temperature before opening.

Osmium Separation (Solvent Extraction and Micro-distillation)
  • Tube Opening: Carefully open the cooled Carius tube.

  • Solvent Extraction: Transfer the acidic solution to a separation funnel. Add chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) and shake vigorously to extract the volatile osmium tetroxide (OsO₄) into the organic phase.[6][8] Repeat the extraction multiple times to ensure complete recovery of Os.

  • Back-Extraction: Combine the organic phases and back-extract the Os into hydrobromic acid (HBr).[8] This transfers the Os back into an aqueous phase.

  • Micro-distillation: Purify the Os from the HBr solution by micro-distillation. This involves gently heating the solution to volatilize OsO₄, which is then collected in a small volume of a reducing agent. This step is crucial for obtaining a clean Os fraction for mass spectrometry.

This compound Separation (Anion Exchange Chromatography)
  • Sample Loading: After the Os has been extracted, the remaining acidic solution containing Re is evaporated to dryness and redissolved in a suitable acid, typically dilute nitric acid. This solution is then loaded onto an anion exchange resin column.

  • Matrix Elution: Wash the column with dilute acid to remove matrix elements, which do not bind to the resin as strongly as the perrhenate (B82622) ion (ReO₄⁻).

  • This compound Elution: Elute the purified Re from the column using a stronger acid, such as more concentrated nitric acid or perchloric acid.[14]

  • Alternative Method (Solvent Extraction): this compound can also be separated by converting the sample solution to a sodium hydroxide (B78521) (NaOH) medium and then extracting the Re into acetone.[4]

Isotopic Analysis (N-TIMS and MC-ICP-MS)
  • Osmium Analysis (N-TIMS): The purified Os fraction is loaded onto a platinum filament with an emitter (e.g., Ba(OH)₂).[11] The isotopes are measured as OsO₃⁻ ions in a negative thermal ionization mass spectrometer (N-TIMS). N-TIMS provides very high precision for Os isotopic measurements.[11]

  • This compound Analysis (ICP-MS or N-TIMS): The purified Re fraction is typically analyzed by inductively coupled plasma mass spectrometry (ICP-MS).[11] For very high precision work, Re can also be measured by N-TIMS.

  • Data Correction: The measured isotope ratios are corrected for instrumental mass fractionation, spike contribution, and procedural blanks.

Visualizations

The following diagrams illustrate the key concepts and workflows in Re-Os geochronology.

Re_Os_Decay_Scheme Re187 ¹⁸⁷Re (Parent Isotope) Half-life = 41.6 Gyr Os187 ¹⁸⁷Os (Daughter Isotope) Re187->Os187 emits electron & antineutrino beta_decay β⁻ Decay

Caption: The radioactive decay of this compound-187 to Osmium-187.

Re_Os_Experimental_Workflow cluster_sample_prep Sample Preparation & Digestion cluster_separation Chemical Separation cluster_analysis Isotopic Analysis cluster_data Data Processing Sample 1. Sample Weighing Spike 2. Isotope Spike Addition Sample->Spike Digest 3. Carius Tube Digestion (Inverse Aqua Regia, 220-240°C) Spike->Digest Os_extract 4. Os Solvent Extraction (CHCl₃ or CCl₄) Digest->Os_extract Solution from Digestion Os_purify 5. Os Micro-distillation Os_extract->Os_purify Re_column 6. Re Anion Exchange Chromatography Os_extract->Re_column Re-bearing Aqueous Phase Os_TIMS 7. Os Isotope Analysis (N-TIMS) Os_purify->Os_TIMS Re_ICPMS 8. Re Isotope Analysis (ICP-MS) Re_column->Re_ICPMS Data_reduction 9. Blank & Fractionation Correction Os_TIMS->Data_reduction Re_ICPMS->Data_reduction Isochron 10. Isochron Calculation & Age Determination Data_reduction->Isochron

Caption: A generalized experimental workflow for Re-Os geochronology.

Re_Os_Isochron_Diagram xaxis ¹⁸⁷Re / ¹⁸⁸Os yaxis ¹⁸⁷Os / ¹⁸⁸Os p1 Sample 1 p2 Sample 2 p3 Sample 3 p4 Sample 4 isochron_start isochron_end isochron_start->isochron_end Isochron Slope = (e^λt - 1) ∝ Age Y-intercept = Initial ¹⁸⁷Os/¹⁸⁸Os origin x_end origin->x_end y_end origin->y_end

Caption: A schematic Re-Os isochron diagram.

References

Application Notes and Protocols: Chemical Vapor Deposition of Rhenium Coatings for High-Temperature Corrosion Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of rhenium (Re) coatings applied via Chemical Vapor Deposition (CVD) for enhanced corrosion and oxidation resistance in high-temperature environments. Detailed experimental protocols for both the deposition process and subsequent corrosion testing are included to facilitate replication and further research.

Introduction

This compound is a refractory metal with an exceptionally high melting point (3180 °C), excellent high-temperature strength, and good resistance to chemical attack. These properties make it an ideal candidate for protective coatings on components subjected to extreme environments, such as those found in aerospace, rocketry, and high-temperature industrial processes. Chemical Vapor Deposition is a versatile technique for producing high-purity, dense, and adherent this compound coatings on a variety of substrates. This document outlines the procedures for depositing and characterizing the performance of these coatings.

Data Presentation

The following tables summarize key performance data for CVD this compound coatings, focusing on their physical properties and resistance to high-temperature oxidation.

Table 1: Physical and Mechanical Properties of CVD this compound Coatings

PropertyValueSubstrate(s)Precursor(s)Deposition Temperature (°C)
Microhardness~377 kg/mm ²Graphite (B72142)This compound Chloride800-850
Adhesion Strength~10.2 MPa (improves with heat treatment)GraphiteThis compound ChlorideNot Specified
Primary ImpuritiesCarbon (0.0140 wt%), Oxygen (0.0067 wt%)GraphiteNot SpecifiedNot Specified
Crystal StructureColumnar grainsGraphite, MolybdenumRe₂(CO)₁₀, this compound Chloride>600

Table 2: High-Temperature Oxidation Resistance of this compound Coatings

ApplicationTest DurationTest Temperature (°C)Corrosive EnvironmentMass LossPerformance Notes
This compound Thruster Chamber> 8 hours (4 hours burn time)2150 - 2200MMH/NTO Propellant0.9 g (1.4%)No measurable change in throat diameter.[1]
This compound TubeSeveral minutes~1000Flowing AirCatastrophic Oxidation (uncoated)Demonstrates the necessity of a protective coating or non-oxidizing atmosphere for pure this compound at high temperatures.[2]
This compound with Hafnium Carbide Coating10 minutes1600AirNo damage to Re substrateIllustrates the use of additional ceramic layers for enhanced oxidation protection.[2]

Experimental Protocols

Protocol for Chemical Vapor Deposition of this compound Coatings

This protocol describes a representative process for the deposition of a dense this compound coating on a graphite or molybdenum substrate using this compound pentachloride (ReCl₅) as the precursor.

Materials and Equipment:

  • CVD Reactor (Cold-wall or Hot-wall) with vacuum and gas handling capabilities

  • Induction or resistive heating system

  • Substrate material (e.g., high-purity graphite or molybdenum)

  • This compound pentachloride (ReCl₅) precursor, solid

  • Carrier gas: High-purity Argon (Ar)

  • Reducing gas: High-purity Hydrogen (H₂)

  • Substrate cleaning solvents (e.g., acetone (B3395972), isopropanol)

  • Personal Protective Equipment (PPE) for handling corrosive precursors

Procedure:

  • Substrate Preparation:

    • Mechanically polish the substrate to the desired surface finish.

    • Ultrasonically clean the substrate in a sequence of acetone and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate thoroughly with an inert gas (e.g., nitrogen or argon) and transfer it to the CVD reactor.

  • CVD Reactor Setup:

    • Load the cleaned substrate into the reactor and position it within the heating zone.

    • Load the ReCl₅ precursor into a vaporizer or sublimator connected to the reactor's gas inlet.

    • Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr to remove atmospheric contaminants.

    • Leak-check the system to ensure its integrity.

  • Deposition Process:

    • Heat the substrate to the target deposition temperature, typically between 1000 °C and 1300 °C.[3]

    • Heat the ReCl₅ precursor to its sublimation temperature (typically 150-200°C) to generate the precursor vapor.

    • Introduce the carrier gas (Argon) through the precursor vaporizer to transport the ReCl₅ vapor into the reactor.

    • Introduce the reducing gas (Hydrogen) into the reactor. The H₂ reduces the ReCl₅ at the hot substrate surface. The overall reaction is: 2ReCl₅ + 5H₂ → 2Re(s) + 10HCl(g).

    • Maintain a stable pressure within the reactor, which can range from low vacuum to atmospheric pressure depending on the desired coating characteristics.

    • Continue the deposition for the required duration to achieve the target coating thickness. Deposition rates are typically in the range of 0.010 - 0.012 inches per hour.[2]

  • Post-Deposition:

    • Turn off the precursor and hydrogen gas flows.

    • Cool the substrate to room temperature under a continuous flow of argon.

    • Once cooled, vent the reactor to atmospheric pressure with argon and safely remove the coated substrate.

    • Characterize the coating for thickness, adhesion, morphology, and composition using techniques such as SEM, XRD, and EDS.

Protocol for High-Temperature Oxidation Testing

This protocol outlines a general procedure for evaluating the oxidation resistance of the CVD this compound-coated substrates, based on cyclic heating methods.

Materials and Equipment:

  • High-temperature tube furnace with programmable temperature control and gas atmosphere capabilities

  • Alumina or quartz sample holder

  • Source of oxidizing gas (e.g., dry air or a specific O₂/Ar mixture)

  • Analytical balance (±0.1 mg accuracy)

  • Microscopy and surface analysis equipment (e.g., SEM, EDS, XRD) for post-exposure characterization

Procedure:

  • Sample Preparation:

    • Measure the dimensions and initial mass of the this compound-coated samples.

    • Visually inspect and document the initial surface condition of the coatings.

  • Cyclic Oxidation Test:

    • Place the samples in the furnace on the sample holder.

    • Establish the desired oxidizing atmosphere by flowing the test gas through the furnace.

    • Heat the furnace to the target test temperature (e.g., 1000 °C, 1200 °C, or higher) at a controlled rate.

    • Hold the samples at the test temperature for a specified duration (e.g., 1, 10, or 100 hours).

    • Cool the furnace back to room temperature. This completes one cycle.

    • Carefully remove the samples and measure their mass.

    • Visually inspect the samples for any signs of cracking, spallation, or discoloration.

    • Repeat the cycle for a predetermined number of cycles or until coating failure is observed.

  • Data Analysis and Characterization:

    • Plot the specific mass change (Δm/A, where A is the surface area) as a function of time or number of cycles.

    • After the final cycle, perform a detailed characterization of the exposed samples.

    • Use SEM to examine the surface morphology of the oxide scale and the coating.

    • Use cross-sectional SEM and EDS to analyze the thickness and composition of the oxide layer and any internal oxidation.

    • Use XRD to identify the phases present in the oxide scale.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition prep1 Mechanical Polishing prep2 Ultrasonic Cleaning (Acetone, Isopropanol) prep1->prep2 prep3 Inert Gas Drying prep2->prep3 cvd1 Load Substrate & Precursor prep3->cvd1 cvd2 Evacuate Reactor cvd1->cvd2 cvd3 Heat Substrate (1000-1300°C) cvd2->cvd3 cvd4 Introduce Precursor Vapor & Carrier/Reducing Gases cvd3->cvd4 cvd5 Deposition cvd4->cvd5 post1 Cool Down Under Inert Gas cvd5->post1 post2 Vent and Unload post1->post2 post3 Characterization (SEM, XRD, EDS) post2->post3

Workflow for the Chemical Vapor Deposition of this compound Coatings.

Corrosion_Testing_Workflow cluster_pre_test Pre-Test Preparation cluster_testing Cyclic Oxidation Testing cluster_post_test Post-Test Analysis pre1 Measure Initial Dimensions & Mass pre2 Initial Surface Documentation pre1->pre2 test1 Place Sample in Furnace pre2->test1 test2 Heat to Test Temperature in Oxidizing Atmosphere test1->test2 test3 Isothermal Hold test2->test3 test4 Cool to Room Temperature test3->test4 test5 Measure Mass & Visually Inspect test4->test5 test6 Repeat Cycle? test5->test6 test6->test2 Yes post1 Plot Mass Change vs. Time/Cycles test6->post1 No post2 Detailed Characterization (SEM, EDS, XRD) post1->post2

Workflow for High-Temperature Cyclic Oxidation Testing.

References

Application of Rhenium Filaments in Mass Spectrometry and Electron Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium, a refractory metal with a unique combination of physical and chemical properties, has emerged as a critical material for filaments in high-performance analytical instrumentation. Its high melting point, superior resistance to oxidation compared to tungsten, and excellent electron emission characteristics make it an ideal choice for demanding applications in mass spectrometry and electron microscopy. This document provides detailed application notes and protocols for the effective use of this compound filaments in these fields, ensuring optimal performance, longevity, and data quality.

I. This compound Filaments in Mass Spectrometry

This compound filaments are extensively used in various mass spectrometry techniques, most notably in Thermal Ionization Mass Spectrometry (TIMS) and as electron emission sources for Electron Ionization (EI) and Chemical Ionization (CI).

A. Key Advantages of this compound Filaments in Mass Spectrometry

This compound offers several distinct advantages over traditional filament materials like tungsten:

  • High Melting Point (3186 °C): Allows for operation at the high temperatures required for efficient ionization of a wide range of compounds.

  • High Work Function: Facilitates efficient surface ionization in TIMS.[1][2]

  • Resistance to Oxidation: this compound is less susceptible to oxidation than tungsten, leading to a longer filament lifetime and less interference from oxide formation, especially in the presence of water or other oxygen-containing species in the sample.[2]

  • Chemical Inertness: this compound is less likely to react with sample materials at high temperatures, ensuring the integrity of the analysis.

  • Ductility: this compound is more ductile than tungsten, making it easier to form into various filament geometries. However, pure this compound can be prone to warping at high temperatures.[3]

To address the issue of warping, alloys such as Yttria/Rhenium have been developed. The addition of yttria strengthens the this compound, reducing sagging and warping and leading to a more stable and longer-lasting filament without altering its electrical properties.[3]

B. Data Presentation: Performance of this compound and its Alloys

The following table summarizes the key performance characteristics of different filament materials used in mass spectrometry.

Filament MaterialTypical Operating Temperature (°C)Key AdvantagesLimitations
Pure this compound 1800 - 2200High ionization efficiency, resistance to oxidationProne to warping at high temperatures
Tungsten 1800 - 2200Low costSusceptible to oxidation and formation of carbides, can be brittle
Yttria/Rhenium Alloy 1800 - 2200Reduced warping and sagging, longer lifetimeHigher cost than pure this compound
Yttria-Coated this compound 1850 - 1950Lower power consumption for the same emission current, longer filament lifeCoating can degrade over time
C. Experimental Protocols for Mass Spectrometry

Objective: To remove surface contaminants and volatile species from the this compound filament to reduce background noise and ensure accurate isotopic measurements.

Materials:

  • New this compound filament

  • TIMS instrument with a vacuum chamber

  • Power supply for filament heating

Procedure:

  • Installation: Carefully install the new this compound filament into the filament assembly of the TIMS instrument according to the manufacturer's instructions.

  • Evacuation: Close the vacuum chamber and evacuate to a pressure of at least 10⁻⁶ torr.

  • Heating Ramp: Gradually increase the current to the filament to raise its temperature. A slow and controlled ramp-up is crucial to prevent thermal shock. A typical procedure involves increasing the current in small increments (e.g., 0.1 A) every few minutes.

  • Degassing Temperature: For TIMS applications, a degassing temperature of 1500-2000 °C is typically required.[1] This corresponds to a specific current that should be determined based on the filament geometry and the instrument.

  • Hold Time: Maintain the filament at the degassing temperature for 1-2 hours. During this time, volatile contaminants will be desorbed from the filament surface.

  • Cool Down: After the hold time, slowly decrease the current to allow the filament to cool down gradually.

  • Storage: If not used immediately, degassed filaments should be stored in a clean, dry, and preferably vacuum environment to prevent re-contamination and oxidation.[1]

Objective: To form a stable this compound carbide layer on the filament surface, which can enhance the ionization efficiency for certain elements, particularly actinides.

Materials:

  • Degassed this compound filament

  • TIMS instrument with a vacuum chamber and a means to introduce a carbon source

  • Carbon source (e.g., benzene, methane, or a colloidal graphite (B72142) solution)

Procedure:

  • Introduce Carbon Source: After the standard degassing procedure, introduce a controlled amount of the carbon source into the vacuum chamber while the filament is still warm.

  • Carburization Heating: Heat the filament to a temperature of 1600-1800 °C in the presence of the carbon source. The exact temperature and time will depend on the specific application and carbon source used.

  • Hold Time: Maintain the carburization temperature for 30-60 minutes to allow for the formation of a stable carbide layer.

  • Final Degassing: After carburization, perform a final, brief degassing step at a higher temperature (e.g., 2000 °C) to remove any excess carbon and stabilize the filament.

  • Cool Down: Slowly cool the filament to room temperature.

D. Visualization: Workflow and Concepts

Mass_Spectrometry_Workflow cluster_prep Filament Preparation cluster_analysis Mass Analysis Start New this compound Filament Degassing Degassing (1500-2000°C, >1hr) Start->Degassing Carburization Carburization (optional) (1600-1800°C, 30-60min) Degassing->Carburization Sample_Loading Sample Loading Degassing->Sample_Loading Carburization->Sample_Loading Ionization Thermal Ionization Sample_Loading->Ionization Mass_Separation Mass Separation Ionization->Mass_Separation Detection Detection Mass_Separation->Detection

Caption: Workflow for preparing and using a this compound filament in TIMS.

II. This compound Filaments in Electron Microscopy

While tungsten and lanthanum hexaboride (LaB₆) are more common, this compound and its alloys, particularly tungsten-rhenium (W-Re), are used in specialized electron microscopy applications where their unique properties are advantageous.

A. Key Advantages of this compound Filaments in Electron Microscopy
  • Improved Ductility and Shock Resistance: The addition of this compound to tungsten significantly improves its ductility and resistance to mechanical shock and vibration, which is a common cause of failure for pure tungsten filaments.

  • Longer Lifetime: W-Re alloy filaments often exhibit a longer operational lifetime compared to pure tungsten filaments.

  • Higher Temperature Operation: this compound's high melting point allows for stable operation at very high temperatures, which can lead to higher electron brightness.

  • Resistance to "Water Cycle" Poisoning: this compound is more resistant to the "water cycle," a phenomenon where residual water vapor in the vacuum system can react with a hot tungsten filament, leading to its rapid degradation.[4]

B. Data Presentation: Comparison of Electron Sources

The following table provides a comparative overview of common thermionic electron sources used in electron microscopy.

Electron SourceOperating Temperature (K)Brightness (A/cm²sr)Energy Spread (eV)Lifetime (hours)Vacuum Requirement (Torr)
Tungsten 2700 - 2900~10⁵1.5 - 3.040 - 10010⁻⁵
W-Re Alloy 2700 - 2900Similar to TungstenSimilar to Tungsten>10010⁻⁵
LaB₆ 1600 - 2000~10⁶1.5500 - 200010⁻⁷
CeB₆ 1600 - 1900~10⁶1.0>200010⁻⁷

Note: Data for W-Re alloys can vary depending on the this compound content.

C. Experimental Protocols for Electron Microscopy

Objective: To properly install and condition a new filament to ensure stable electron emission and maximize its operational lifetime.

Materials:

  • New this compound or W-Re filament

  • SEM or TEM instrument

  • Clean, lint-free gloves

  • Appropriate tools for filament replacement (as per instrument manual)

Procedure:

  • Venting the Electron Gun Chamber: Follow the manufacturer's procedure to safely vent the electron gun chamber to atmospheric pressure.

  • Filament Replacement: Wearing clean gloves, carefully remove the old filament assembly and install the new one. Ensure proper alignment of the filament tip with the Wehnelt cap aperture.

  • Pumping Down: Close the gun chamber and pump it down to the required operating vacuum (typically < 10⁻⁵ Torr for thermionic sources).

  • Filament "Flashing" or "Outgassing":

    • With the high voltage off, slowly and incrementally increase the filament current until it just begins to glow.

    • Hold at this low temperature for 10-15 minutes to allow for initial outgassing of adsorbed molecules.

  • Ramping to Operating Current:

    • Turn on the high voltage.

    • Slowly increase the filament current in small steps while monitoring the emission current.

    • Observe the beam on the fluorescent screen or through the beam current monitor.

    • Continue to increase the filament current until the emission current reaches a saturation point, where a further increase in filament current does not significantly increase the emission current. CAUTION: Do not exceed the saturation point, as this will drastically shorten the filament's life.

  • Beam Alignment: Once the filament is saturated, perform the standard beam alignment procedures for the microscope (gun tilt, gun shift, anode alignment) as described in the instrument's operating manual.

D. Visualization: Logical Relationships and Workflows

Electron_Microscopy_Filament_Logic cluster_properties Filament Material Properties cluster_performance Microscope Performance High_MP High Melting Point Brightness High Brightness High_MP->Brightness Ductility Good Ductility Lifetime Long Lifetime Ductility->Lifetime Oxidation_Res Oxidation Resistance Oxidation_Res->Lifetime Resolution High Resolution Brightness->Resolution Stability Beam Stability Stability->Resolution

Caption: Key properties of this compound affecting electron microscope performance.

SEM_Filament_Conditioning Start Install New This compound Filament Pump_Down Pump Down Gun Chamber Start->Pump_Down Low_Temp_Outgas Low Temperature Outgassing (HV Off) Pump_Down->Low_Temp_Outgas Ramp_Up Slowly Ramp Up Filament Current (HV On) Low_Temp_Outgas->Ramp_Up Saturation Reach Emission Saturation Ramp_Up->Saturation Alignment Perform Beam Alignment Saturation->Alignment Ready Ready for Imaging Alignment->Ready

References

Application Notes and Protocols for Rhenium (I) Organometallic Covalent Binding in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (I) organometallic complexes, particularly those featuring the stable fac-[Re(CO)₃]⁺ core, have emerged as a promising platform for the development of novel therapeutics.[1][2] Their unique physicochemical properties, including rich photophysical characteristics and kinetically inert nature, make them attractive scaffolds for drug design.[2][3] A particularly compelling strategy in the application of these complexes is the design of covalent inhibitors. By forming a stable, covalent bond with a specific nucleophilic residue on a target protein, these inhibitors can achieve prolonged and potent pharmacological effects.[4] This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of this compound (I) organometallic covalent inhibitors for drug development.

Key Advantages of this compound (I) Covalent Inhibitors

  • High Potency and Prolonged Efficacy: Covalent bond formation leads to irreversible or slowly reversible inhibition, resulting in sustained target engagement.[4]

  • Improved Selectivity: Targeting less conserved, nucleophilic amino acids can lead to higher selectivity for the desired protein target.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

  • Theranostic Potential: The inherent luminescent properties of many this compound (I) complexes allow for simultaneous imaging and therapy.[2]

Synthesis of fac-[Re(CO)₃(N^N)L] complexes

The most common starting materials for the synthesis of fac-[Re(CO)₃]⁺ complexes are Re(CO)₅Br or [Re(CO)₃(H₂O)₃]⁺.[1][2] The general strategy involves the substitution of bromide or aqua ligands with a bidentate nitrogen-donor ligand (N^N) and a monodentate ligand (L) that can be a leaving group to facilitate covalent bond formation with the target protein.

General Synthetic Protocol for fac-[ReBr(CO)₃(N^N)]

This protocol describes the synthesis of a precursor complex where L is bromide.

Materials:

  • Pentacarbonylthis compound(I) bromide (Re(CO)₅Br)

  • Bidentate ligand (N^N) (e.g., 1,10-phenanthroline (B135089) derivative)

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Re(CO)₅Br (1 equivalent) in anhydrous toluene.

  • Add the bidentate N^N ligand (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by TLC or IR spectroscopy (monitoring the disappearance of the Re(CO)₅Br starting material).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • Precipitate the product by adding anhydrous hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

General Synthetic Protocol for Cationic fac-[Re(CO)₃(N^N)(L)]⁺ Complexes

This protocol describes the synthesis of a cationic complex, which can be more water-soluble.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere and protected from light, dissolve fac-[ReBr(CO)₃(N^N)] (1 equivalent) in anhydrous acetonitrile.

  • Add AgOTf or AgPF₆ (1 equivalent) to precipitate the bromide salt.

  • Stir the mixture at room temperature for 1-4 hours.

  • Filter the mixture to remove the silver bromide precipitate.

  • To the filtrate, add the monodentate ligand (L) (1-5 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature for 1-12 hours.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a this compound (I) complex inhibits cell growth by 50% (IC₅₀).[5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (I) complex stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound (I) complex in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve fitting software.

Cellular Uptake Analysis by ICP-MS

This protocol quantifies the amount of this compound that enters the cells.[6]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound (I) complex

  • PBS

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with a defined concentration of the this compound (I) complex for a specific time period (e.g., 2, 6, 12, 24 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove extracellular complex.

  • Harvest the cells by trypsinization and count the cell number.

  • Pellet the cells by centrifugation.

  • Digest the cell pellet with concentrated nitric acid.

  • Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Analyze the samples by ICP-MS to determine the this compound concentration.

  • Express the cellular uptake as the amount of this compound per million cells.

Covalent Target Identification using Chemoproteomics

This protocol outlines a general workflow to identify the protein targets of a this compound (I) covalent inhibitor using a probe-based approach and mass spectrometry.[7][8]

Materials:

  • This compound (I) covalent inhibitor and a corresponding alkyne-tagged probe

  • Cell lysate

  • Azide-biotin tag

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Streptavidin beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Probe Labeling: Treat cell lysate with the alkyne-tagged this compound (I) probe. As a control, pre-incubate a sample of the lysate with an excess of the untagged inhibitor to compete for binding sites.

  • Click Chemistry: Add the azide-biotin tag, copper(I) catalyst to the labeled lysate to attach a biotin (B1667282) handle to the probe-bound proteins.

  • Enrichment: Use streptavidin beads to pull down the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a urea-containing buffer, reduce the disulfide bonds with DTT, alkylate the cysteines with IAA, and digest the proteins into peptides with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins that were pulled down. Proteins that are enriched in the probe-treated sample compared to the competitor-treated sample are potential covalent targets of the this compound (I) inhibitor.

Data Presentation

Table 1: Cytotoxicity of Selected this compound (I) Complexes

Complex IDCell LineIC₅₀ (µM)Reference
Re-1 PC3 (Prostate)0.32[6]
Re-2 A2780 (Ovarian)Value not specified[2]
Re-3 HeLa (Cervical)Value not specified[5]
Re-4 A549 (Lung)Value not specified[5]

Note: Specific IC₅₀ values for some complexes were not available in the provided search results. Researchers should refer to the primary literature for detailed quantitative data.

Visualizations

Signaling Pathway: General Mechanism of Covalent Inhibition

G cluster_0 Covalent Inhibition Mechanism Re_Inhibitor This compound (I) Inhibitor Non_Covalent_Complex Reversible Non-Covalent Complex Re_Inhibitor->Non_Covalent_Complex k_on Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Non_Covalent_Complex Non_Covalent_Complex->Re_Inhibitor k_off Covalent_Adduct Irreversible Covalent Adduct Non_Covalent_Complex->Covalent_Adduct k_inact Biological_Effect Biological Effect (e.g., Enzyme Inhibition) Covalent_Adduct->Biological_Effect

Caption: General mechanism of targeted covalent inhibition.

Experimental Workflow: Covalent Target Identification

G cluster_1 Chemoproteomics Workflow for Target ID Cell_Lysate Cell Lysate Probe_Incubation Incubate with Alkyne-Tagged Re(I) Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Azide-Biotin Probe_Incubation->Click_Chemistry Streptavidin_Enrichment Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Trypsin Digestion Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Database Search & Target Identification LC_MS->Data_Analysis

Caption: Workflow for identifying protein targets of covalent inhibitors.

References

Application Notes and Protocols for REYOBIQ™ (rhenium Re-186 obisbemeda) in CNS Tumor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

REYOBIQ™ (rhenium Re-186 obisbemeda) is an innovative, clinical-stage radiotherapeutic agent under investigation for the treatment of aggressive central nervous system (CNS) cancers, including recurrent glioblastoma (GBM), leptomeningeal metastases (LM), and pediatric brain cancers.[1] This novel therapy combines a high-energy beta-emitting radioisotope, this compound-186 (Re-186), with a proprietary nanoliposome delivery system to enable targeted and potent radiation delivery directly to tumor sites, thereby minimizing exposure to surrounding healthy tissues.[1][2]

The Re-186 radioisotope is characterized by a short half-life and dual emissions of therapeutic beta particles and gamma photons.[2] The beta emissions provide a localized cytotoxic effect on cancer cells, while the gamma emissions facilitate real-time imaging of the drug's distribution via Single Photon Emission Computed Tomography (SPECT).[2]

This document provides a comprehensive overview of REYOBIQ™, including its mechanism of action, a summary of key clinical trial data, and detailed protocols for its application in a research and clinical trial setting.

Mechanism of Action

The therapeutic efficacy of REYOBIQ™ is predicated on a sophisticated drug delivery platform that ensures the targeted deposition of a potent radioisotope within CNS tumors. The core components of this system are the this compound-186 radioisotope, the BMEDA chelator, and the nanoliposome carrier.[3]

  • Chelation: The radioisotope this compound-186 is complexed with a proprietary small molecule chelator, N,N-bis(2-mercaptoethyl)-N',N'-diethylethylene diamine (BMEDA).[3] This chelation process is pH-sensitive. At a neutral pH, the Re-186-BMEDA complex is lipophilic, allowing it to readily cross the lipid bilayer of the nanoliposome.[3]

  • Nanoliposome Encapsulation: The Re-186-BMEDA complex is encapsulated within a nanoliposome, which is approximately 100 nanometers in diameter.[1] The interior of the nanoliposome is maintained at a higher pH, which causes the Re-186-BMEDA complex to become charged, effectively trapping it within the liposome.[3]

  • Direct CNS Delivery: For CNS tumors, REYOBIQ™ is administered directly to the tumor site, bypassing the blood-brain barrier. This is achieved through two primary methods:

    • Convection-Enhanced Delivery (CED): For solid tumors like glioblastoma, REYOBIQ™ is infused directly into and around the tumor using a pressure gradient, which allows for homogenous distribution over a large area.[1][4]

    • Intraventricular Administration: For leptomeningeal metastases, REYOBIQ™ is administered into the cerebrospinal fluid (CSF) via an Ommaya reservoir, allowing it to circulate throughout the leptomeninges where the tumor cells reside.[1]

  • Localized Radiotherapy: Once at the tumor site, the encapsulated Re-186 emits high-energy beta particles with a short tissue penetration range of approximately 2 mm.[1] This localized radiation delivery induces cell death, primarily through apoptosis, in the rapidly dividing cancer cells while sparing adjacent healthy brain tissue.[5][6] The nanoliposome carrier is biodegradable and non-toxic.[1]

REYOBIQ_Mechanism_of_Action cluster_formulation Drug Formulation cluster_delivery Administration cluster_action Therapeutic Action Re186 This compound-186 (Radioisotope) Re186_BMEDA Re-186-BMEDA Complex (Lipophilic) Re186->Re186_BMEDA Chelation BMEDA BMEDA (Chelator) BMEDA->Re186_BMEDA Liposome Nanoliposome (~100nm) Re186_BMEDA->Liposome Encapsulation (pH Gradient Trapping) REYOBIQ REYOBIQ™ Liposome->REYOBIQ CED Convection-Enhanced Delivery (for Glioblastoma) REYOBIQ->CED Ommaya Intraventricular Injection (via Ommaya Reservoir for LM) REYOBIQ->Ommaya Tumor CNS Tumor Cells CED->Tumor Direct Infusion Ommaya->Tumor CSF Circulation Beta Beta Particle Emission (~2mm path length) Tumor->Beta Localized Radiation Gamma Gamma Photon Emission Tumor->Gamma Concurrent Imaging Apoptosis Tumor Cell Death (Apoptosis) Beta->Apoptosis Imaging SPECT Imaging Gamma->Imaging

Caption: Mechanism of Action of REYOBIQ™.

Clinical Data Summary

REYOBIQ™ is currently being evaluated in several clinical trials for various CNS cancers, most notably the ReSPECT-GBM trial for recurrent glioblastoma and the ReSPECT-LM trial for leptomeningeal metastases.

ReSPECT-GBM (Recurrent Glioblastoma)

The ReSPECT-GBM trial (NCT01906385) is a Phase 1/2 study evaluating the safety and efficacy of a single dose of REYOBIQ™ administered by Convection-Enhanced Delivery (CED).[3][7]

Table 1: ReSPECT-GBM Phase 1/2 Clinical Trial Data

ParameterResultReference
Dose Escalation Doses ranged from 1.0 mCi to 22.3 mCi.[3]
Maximum Tolerated Dose Not reached up to the highest dose tested.[3]
Absorbed Radiation Dose Average absorbed doses of 250 to 450 Gy in higher dose cohorts.[3]
Overall Survival (OS) Median OS of 17.0 months for patients receiving >100 Gy, compared to 6.0 months for those receiving <100 Gy.[8]
Bevacizumab-naïve Patients OS Median OS of 11.0 months.[9]
Safety No dose-limiting toxicities observed; most adverse events were mild to moderate (Grade 1 or 2) and not considered treatment-related.[3][7]
ReSPECT-LM (Leptomeningeal Metastases)

The ReSPECT-LM trial (NCT05034497) is a Phase 1 dose-escalation study assessing the safety and efficacy of a single intraventricular dose of REYOBIQ™ in patients with LM from any solid tumor.[10]

Table 2: ReSPECT-LM Phase 1 Clinical Trial Data

ParameterResultReference
Dose Escalation Cohorts 6.6 mCi, 13.2 mCi, 26.4 mCi, 44.10 mCi, 66.14 mCi, and 75 mCi.[2][5]
Recommended Phase 2 Dose 44.1 mCi.[5][10]
Radiographic Response Rate 76% clinical benefit rate (partial response + stable disease) through day 112.[5][10][11]
Clinical Response Rate 87% clinical benefit rate (symptom improvement or stability) through day 112.[5][10][11]
CSF Tumor Cell Reduction Maximum reduction of 100% from baseline at day 28.[2][5]
Overall Survival (OS) Median OS of 9.0 months across cohorts 1-4.[2][5]
Safety No dose-limiting toxicities (DLTs) in cohorts 1-4. One Grade 4 DLT (cytopenia) in each of cohorts 5 and 6.[5][6][11]

Experimental Protocols

The following protocols are representative methodologies for the application of REYOBIQ™ in a clinical research setting. These should be adapted based on specific institutional guidelines and clinical trial protocols.

Protocol 1: Administration of REYOBIQ™ via Convection-Enhanced Delivery (CED) for Glioblastoma

This protocol outlines the procedure for administering REYOBIQ™ directly into a brain tumor.

CED_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Planning 1. Treatment Planning (MRI-guided catheter placement) Consent 2. Informed Consent Planning->Consent Prep 3. Patient Preparation (Anesthesia, Stereotactic Frame) Consent->Prep Catheter 4. Stereotactic Catheter Placement (Image-guided insertion into tumor) Prep->Catheter Infusion 5. REYOBIQ™ Infusion (Slow, continuous pressure-driven flow) Catheter->Infusion Imaging 6. Post-Infusion Imaging (SPECT/CT for dosimetry and distribution) Infusion->Imaging Monitoring 7. Patient Monitoring (Neurological status, adverse events) Imaging->Monitoring FollowUp 8. Follow-up (MRI for tumor response assessment) Monitoring->FollowUp

Caption: Workflow for REYOBIQ™ administration via CED.

Methodology:

  • Pre-Treatment Planning:

    • Utilize high-resolution MRI scans for 3D reconstruction of the tumor and surrounding brain structures.

    • Plan the optimal trajectory and number of catheters to ensure adequate coverage of the tumor volume.[7]

  • Patient Preparation:

    • Obtain informed consent from the patient.

    • Administer general anesthesia.

    • Secure the patient's head in a stereotactic frame for precise targeting.

  • Catheter Placement:

    • Create a burr hole at the planned entry point.

    • Using stereotactic navigation, insert the infusion catheter(s) along the planned trajectory to the target location within the tumor.

  • REYOBIQ™ Infusion:

    • Connect the catheter to a micro-infusion pump.

    • Initiate infusion of REYOBIQ™ at a slow, controlled rate to establish a pressure gradient for convection.

    • Monitor infusion parameters and patient's vital signs throughout the procedure.

  • Post-Infusion and Catheter Removal:

    • Upon completion of the infusion, slowly withdraw the catheter(s).

    • Close the burr hole and scalp incision.

  • Post-Procedure Monitoring and Imaging:

    • Perform SPECT/CT imaging at specified time points (e.g., immediately post-infusion and at 24 hours) to assess the distribution of Re-186 and calculate the absorbed radiation dose.[7]

    • Monitor the patient for any neurological changes or adverse events.

    • Follow-up MRI scans should be performed at scheduled intervals to evaluate tumor response.

Protocol 2: Administration of REYOBIQ™ via Ommaya Reservoir for Leptomeningeal Metastases

This protocol describes the administration of REYOBIQ™ into the CSF for the treatment of LM.

Ommaya_Workflow cluster_pre_omm Pre-Procedure cluster_proc_omm Procedure cluster_post_omm Post-Procedure CSF_Flow 1. CSF Flow Study (Confirm CSF pathway patency) Consent_Omm 2. Informed Consent CSF_Flow->Consent_Omm Prep_Omm 3. Site Preparation (Sterile prep of scalp over reservoir) Consent_Omm->Prep_Omm Access 4. Access Ommaya Reservoir (Insert 25G needle perpendicularly) Prep_Omm->Access Aspirate 5. Aspirate CSF (Withdraw volume equal to drug volume) Access->Aspirate Inject 6. Inject REYOBIQ™ (Slow infusion over ~5 minutes) Aspirate->Inject Flush 7. Saline Flush Inject->Flush Imaging_Omm 8. Post-Infusion Imaging (SPECT/CT for dosimetry and distribution) Flush->Imaging_Omm Monitoring_Omm 9. Patient Monitoring (Headache, nausea, neurological signs) Imaging_Omm->Monitoring_Omm FollowUp_Omm 10. Follow-up (CSF analysis, MRI) Monitoring_Omm->FollowUp_Omm

Caption: Workflow for REYOBIQ™ administration via Ommaya Reservoir.

Methodology:

  • Pre-Treatment Assessment:

    • Confirm the patency of CSF pathways with a CSF flow study prior to treatment.[12]

    • Obtain informed consent.

  • Patient and Equipment Preparation:

    • Position the patient comfortably.

    • Prepare a sterile field around the Ommaya reservoir.

    • Aseptically prepare the scalp over the reservoir using an appropriate antiseptic solution (e.g., povidone-iodine).[9]

    • Assemble sterile supplies, including a 25-gauge butterfly needle, syringes for CSF aspiration and drug administration, and preservative-free saline for flushing.[9]

  • Reservoir Access and CSF Aspiration:

    • Palpate the dome of the reservoir.

    • Insert the 25-gauge butterfly needle perpendicularly into the center of the reservoir until the back of the needle touches the reservoir base.[9]

    • Slowly withdraw a volume of CSF equal to the volume of REYOBIQ™ to be injected (typically 2-6 mL).[9] Send the CSF for laboratory analysis (e.g., cytology, cell count).[9]

  • REYOBIQ™ Administration:

    • Attach the syringe containing REYOBIQ™ to the needle.

    • Inject the drug slowly over approximately 5 minutes.[9] The infusion rate for REYOBIQ™ in the ReSPECT-LM trial was 1 mL/min.[12]

    • Monitor the patient for any signs of discomfort, such as headache or dizziness.

  • Flushing and Needle Removal:

    • After injection, flush the needle and reservoir with 1-2 mL of preservative-free normal saline.[9]

    • Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad, followed by a small bandage.[9]

  • Post-Procedure Monitoring and Imaging:

    • Perform whole-body planar and SPECT/CT imaging at specified intervals (e.g., end of infusion, 24 hours, 48 hours, and 7 days) to assess biodistribution and dosimetry.[12]

    • Monitor the patient for adverse effects such as headache, nausea, vomiting, or changes in neurological status.

    • Subsequent follow-up includes repeat CSF analysis and MRI to assess treatment response.

Protocol 3: In Vitro Cell Viability Assay for REYOBIQ™

This protocol provides a general method for assessing the cytotoxicity of REYOBIQ™ against CNS tumor cell lines using a colorimetric assay such as the MTT or MTS assay.

Materials:

  • CNS tumor cell line (e.g., U-87 MG for glioblastoma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • REYOBIQ™ (or a non-radioactive surrogate for initial assay development)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader (spectrophotometer)

Methodology:

  • Cell Seeding:

    • Harvest and count tumor cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment with REYOBIQ™:

    • Prepare serial dilutions of REYOBIQ™ to achieve the desired final concentrations (or radioactivity levels).

    • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of REYOBIQ™. Include untreated control wells (medium only) and vehicle control wells.

    • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTS Assay Example):

    • Following the incubation period, add 20 µL of MTS reagent solution to each well.[13]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[13]

    • During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[14]

    • Subtract the background absorbance from a set of wells containing medium only.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percent viability against the concentration of REYOBIQ™ to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Note: When working with radioactive materials like REYOBIQ™, all procedures must be conducted in a licensed facility with appropriate radiation safety protocols and waste disposal procedures. A gamma counter would be used to quantify cell-bound radioactivity in parallel assays.

References

Troubleshooting & Optimization

Challenges in the extraction and purification of Rhenium from ores

Author: BenchChem Technical Support Team. Date: December 2025

Answering the complex challenges in the extraction and purification of rhenium requires precise, technical guidance. This support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to navigate the intricacies of this compound hydrometallurgy and radiopharmaceutical production.

Technical Support Center: this compound Extraction and Purification

This guide is designed to address specific issues encountered during the experimental extraction and purification of this compound from ores and for medical applications.

Frequently Asked Questions (FAQs)

Section 1: General Extraction & Roasting

Q1: Why is this compound so difficult to extract from its primary sources? A1: The primary challenges stem from its extreme rarity and lack of dedicated ores. This compound typically exists in trace amounts (0.02% to 0.20%) within molybdenite (MoS₂) concentrates, which are themselves by-products of copper mining.[1] This low initial concentration complicates enrichment and recovery. Furthermore, this compound shares many chemical properties with molybdenum, making their separation a significant metallurgical hurdle.[2][3]

Q2: What are the main causes of this compound loss during the processing of molybdenite concentrate? A2: A major cause of this compound loss occurs during the oxidative roasting of molybdenite concentrate.[4] this compound oxidizes to this compound heptoxide (Re₂O₇), which is highly volatile at temperatures above 350°C.[5] If the flue gases from the roaster are not efficiently scrubbed, a significant portion of the this compound can be lost.[4][5] In conventional multi-hearth roasters, the large excess of air required can dilute the this compound content in the off-gases, further complicating its capture in scrubbers.[6]

Q3: We are experiencing low this compound yields after leaching our roasted molybdenite flue dust. What could be the issue? A3: Low yields from flue dust leaching can be due to several factors:

  • Incomplete Roasting: If the roasting temperature or oxygen supply was insufficient, this compound may not have fully volatilized as Re₂O₇.

  • Inefficient Dust Collection: The electrostatic precipitators or scrubbing systems may not be capturing the finest particles of Re₂O₇ from the flue gas.

  • Leaching Conditions: Re₂O₇ is highly soluble in water.[3] However, the presence of other compounds in the dust can affect leaching efficiency. Ensure the liquid-to-solid ratio is adequate; a ratio of 3.5 has been used effectively.[1] The leach duration and temperature are also critical; conditions such as 85°C for 90 minutes have been shown to be effective.[1]

  • Co-precipitation: Other elements in the flue dust may form insoluble compounds that trap this compound.

Section 2: Solvent Extraction (SX) Troubleshooting

Q1: Our solvent extraction circuit shows poor this compound extraction efficiency. What parameters should we check first? A1: Low extraction efficiency in an SX circuit is a common problem. Systematically check the following:

  • Aqueous Phase pH/Acidity: this compound extraction is highly sensitive to the acidity of the feed solution. For amine-based extractants like Alamine 336 or quaternary amines, extraction efficiency changes significantly with pH.[7][8] For instance, with the extractant TABAC, quantitative recovery (>99%) is achievable in a pH range of 2–7 and in sulfuric or hydrochloric acid concentrations of 0.1 to 3.0 M.[2] Verify and adjust the pH of your aqueous feed to the optimal level for your specific extractant.

  • Extractant Concentration: The concentration of the extractant in the organic phase directly impacts the distribution ratio. An insufficient concentration will lead to poor extraction.[6]

  • Phase Ratio (O/A): An incorrect organic-to-aqueous phase ratio can lead to either incomplete extraction or inefficient use of the solvent. Verify that the flow rates are calibrated to achieve the target O/A ratio.

  • Contact Time: Ensure sufficient mixing time in the mixer stages for the extraction equilibrium to be reached.

  • Organic Phase Fouling: The organic phase can retain impurities over successive cycles, which reduces its effectiveness. This "organic phase poisoning" can decrease this compound extraction.[7] Consider a cleaning (scrubbing) stage for the recycled organic phase.

Q2: We are observing significant co-extraction of molybdenum with this compound. How can we improve selectivity? A2: The co-extraction of molybdenum is a classic challenge due to its similar chemistry to this compound.[2] To improve selectivity:

  • pH Control: Carefully controlling the pH is the most critical factor. Some extractants show better Re/Mo selectivity at specific pH values. For example, at a pH above 7, molybdenum extraction can be suppressed when using certain amine extractants.[2]

  • Choice of Extractant: Not all extractants have the same selectivity. Tertiary amines (e.g., Alamine 336) and quaternary amines are common, but their performance varies.[5][7] Newer extractants like Cyanex 923 or TABAC have been shown to offer high selectivity under specific conditions.[2][8]

  • Scrubbing Stage: Introduce a scrubbing stage after extraction. The loaded organic phase is washed with a specific solution that selectively strips the molybdenum, leaving the this compound in the organic phase.

Q3: The stripping of this compound from our loaded organic phase is incomplete. What is the troubleshooting process? A3: Incomplete stripping (back-extraction) prevents the recovery of this compound and reduces the efficiency of the recycled solvent.

  • Stripping Agent: Ensure the correct stripping agent and concentration are being used. Ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a common and effective stripping agent for this compound from amine-based extractants.[4]

  • pH of Stripping Solution: The pH of the stripping solution is crucial. A high pH is typically required to reverse the extraction mechanism.

  • Phase Separation: Poor phase separation in the settler can lead to entrainment of the loaded organic phase in the aqueous strip solution, giving the appearance of poor stripping. Ensure settlers are operating correctly and consider adding a phase conditioner like isodecanol (B128192) or octanol (B41247) to the organic phase.[6][7]

Section 3: Ion Exchange (IX) Troubleshooting

Q1: Our ion exchange resin has a low loading capacity for this compound. What are the potential causes? A1: Low loading capacity can be caused by:

  • Competing Ions: The presence of high concentrations of competing anions, especially molybdate (B1676688) and sulfate, can occupy the exchange sites on the resin, reducing the capacity for perrhenate (B82622) (ReO₄⁻) ions.[9]

  • pH of Feed Solution: The performance of weak-base anion exchange resins is highly dependent on the pH of the solution.[9] Operation outside the optimal pH range can drastically reduce resin efficiency.

  • Resin Fouling/Degradation: Over time, resins can become fouled by organic molecules or fine particulates from the feed solution. The resin may also degrade after repeated regeneration cycles.[1]

  • Incorrect Resin Choice: Commercial resins vary in their selectivity. For solutions with high molybdenum content, a resin with high Re/Mo selectivity, such as Purolite A172, is preferable to less selective ones like Purolite A170.[9][10]

Q2: How can we selectively elute this compound from a resin that has co-adsorbed molybdenum? A2: Selective elution is a key step in purification. This can be achieved by using different eluents sequentially. For example, impurities like molybdenum and selenium can be selectively eluted from a strong base resin using a sodium hydroxide solution, while the this compound remains on the resin.[5] The this compound can then be eluted using a different agent, such as a perchloric acid or ammonium thiocyanate (B1210189) solution.[5][11]

Section 4: Purification of this compound-188 for Medical Applications

Q1: The eluted this compound-188 from our 188W/188Re generator has low radioactive concentration. Why does this happen and how can it be fixed? A1: This is a common issue related to the production of the parent isotope, Tungsten-188 (¹⁸⁸W). ¹⁸⁸W is produced by double neutron capture, a process that requires a very high neutron flux reactor.[12][13] The resulting ¹⁸⁸W often has a relatively low specific activity. When this ¹⁸⁸W is loaded onto the generator's alumina (B75360) column, the subsequent decay to this compound-188 (¹⁸⁸Re) results in an eluate with a low concentration of radioactivity per unit volume, which can be insufficient for labeling molecules for therapy.[12][14] To resolve this, post-elution concentration techniques are employed. A common method involves using a tandem column system where the ¹⁸⁸Re eluate is passed through a second, smaller column that traps the ¹⁸⁸Re, which is then eluted in a much smaller volume of saline.[14]

Q2: What are the critical quality control parameters for ¹⁸⁸Re eluate intended for radiopharmaceutical preparation? A2: The quality of the ¹⁸⁸Re eluate is critical for patient safety and labeling efficacy. Key parameters include:

  • Radionuclidic Purity: This measures the amount of parent ¹⁸⁸W breakthrough in the eluate. High levels of ¹⁸⁸W are undesirable. The acceptable limit is typically very low (e.g., < 10⁻⁴ %).[15]

  • Radiochemical Purity: This ensures that the this compound is in the correct chemical form, which should be almost entirely perrhenate (¹⁸⁸ReO₄⁻). Purity should be >99%.[15] This is often tested using instant thin-layer chromatography (ITLC).

  • Chemical Purity: This refers to non-radioactive contaminants. A key concern is aluminum ion (Al³⁺) leakage from the alumina column of the generator, as it can interfere with subsequent labeling reactions. The limit is typically less than 5 ppm.[15]

Data & Performance Parameters

Table 1: Comparison of Solvent Extraction Conditions for this compound
ParameterSystem 1System 2System 3
Extractant 40% v/v Tributyl Phosphate (TBP) in Kerosene7% v/v Alamine 336 (Tertiary Amine) in Socal 355L10⁻² M Trialkylbenzylammonium Chloride (TABAC) in Kerosene[2]
Aqueous Feed Molybdenite Roasting Dust Leach LiquorOxidized Molybdenite Concentrate SlurrySynthetic Acidic Solution[2]
Optimal Acidity pH = 0pH ~ 2.5 (Adjusted with H₂SO₄)[7]pH 2-7 or 0.1-3.0 M H₂SO₄[2]
Phase Ratio (O:A) 1:1[1]1:1 (Extraction)[7]Not Specified
Extraction Efficiency >90% in 6 min[8]>99% (for Mo and Re combined)[7]>99%[2]
Stripping Agent 1.5 M NH₄OH[8]1.7 N NH₄OHNot Specified
Stripping Efficiency >99%[8]Effective for Re concentration[4]Not Specified

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Acidic Leachate

Objective: To extract this compound from an acidic solution containing perrhenate ions using an amine-based organic solvent.

Materials:

  • Aqueous feed solution (pH adjusted to ~2.0 with H₂SO₄) containing Re and Mo.

  • Organic phase: 5% v/v Alamine 336 and 5% v/v Isodecanol (phase conditioner) in high-purity kerosene.[7]

  • Stripping solution: 1.5 M Ammonium Hydroxide (NH₄OH).

  • Separatory funnels, pH meter, mechanical shaker.

Methodology:

  • Extraction: a. Place equal volumes of the aqueous feed solution and the organic phase into a separatory funnel (1:1 phase ratio).[7] b. Shake vigorously for 5-10 minutes to ensure thorough mixing and facilitate ion transfer. c. Allow the phases to separate completely in the funnel. The lower aqueous phase is the raffinate. d. Drain the aqueous raffinate and collect the this compound-loaded organic phase.

  • Scrubbing (Optional but Recommended): a. To remove co-extracted molybdenum, wash the loaded organic phase with a dilute acid solution (e.g., pH 2.5). This can selectively strip some molybdenum without significantly affecting the this compound.

  • Stripping: a. Mix the loaded organic phase with the 1.5 M NH₄OH stripping solution in a new separatory funnel (e.g., at an O:A ratio of 2.5:1).[7] b. Shake for 5-10 minutes. The perrhenate ions will transfer back to the aqueous phase as ammonium perrhenate. c. Allow the phases to separate. d. Collect the aqueous phase, which is now a concentrated, purified this compound solution (pregnant strip solution). The stripped organic can be recycled back to the extraction stage.

Protocol 2: this compound Recovery Using Anion Exchange Resin

Objective: To selectively adsorb perrhenate ions from a solution onto a weak-base anion exchange resin.

Materials:

  • Weak-base anion exchange resin (e.g., Purolite A172).

  • Aqueous feed solution containing this compound.

  • Eluent: 2.5% aqueous ammonia (B1221849).[16]

  • Glass chromatography column.

  • Peristaltic pump.

Methodology:

  • Column Preparation: a. Prepare a slurry of the anion exchange resin in deionized water and pour it into the glass column to create a packed bed. b. Wash the column with several bed volumes of deionized water to remove any preservatives and fines.

  • Resin Loading (Adsorption): a. Pump the this compound-containing feed solution through the packed resin column at a controlled flow rate. b. Collect the effluent (barren solution) and periodically analyze it for this compound to monitor for breakthrough (when the resin becomes saturated and this compound starts to exit the column). c. Once breakthrough occurs, stop the feed flow and wash the column with deionized water to remove any remaining feed solution from the interstitial spaces.

  • Elution (Stripping): a. Pump the 2.5% aqueous ammonia eluent through the column.[16] This will displace the adsorbed perrhenate ions. b. Collect the eluate in fractions. The initial fractions will contain the highest concentration of this compound. c. Combine the this compound-rich fractions to obtain a purified ammonium perrhenate solution. Recovery rates of over 97% can be achieved.[16]

Visualized Workflows and Logic Diagrams

G Overall this compound Extraction & Purification Workflow ore Molybdenite (MoS2) Concentrate (from Cu Ore) roasting Oxidative Roasting (~650°C) ore->roasting gas_scrubbing Flue Gas Scrubbing roasting->gas_scrubbing Flue Gas with Re2O7 moly_oxide Molybdic Oxide (MoO3) roasting->moly_oxide Solid Product leaching Water Leaching of Dust gas_scrubbing->leaching Re-rich Dust Slurry loss Volatile Re2O7 Loss gas_scrubbing->loss solid_liquid Solid-Liquid Separation leaching->solid_liquid Re-rich Leachate sx_ix Purification Stage (SX or IX) solid_liquid->sx_ix Pregnant Leach Solution sx_ix->solid_liquid Barren Raffinate (Recycle) stripping Stripping / Elution sx_ix->stripping Loaded Organic / Resin crystallization Crystallization stripping->crystallization Concentrated Re Solution product Ammonium Perrhenate (NH4ReO4) crystallization->product

Caption: High-level workflow for this compound recovery from molybdenite concentrate.

G Troubleshooting Low this compound Recovery in Solvent Extraction start Problem: Low Re Recovery check_ph Is Aqueous Feed pH in Optimal Range? start->check_ph check_org Is Organic Phase Concentration Correct? check_ph->check_org Yes adjust_ph Action: Adjust pH of Feed check_ph->adjust_ph No check_strip Is Stripping Stage Inefficient? check_org->check_strip Yes adjust_org Action: Prepare Fresh Organic or Adjust Concentration check_org->adjust_org No check_impurities High Level of Competing Ions (e.g., Mo)? check_strip->check_impurities No optimize_strip Action: Check Stripping Agent Conc. & Phase Ratio check_strip->optimize_strip Yes add_scrub Action: Introduce Scrub Stage for Selectivity check_impurities->add_scrub Yes end Re-evaluate Performance check_impurities->end No adjust_ph->end adjust_org->end optimize_strip->end add_scrub->end

Caption: Decision tree for troubleshooting low recovery in a this compound SX circuit.

G Production & QC of Medical-Grade this compound-188 cluster_qc QC Checks generator 188W / 188Re Generator (Alumina Column) elution Elution with 0.9% Saline generator->elution 188W decays to 188Re post_concentration Post-Elution Concentration (Tandem Column) elution->post_concentration Dilute 188Re Eluate qc Quality Control Testing post_concentration->qc Concentrated 188Re labeling Radiolabeling of Targeting Molecule qc->labeling Pass qc_radionuclidic 188W Breakthrough qc->qc_radionuclidic qc_radiochemical Radiochemical Purity (>99%) qc->qc_radiochemical qc_chemical Al3+ Content (<5 ppm) qc->qc_chemical final_product 188Re-Radiopharmaceutical labeling->final_product

Caption: Workflow for producing and verifying medical-grade this compound-188.

References

Improving the stability and performance of Rhenium catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of rhenium catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound catalyst deactivation?

A1: this compound catalyst deactivation can stem from several factors, broadly categorized as chemical, mechanical, and thermal.[1][2][3] The primary mechanisms include:

  • Leaching: The dissolution of active this compound species from the support into the reaction medium is a significant cause of deactivation, particularly in liquid-phase reactions like deoxydehydration.[4] This is often induced by the formation of soluble complexes with reactants, such as diols forming soluble glycolates.[4]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites on the catalyst surface, rendering them inactive.[2][3] Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, and lead.[3][5][6]

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, leading to a decline in activity.[1][3] This is a common issue in high-temperature reactions involving hydrocarbons.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, results in a loss of active surface area and, consequently, a decrease in catalytic activity.[1][3]

  • Changes in this compound Speciation: The oxidation state of this compound can influence its catalytic activity and stability. For instance, in some applications, maintaining reduced this compound species is crucial for stability, while exposure to oxidative environments can lead to the formation of less active or more soluble species.[7][8]

Q2: How can I improve the stability of my this compound catalyst?

A2: Enhancing the stability of your this compound catalyst involves addressing the common deactivation mechanisms:

  • Support Selection: The choice of support material is critical. Supports like zirconia (ZrO2) and alumina (B75360) (Al2O3) have shown better stability against leaching compared to silica (B1680970) (SiO2) or titania (TiO2) in certain reactions.[4] Lewis-acidic or reducible supports can also help to stabilize the this compound species.[4]

  • Control of this compound Loading: Optimizing the this compound loading on the support can minimize deactivation. Lower this compound loadings have been shown to improve stability in some cases.[4][7][8]

  • Maintain Reducing Conditions: For many hydrogenation and reduction reactions, maintaining a hydrogen-rich environment is key to preserving the active, reduced state of this compound and preventing leaching.[7][8]

  • Feedstock Purification: Removing potential catalyst poisons from the feedstock through appropriate purification methods is essential to prevent the deactivation of active sites.

  • Process Parameter Optimization: Operating at the lowest effective temperature can help to mitigate thermal degradation (sintering).

Q3: What are some strategies to enhance the performance and activity of this compound catalysts?

A3: Several strategies can be employed to boost the performance of this compound catalysts:

  • Bimetallic Formulations: Combining this compound with another metal, such as palladium (Pd) or ruthenium (Ru), can lead to synergistic effects, resulting in higher activity and selectivity.[9][10] The preparation method for these bimetallic catalysts significantly influences their final structure and performance.[9]

  • Ligand Modification: The introduction of specific organic ligands can enhance the catalyst's properties. For example, pyrene-functionalized ligands on a this compound catalyst have been shown to improve its performance in natural light-driven CO2 reduction by facilitating electron transfer.[11]

  • Support Modification: The properties of the support material can be tailored to improve catalyst performance. For instance, using a support with uniform mesoporosity can enhance the activity of this compound oxide-on-alumina catalysts.[12]

  • Catalyst Preparation Method: The method used to prepare the catalyst, such as co-impregnation versus sequential impregnation for bimetallic catalysts, can have a profound impact on the resulting catalyst structure and its activity and selectivity.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of catalyst activity in the first few runs. Catalyst Leaching: Active this compound species are dissolving into the reaction medium.1. Analyze the reaction filtrate for the presence of this compound using ICP-AES or a similar technique. 2. Consider switching to a more stable support material like ZrO2 or Al2O3.[4] 3. Reduce the this compound loading on the catalyst.[4] 4. If applicable, ensure stringent reducing conditions are maintained throughout the reaction.[7][8]
Gradual decline in catalyst performance over multiple cycles. Coking/Fouling: Deposition of carbonaceous material on the catalyst surface.1. Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or thermogravimetric analysis (TGA) to confirm the presence of coke. 2. Implement a regeneration procedure involving controlled oxidation to burn off the coke.[6][13] 3. Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation.
Complete and irreversible loss of activity. Poisoning: Irreversible adsorption of impurities on the active sites.1. Analyze the feedstock for common catalyst poisons (e.g., sulfur, nitrogen compounds).[3][5] 2. Purify the feedstock to remove identified poisons. 3. If poisoning is confirmed, the catalyst may need to be replaced as regeneration can be difficult.
Decreased product selectivity. Change in Catalyst Structure or Active Sites: Sintering or changes in the this compound oxidation state.1. Characterize the spent catalyst using techniques like TEM to check for particle size changes (sintering) and XPS to determine the this compound oxidation state. 2. Lower the reaction temperature to prevent sintering. 3. Ensure the reaction environment (e.g., presence of H2) is appropriate to maintain the desired this compound oxidation state.[7][8]

Quantitative Data Summary

Table 1: Influence of this compound Content on Perchlorate (B79767) Reduction Rate

This compound Content (wt%)Perchlorate Reduction Rate
0 - 6Linearly dependent on Re content
> 6No further increase observed
Data from studies on Re/Pd-AC catalysts for aqueous perchlorate reduction.[7][8]

Table 2: Performance of PdRe/Al2O3 Catalysts in Furfural (B47365) Hydrogenation

Catalyst Preparation MethodTurnover Frequency (TOF)Furfuryl Alcohol (FAL) Selectivity (%)
Co-impregnation (CI)Similar to Pd/Al2O361
Sequential Impregnation (SI) & othersHigher than Pd/Al2O3Up to 78
Data reflects the synergy between Pd and Re and the importance of the preparation method.[9]

Experimental Protocols

Protocol 1: Catalyst Characterization by Temperature-Programmed Reduction (TPR)

Objective: To determine the reduction behavior of the this compound species on the catalyst support.

Methodology:

  • Place a known mass of the catalyst sample (typically 50-100 mg) in a quartz U-tube reactor.

  • Pre-treat the sample by heating it under an inert gas flow (e.g., Argon or Nitrogen) to a specified temperature (e.g., 400 °C) to remove adsorbed water and impurities.

  • Cool the sample to room temperature under the inert gas flow.

  • Switch the gas flow to a reducing gas mixture, typically 5-10% H2 in Argon, at a constant flow rate.

  • Increase the temperature of the sample at a linear rate (e.g., 10 °C/min) while monitoring the hydrogen consumption with a thermal conductivity detector (TCD).

  • The resulting TPR profile will show peaks corresponding to the reduction of different this compound oxide species at specific temperatures.

Protocol 2: Catalyst Performance Testing for Furfural Hydrogenation

Objective: To evaluate the activity and selectivity of a this compound-containing catalyst in the gas-phase hydrogenation of furfural.

Methodology:

  • Load a packed-bed reactor with a known amount of the catalyst (e.g., 50-250 mg) mixed with an inert material like quartz chips.[9]

  • Reduce the catalyst in situ under a hydrogen flow at a specified temperature (e.g., 400 °C) for a set duration (e.g., 1 hour).[9]

  • Set the reactor temperature to the desired reaction temperature (e.g., 150 °C).[9]

  • Introduce a feed stream of furfural vaporized in a hydrogen carrier gas into the reactor at a controlled flow rate.[9]

  • Collect the reactor effluent at regular intervals and analyze the product composition using gas chromatography (GC) to determine the conversion of furfural and the selectivity towards furfuryl alcohol and other products.

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Deactivation Mechanisms Active_Catalyst Active this compound Catalyst Leaching Leaching Active_Catalyst->Leaching Dissolution of Re Poisoning Poisoning Active_Catalyst->Poisoning Impurity Adsorption Coking Coking/Fouling Active_Catalyst->Coking Carbon Deposition Sintering Sintering Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst Leaching->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for this compound catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Leaching Analyze Filtrate for Re? Start->Check_Leaching Check_Coking Characterize Spent Catalyst for Coke? Check_Leaching->Check_Coking No Leaching_Detected Leaching Confirmed Check_Leaching->Leaching_Detected Yes Check_Poisoning Analyze Feedstock for Poisons? Check_Coking->Check_Poisoning No Coking_Detected Coking Confirmed Check_Coking->Coking_Detected Yes Poisoning_Detected Poisoning Confirmed Check_Poisoning->Poisoning_Detected Yes Solution_Leaching Modify Support or Re Loading Leaching_Detected->Solution_Leaching Solution_Coking Regenerate by Oxidation Coking_Detected->Solution_Coking Solution_Poisoning Purify Feedstock / Replace Catalyst Poisoning_Detected->Solution_Poisoning

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Optimization of Rhenium-Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Rhenium-based radiopharmaceuticals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and quality control of this compound (Re) radiopharmaceuticals.

Issue 1: Low Radiochemical Yield or Labeling Efficiency

Question: My radiolabeling reaction with this compound-188 is resulting in a low radiochemical yield. What are the potential causes and how can I troubleshoot this?

Answer: Low radiochemical yield is a common challenge, often referred to as 'the problem of the reduction of perrhenate'[1]. This compound is chemically harder to reduce than its diagnostic counterpart, Technetium-99m, which can lead to inefficient labeling[2]. Here are the primary factors to investigate:

Potential Causes & Solutions:

  • Inefficient Reduction of Perrhenate (B82622) ([ReO₄]⁻): The initial and most critical step is the reduction of this compound from its +7 oxidation state.

    • Troubleshooting Steps:

      • Verify Reducing Agent: Ensure the correct amount and quality of the reducing agent (commonly stannous chloride, SnCl₂) is used. The presence of excess stannous ion can sometimes lead to the formation of unwanted colloids[3].

      • Optimize pH: The reduction potential is highly dependent on pH. Ensure the reaction mixture is at the optimal pH for your specific ligand system. For some preparations, a pH of 3, using an oxalate (B1200264) buffer, has been shown to improve yields[2].

      • Increase Temperature: Heating the reaction mixture can often provide the necessary activation energy to overcome the kinetic barrier of perrhenate reduction. A common practice is to heat the reaction vial in a boiling water bath[4].

      • Consider a Co-ligand: In some cases, a weak co-ligand or transfer agent can facilitate the reduction and transfer of this compound to the primary ligand.

  • Ligand Concentration and Stability: The chelating ligand must be present in sufficient concentration and be stable under the reaction conditions.

    • Troubleshooting Steps:

      • Check Ligand Amount: Ensure the molar ratio of ligand to this compound is optimized. Insufficient ligand will result in unbound this compound.

      • Assess Ligand Purity: Impurities in the ligand preparation can interfere with the labeling reaction. Use a high-purity source for your ligand.

      • Evaluate Ligand Stability: Ensure your ligand is stable at the required pH and temperature of the reaction.

  • Presence of Oxidizing Agents: Contaminants can re-oxidize the reduced this compound back to perrhenate, preventing labeling.

    • Troubleshooting Steps:

      • Use High-Purity Water/Saline: Ensure all solvents are free from oxidizing impurities.

      • Purge with Inert Gas: Purging vials with nitrogen or argon can help to remove dissolved oxygen, which can interfere with the reaction.

      • Add Antioxidants: The inclusion of antioxidants or radical scavengers like ascorbic acid or gentisic acid in the kit formulation can prevent re-oxidation and improve stability[5].

A logical workflow for troubleshooting low radiochemical yield is presented below.

LowYieldTroubleshooting start Problem: Low Radiochemical Yield check_reduction Step 1: Verify Perrhenate Reduction start->check_reduction check_ligand Step 2: Assess Ligand & Chelation check_reduction->check_ligand Reduction OK? solution_reducer Adjust Reducing Agent Conc. Optimize pH & Temperature check_reduction->solution_reducer Issue Found check_oxidation Step 3: Check for Oxidizing Agents check_ligand->check_oxidation Ligand OK? solution_ligand Verify Ligand Concentration Check Ligand Purity/Stability check_ligand->solution_ligand Issue Found solution_oxidation Use High-Purity Solvents Purge with Inert Gas Add Antioxidant check_oxidation->solution_oxidation Issue Found end_goal Achieve >95% Radiochemical Purity check_oxidation->end_goal Oxidation Ruled Out? solution_reducer->check_reduction Re-evaluate solution_ligand->check_ligand Re-evaluate solution_oxidation->check_oxidation Re-evaluate

Caption: Troubleshooting workflow for low radiochemical yield.

Issue 2: Presence of Radiochemical Impurities

Question: My quality control analysis shows significant radiochemical impurities. What are the common impurities and how can I minimize them?

Answer: Radiochemical impurities can compromise the quality of the final product, leading to poor imaging contrast or unnecessary radiation dose to non-target tissues. The two most common impurities in this compound radiopharmaceutical preparations are free, unreacted perrhenate ([¹⁸⁸Re]ReO₄⁻) and reduced-hydrolyzed this compound (¹⁸⁸Re-colloid).

Common Impurities & Minimization Strategies:

ImpurityCommon CauseIdentification Method (TLC/PC)Mitigation Strategy
Free Perrhenate ([¹⁸⁸Re]ReO₄⁻) Incomplete reduction of the starting material; re-oxidation of reduced this compound.Migrates with the solvent front (Rf = 1.0) in most common systems (e.g., saline on paper chromatography).• Optimize reducing agent concentration.• Ensure proper pH for reduction.• Add antioxidants (e.g., gentisic acid) to the formulation[5].• Avoid introduction of air/oxygen into the reaction vial.
Reduced-Hydrolyzed this compound (Colloid) Insufficient ligand to stabilize the reduced this compound; presence of excess stannous ion.Remains at the origin (Rf = 0.0) in most common chromatography systems.• Ensure sufficient ligand concentration and purity.• Avoid excessive amounts of stannous chloride.• Adjust pH to ensure the ligand is in the proper form to chelate the reduced this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between labeling with this compound-188 and Technetium-99m?

A1: While this compound and Technetium are in the same group in the periodic table and share similar chemistry, there are critical differences[1][6]. The primary distinction is that the perrhenate ion ([ReO₄]⁻) is more difficult to reduce than the pertechnetate (B1241340) ion ([TcO₄]⁻)[2]. This means that reaction conditions (e.g., temperature, pH, amount of reducing agent) often need to be more stringent for this compound labeling to achieve high yields[2].

Q2: Why is specific activity important for this compound radiopharmaceuticals?

A2: Specific activity refers to the amount of radioactivity per unit mass of the substance. This compound-188, being produced from a 188W/188Re generator, can be obtained at a high specific activity (non-carrier-added)[2][7]. This is crucial for labeling molecules that target specific, saturable receptors on cells (like peptides and antibodies)[6]. A high specific activity ensures that a sufficient amount of radioactivity can be delivered to the target without administering a large mass of the compound, which could cause unwanted pharmacological effects or saturate the target sites.

Q3: What are the essential quality control tests for a this compound-based radiopharmaceutical?

A3: Because radiopharmaceuticals are administered to humans, they must undergo rigorous quality control to ensure safety and efficacy. Key tests include:

  • Radionuclidic Purity: To confirm the identity of the radionuclide (¹⁸⁸Re) and quantify any other radioactive isotopes.

  • Radiochemical Purity (RCP): This is the most critical test performed before patient administration. It determines the percentage of the radionuclide present in the desired chemical form. Common methods are Paper Chromatography (PC) or Thin-Layer Chromatography (TLC)[5][8].

  • Sterility: To ensure the absence of microbial contamination.

  • Apyrogenicity (Bacterial Endotoxin Test): To ensure the absence of pyrogens, which can cause fever. The Limulus Amebocyte Lysate (LAL) test is commonly used[8].

  • pH: To ensure the final product is within a physiologically acceptable range.

Q4: Can you provide a general protocol for labeling a peptide with this compound-188?

A4: Yes, a general workflow is provided below. Note that specific parameters (amounts, incubation time, temperature) must be optimized for each specific peptide-ligand conjugate.

Experimental Protocols

General Protocol for ¹⁸⁸Re-Labeling of a Peptide

This protocol outlines a typical direct labeling procedure.

Materials:

  • ¹⁸⁸Re-perrhenate ([¹⁸⁸Re]NaReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.

  • Lyophilized kit vial containing the peptide-chelator conjugate, a reducing agent (e.g., stannous chloride), and potentially a co-ligand and antioxidant.

  • Sterile, pyrogen-free 0.9% sodium chloride (saline).

  • Heating block or water bath.

  • Quality control supplies (TLC/PC strips, developing solvents, radio-TLC scanner).

Procedure:

  • Elution: Elute the ¹⁸⁸W/¹⁸⁸Re generator with sterile saline according to the manufacturer's instructions to obtain the [¹⁸⁸Re]NaReO₄ solution.

  • Activity Measurement: Accurately measure the activity of the perrhenate eluate in a dose calibrator.

  • Reconstitution: Add a specific volume of the [¹⁸⁸Re]NaReO₄ eluate to the lyophilized kit vial. The volume is calculated based on the desired final activity.

  • Incubation: Gently swirl the vial to ensure complete dissolution of the contents.

  • Heating: Place the vial in a heating block or boiling water bath at the optimized temperature (e.g., 75-100°C) for the specified time (e.g., 15-30 minutes). This step drives the reduction and chelation reaction.

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Quality Control: Perform radiochemical purity testing using an appropriate chromatography system to quantify the percentage of labeled peptide versus impurities like free perrhenate and ¹⁸⁸Re-colloid.

  • Final Checks: Before administration, perform final checks for pH and visual clarity.

The workflow for this general protocol is visualized in the diagram below.

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control elution 1. Elute Generator to get [¹⁸⁸Re]NaReO₄ measure 2. Measure Activity in Dose Calibrator elution->measure reconstitute 3. Add [¹⁸⁸Re]NaReO₄ to Lyophilized Kit Vial measure->reconstitute incubate 4. Incubate & Heat (e.g., 100°C for 20 min) reconstitute->incubate cool 5. Cool to Room Temperature incubate->cool rcp_test 6. Perform Radiochemical Purity (RCP) Test cool->rcp_test final_checks 7. Final Product Checks (pH, Clarity) rcp_test->final_checks product Final ¹⁸⁸Re-Labeled Peptide final_checks->product

Caption: General experimental workflow for peptide radiolabeling.

References

Overcoming common interferences in the analytical measurement of Rhenium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during the analytical measurement of Rhenium (Re). It is designed for researchers, scientists, and drug development professionals to help identify and overcome challenges in obtaining accurate and precise results.

Frequently Asked Questions (FAQs)

Q1: What are the most common elements that interfere with this compound analysis?

A1: The most common elemental interferences for this compound are Molybdenum (Mo), Tungsten (W), and to a lesser extent, Copper (Cu) and Iron (Fe). Molybdenum is particularly problematic due to its chemical similarity to this compound, often leading to co-extraction and spectral overlaps.[1]

Q2: Why is sample preparation critical for accurate this compound measurement?

A2: Sample preparation is crucial to prevent the loss of this compound and to remove interfering matrix components. During open-vessel acid digestion, this compound can be lost as volatile this compound heptoxide (Re₂O₇).[1] Additionally, complex sample matrices can cause both spectral and non-spectral interferences in instrumental analysis.[1][2]

Q3: What are the primary types of interferences in ICP-MS analysis of this compound?

A3: In Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), the main interferences are:

  • Isobaric Interferences: Isotopes of other elements having the same mass-to-charge ratio (m/z) as this compound isotopes (e.g., ¹⁸⁷Os on ¹⁸⁷Re).

  • Polyatomic (or Molecular) Interferences: Ions formed from the combination of atoms from the plasma gas, sample matrix, and acids (e.g., tungsten oxides interfering with this compound isotopes).[3][4][5]

  • Matrix Effects: High concentrations of matrix elements can suppress or enhance the this compound ion signal, leading to inaccurate results.[1]

Q4: How can I minimize this compound loss during sample digestion?

A4: To minimize the loss of volatile this compound species, it is recommended to use closed-vessel digestion methods, such as microwave-assisted digestion or high-pressure asher (HPA-S) systems.[6] If open-vessel digestion is unavoidable, it should be performed at low temperatures with a reflux setup.

Troubleshooting Guides

Troubleshooting Inaccurate Results in ICP-MS Analysis of this compound

Q: My this compound results are unexpectedly high and inconsistent. What could be the cause?

A: This is often due to polyatomic interferences, especially if your samples have a high tungsten (W) concentration. Tungsten oxides (WO⁺) can form in the plasma and have the same nominal mass as this compound isotopes.

  • ¹⁸⁴W¹⁶O⁺ can interfere with ²⁰⁰Hg⁺ (often used as an internal standard) and potentially other heavy elements, but more importantly, other tungsten isotopes can form oxides that interfere with this compound.

  • For example, tungsten oxide interferences on mercury isotopes are well-documented and highlight the potential for such oxide formations to interfere with nearby heavy elements like this compound.[7][8]

Recommended Actions:

  • Utilize a Collision/Reaction Cell (CRC): If your ICP-MS is equipped with a CRC, use a suitable gas to remove the interference. Oxygen is often effective as it reacts with the interfering tungsten oxide ions, shifting them to a different mass.[7][8]

  • Matrix Separation: Chemically separate the this compound from the tungsten matrix before analysis using techniques like ion-exchange chromatography or solvent extraction.

  • Mathematical Correction: If the interfering species and its concentration are known, mathematical correction equations can be applied. However, this is less robust than physical removal of the interference.[5]

Q: I am observing low and variable recoveries for this compound. What are the likely causes?

A: Low and inconsistent recoveries can stem from several issues:

  • Incomplete Sample Digestion: this compound may not be fully liberated from the sample matrix.

  • Loss of Volatile this compound Species: As mentioned, Re₂O₇ is volatile and can be lost during sample preparation.[1]

  • Matrix Suppression Effects: High concentrations of easily ionizable elements in the sample matrix can suppress the ionization of this compound in the plasma, leading to a lower signal.

  • Inefficient Separation: If using a separation technique, the recovery of this compound may be incomplete. For instance, in anion exchange chromatography, the presence of high concentrations of other anions can compete with perrhenate (B82622) ions (ReO₄⁻) for binding sites on the resin.[9]

Recommended Actions:

  • Optimize Digestion: Ensure complete sample dissolution. For geological samples, a mixture of acids in a closed-vessel system is often necessary.

  • Use Isotope Dilution: Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique to correct for analyte losses during sample preparation and analysis.[1]

  • Matrix Matching: Prepare calibration standards in a matrix that closely matches that of the samples to compensate for matrix effects.

  • Optimize Separation Protocol: If using ion exchange or solvent extraction, optimize parameters such as pH, eluent concentration, and contact time to ensure complete recovery of this compound.

Common Interferences for this compound

The following tables summarize the key isobaric and potential polyatomic interferences for the two stable isotopes of this compound, ¹⁸⁵Re and ¹⁸⁷Re.

Table 1: Isobaric Interferences for this compound Isotopes

This compound IsotopeInterfering IsotopeNatural Abundance of Interferent (%)Notes
¹⁸⁵Re¹⁸⁵Re37.40Not an interference, but the less abundant Re isotope.
¹⁸⁷Re¹⁸⁷Os1.96This is a significant interference in Re-Os geochronology and requires either chemical separation of Os from Re or mathematical correction.

Table 2: Potential Polyatomic Interferences for this compound Isotopes

This compound IsotopePotential Polyatomic InterferenceSource of Interference
¹⁸⁵Re¹⁶⁹Tm¹⁶O⁺High concentrations of Thulium (Tm)
¹⁵³Eu¹⁶O₂⁺High concentrations of Europium (Eu)
¹⁸⁷Re¹⁷¹Yb¹⁶O⁺High concentrations of Ytterbium (Yb)
¹⁸⁶W¹H⁺High concentrations of Tungsten (W)
¹⁶⁹Tm¹⁸O⁺High concentrations of Thulium (Tm)

Quantitative Data on Interference Correction

Table 3: Effectiveness of Collision/Reaction Cell (CRC) Technology in ICP-MS for Tungsten-based Interferences

This table provides illustrative data on how CRC with oxygen as a reaction gas can reduce tungsten oxide interferences, which are analogous to potential interferences on this compound.

Analyte IsotopeInterfering SpeciesWithout CRC (cps)With CRC (O₂ gas) (cps)Reduction Factor
²⁰²Hg⁺¹⁸⁶W¹⁶O⁺~5,000,000< 500> 10,000
²⁰¹Hg⁺¹⁸⁴W¹⁶O¹H⁺~1,500,000< 200> 7,500

Data is illustrative and based on typical performance for analogous interferences.[7][8]

Table 4: Comparison of this compound Recovery with and without Matrix Separation Techniques from a Molybdenum Matrix

Analytical MethodSample MatrixThis compound Recovery (%)Notes
Direct ICP-MSHigh Mo solution60-80% (apparent, often inaccurate)Signal suppression and polyatomic interferences from Mo oxides can lead to inaccurate results.
ICP-MS after Solvent ExtractionHigh Mo solution> 95%Removal of the Mo matrix minimizes suppression and spectral overlap.[1][2][10]
ICP-MS after Anion ExchangeHigh Mo solution> 97%Efficiently separates ReO₄⁻ from the cationic matrix components.[11][12]

Detailed Experimental Protocols

Protocol 1: Separation of this compound from Molybdenum Matrix using Solvent Extraction

This protocol is based on the extraction of this compound using Alamine 336, a tertiary amine.

Reagents and Materials:

  • Alamine 336

  • Kerosene (or other suitable organic diluent)

  • Ammonium (B1175870) carbonate solution (for stripping)

  • Sulfuric acid or Hydrochloric acid (for pH adjustment)

  • Separatory funnels

  • pH meter

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of Alamine 336 (e.g., 5% v/v) in kerosene.[1]

  • Aqueous Phase Preparation: Take the acidic sample solution containing this compound and Molybdenum. Adjust the pH to the optimal range for selective this compound extraction (typically acidic conditions, e.g., pH 1-2).

  • Extraction: a. Transfer a known volume of the aqueous sample and the organic phase to a separatory funnel (e.g., at an aqueous-to-organic phase ratio of 1:1). b. Shake vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. c. Allow the phases to separate completely. d. Drain the aqueous phase (raffinate). The organic phase now contains the extracted this compound.

  • Stripping: a. Transfer the this compound-loaded organic phase to a clean separatory funnel. b. Add a stripping solution, such as ammonium carbonate, to the funnel. c. Shake for 5-10 minutes. The this compound will be stripped from the organic phase into the aqueous stripping solution. d. Allow the phases to separate and collect the aqueous phase containing the purified this compound.

  • Analysis: The collected aqueous solution is now ready for ICP-MS or ICP-OES analysis.

Protocol 2: Separation of this compound from Molybdenum and Tungsten Matrices using Anion Exchange Chromatography

This protocol utilizes a strong base anion exchange resin to capture perrhenate ions (ReO₄⁻).

Reagents and Materials:

  • Strong base anion exchange resin (e.g., Purolite A-170 or similar).[12]

  • Chromatography column.

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for sample loading and washing.

  • Ammonia (B1221849) solution (NH₄OH) or a high concentration of nitric acid for elution.

Procedure:

  • Column Preparation: a. Prepare a slurry of the anion exchange resin in deionized water. b. Pack the chromatography column with the resin slurry, ensuring there are no air bubbles. c. Condition the column by passing several column volumes of the loading buffer (e.g., dilute HNO₃ or HCl) through it.

  • Sample Loading: a. Dissolve the sample in a suitable acidic solution (e.g., 0.8 M HNO₃). b. Load the sample onto the column at a controlled flow rate. The perrhenate ions will bind to the positively charged functional groups of the resin.

  • Washing: a. Wash the column with several volumes of the loading buffer to remove matrix components like Mo and W that do not bind or bind weakly to the resin.

  • Elution: a. Elute the bound this compound from the column by passing a strong eluent, such as a higher concentration of nitric acid (e.g., 9 M HNO₃) or an ammonia solution.[9] b. Collect the eluate in fractions and combine the fractions containing the this compound.

  • Analysis: The collected eluate can be evaporated to dryness and reconstituted in a suitable acid for instrumental analysis.

Visualizations

Troubleshooting_Workflow start Inaccurate this compound Measurement check_recovery Check Recovery: Low or High? start->check_recovery low_recovery Low Recovery check_recovery->low_recovery Low high_reading High/Variable Reading check_recovery->high_reading High/Variable check_digestion Incomplete Digestion? low_recovery->check_digestion check_polyatomic Polyatomic Interference? (e.g., WO+) high_reading->check_polyatomic check_volatilization Volatilization Loss? check_digestion->check_volatilization No optimize_digestion Optimize Digestion Protocol (e.g., closed vessel) check_digestion->optimize_digestion Yes check_matrix_suppression Matrix Suppression? check_volatilization->check_matrix_suppression No use_closed_vessel Use Closed-Vessel Digestion check_volatilization->use_closed_vessel Yes matrix_matching Implement Matrix Matching or Isotope Dilution check_matrix_suppression->matrix_matching Yes check_isobaric Isobaric Interference? (e.g., 187Os) check_polyatomic->check_isobaric No use_crc Use Collision/Reaction Cell check_polyatomic->use_crc Yes check_contamination Contamination? check_isobaric->check_contamination No matrix_separation Perform Matrix Separation (Ion Exchange/Solvent Extraction) check_isobaric->matrix_separation Yes run_blanks Analyze Procedural Blanks check_contamination->run_blanks Yes use_crc->matrix_separation If CRC ineffective

Caption: Troubleshooting workflow for inaccurate this compound measurements.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Interference Removal cluster_analysis Analysis sample Raw Sample digestion Closed-Vessel Digestion sample->digestion separation_choice Matrix Separation? digestion->separation_choice solvent_extraction Solvent Extraction separation_choice->solvent_extraction Yes ion_exchange Anion Exchange separation_choice->ion_exchange Yes icpms ICP-MS Analysis with CRC separation_choice->icpms No solvent_extraction->icpms ion_exchange->icpms data Data Acquisition & Processing icpms->data

Caption: Experimental workflow for this compound analysis with interference removal.

References

Technical Support Center: Refinement of Rhenium Alloy Manufacturing Processes for Enhanced Durability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhenium alloys. The information is designed to address specific issues encountered during experimental manufacturing and refinement processes aimed at enhancing material durability.

Frequently Asked Questions (FAQs)

Q1: What are the primary manufacturing methods for producing high-durability this compound alloys?

A1: The two main manufacturing routes for high-durability this compound alloys are Powder Metallurgy (P/M) and Melt Consolidation.[1][2][3]

  • Powder Metallurgy: This is the most common method due to this compound's high melting point.[1][3] It involves consolidating fine metal powders through compaction and sintering.[1] Key steps include powder preparation (mixing and blending), compaction (e.g., cold isostatic pressing), and sintering at elevated temperatures in a controlled atmosphere.[2][4] Hot isostatic pressing (HIP) may follow sintering to achieve full density.[3][5]

  • Melt Consolidation: Techniques like Vacuum Arc Remelting (VAR) and Electron Beam Melting (EBM) are used to produce high-purity, homogeneous ingots.[3][6] These methods are particularly effective at removing volatile impurities and dissolved gases, which can significantly enhance the mechanical properties of the alloy.[6][7]

Q2: What is the "this compound effect," and how does it contribute to alloy durability?

A2: The "this compound effect" refers to the significant improvement in the ductility and high-temperature strength of certain refractory metals, like tungsten and molybdenum, when alloyed with this compound.[8] This effect is crucial for enhancing the durability of the resulting alloys. Key benefits include a lower ductile-to-brittle transition temperature, improved creep resistance, and enhanced strength, making these alloys suitable for extreme temperature and high-stress applications.[8][9]

Q3: Why is oxidation resistance a concern for this compound alloys, and how can it be improved?

A3: this compound is vulnerable to oxidation at temperatures exceeding 600°C.[10] This can be a significant limitation in high-temperature applications. To improve oxidation resistance, this compound can be alloyed with elements that have a strong affinity for oxygen, such as chromium, nickel, aluminum, and hafnium.[11] These elements can form a protective oxide layer on the surface of the alloy, shielding the underlying material from further oxidation.[11]

Q4: What are the typical applications for high-durability this compound alloys?

A4: Due to their exceptional high-temperature properties, this compound alloys are critical in several advanced technology sectors.[9] Common applications include components for jet engines and gas turbines, where high-temperature strength and creep resistance are paramount.[9] They are also used in nuclear reactors, thermocouples for high-temperature measurement, and as catalysts in the petrochemical industry.[2][10][12]

Troubleshooting Guides

Powder Metallurgy (P/M) Process

Issue 1: Low "Green" Compact Density After Pressing

  • Question: My compacted this compound alloy powder ("green" compact) has low density and is fragile. What could be the cause, and how can I fix it?

  • Answer:

    • Poor Powder Flowability: Irregularly shaped or very fine powders can lead to poor packing during die filling.[13]

      • Solution: Use spherical powders, which have better flow characteristics.[4] Consider using a powder with a controlled particle size distribution.

    • Inadequate Compaction Pressure: The applied pressure may be insufficient to achieve the desired density.

      • Solution: Increase the compaction pressure. For complex shapes, Cold Isostatic Pressing (CIP) is recommended as it applies pressure uniformly.[4][14]

    • Tooling Issues: Worn or poorly designed dies and punches can prevent uniform compaction.[13]

      • Solution: Inspect tooling for wear and ensure proper design for the specific part geometry.

Issue 2: Cracking or Distortion During Sintering

  • Question: My this compound alloy parts are cracking or warping during the sintering stage. What are the likely causes and solutions?

  • Answer:

    • Heating Rate is Too High: Rapid heating can create thermal stresses that exceed the material's strength, leading to cracking.

      • Solution: Reduce the heating rate, especially during the initial stages of sintering, to allow for more uniform temperature distribution.

    • Non-Uniform Density in Green Compact: Density gradients in the green compact can lead to differential shrinkage and warping.[13]

      • Solution: Optimize the compaction process to ensure uniform density. Isostatic pressing is beneficial for achieving this.[2]

    • Inappropriate Sintering Temperature or Time: Sintering at too high a temperature or for too long can lead to excessive grain growth and potential distortion.[13]

      • Solution: Optimize the sintering cycle (temperature and time) for the specific alloy composition. A two-step sintering process can sometimes help control grain growth.[15]

Issue 3: High Porosity in Sintered Components

  • Question: After sintering, my this compound alloy components exhibit high levels of porosity, which compromises their durability. How can I reduce this?

  • Answer:

    • Incomplete Sintering: The sintering temperature may be too low, or the sintering time too short, to allow for complete densification.[13]

      • Solution: Increase the sintering temperature or extend the sintering time. Ensure the atmosphere is appropriate (typically hydrogen for this compound alloys) to prevent oxidation and promote sintering.[16]

    • Gas Entrapment: Gases trapped in the pores can prevent them from closing.

      • Solution: Use a high-purity powder with low levels of absorbed gases. A vacuum pre-sintering step can help remove volatile contaminants.

    • Post-Sintering Treatment: For critical applications requiring near-full density, a post-sintering step is often necessary.

      • Solution: Employ Hot Isostatic Pressing (HIP) after sintering to close any remaining pores.[3][16]

Melt Consolidation (VAR & EBM)

Issue 1: Inconsistent Ingot Quality in Vacuum Arc Remelting (VAR)

  • Question: The ingots produced by my VAR process show surface defects and compositional inconsistencies. What should I investigate?

  • Answer:

    • Poor Arc Stability: Fluctuations in the electric arc can lead to uneven melting and solidification, causing surface defects.[17]

      • Solution: Monitor and stabilize the arc. Ensure the electrode is correctly positioned and the power supply is stable.[17]

    • Contamination: Contaminants in the vacuum chamber or on the electrode can be incorporated into the ingot.[17]

      • Solution: Maintain a clean vacuum environment and ensure the electrode material is of high purity.[17]

    • Inadequate Mixing: Insufficient mixing in the molten pool can lead to a non-homogeneous composition.[17]

      • Solution: Optimize melting parameters, such as current and cooling rate, to promote thorough mixing.[7][17]

Issue 2: Defects in Parts Fabricated by Electron Beam Melting (EBM)

  • Question: My EBM-fabricated this compound alloy parts have high surface roughness and internal porosity. How can I improve the quality?

  • Answer:

    • High Surface Roughness: This is a common issue in EBM due to the layer-by-layer process and powder particle size.[18][19]

      • Solution: Optimize beam parameters (power, speed, focus) to achieve a more stable melt pool. Post-processing steps like machining or surface polishing are often required.

    • Internal Porosity: Gas entrapment from the powder or incomplete melting between layers can cause pores.[18][20]

      • Solution: Use high-quality, gas-atomized spherical powder with low internal porosity. Adjust process parameters to ensure complete melting and fusion between layers. Hot Isostatic Pressing (HIP) can be used as a post-processing step to eliminate internal voids.[18]

    • Cracking: Thermal stresses from the rapid heating and cooling cycles can lead to cracking, especially in complex geometries.[18][20]

      • Solution: Preheating the powder bed to a high temperature can reduce thermal gradients and mitigate cracking.[19] Optimize the scanning strategy to distribute heat more evenly.

Data Presentation

Table 1: Mechanical Properties of Selected this compound Alloys

Alloy CompositionManufacturing ProcessTensile Strength (MPa)Elongation (%)Notes
Pure this compoundPowder Metallurgy>1000~25High tensile strength, good ductility.
W-25%RePowder Metallurgy>1200~20"this compound effect" enhances ductility over pure W.
Mo-47.5%RePowder Metallurgy~1100>30Excellent ductility and formability.
Ni-based Superalloy with ReVacuum Arc Remelting>1500~15Superior high-temperature creep resistance.[9]

Table 2: Troubleshooting Parameters for Powder Metallurgy

IssueParameter to AdjustRecommended Action
Low Green DensityCompaction PressureIncrease pressure; consider Cold Isostatic Pressing.
Powder CharacteristicsUse spherical powder with good flowability.
Sintering Cracks/WarpingHeating/Cooling RateReduce rates to minimize thermal shock.
Sintering TemperatureOptimize to avoid excessive grain growth.
High PorositySintering Time/TempIncrease to promote densification.
Post-ProcessingApply Hot Isostatic Pressing (HIP).

Experimental Protocols

Protocol 1: Metallographic Analysis of Porosity

  • Sectioning: Carefully section the this compound alloy component using a low-speed diamond saw to minimize deformation.

  • Mounting: Mount the sectioned sample in a conductive mounting resin.

  • Grinding: Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is cooled to prevent overheating.

  • Polishing: Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

  • Etching (Optional): To reveal the grain structure, etch the polished surface with a suitable reagent (e.g., a solution of nitric and hydrofluoric acid, with appropriate safety precautions).

  • Microscopy: Examine the polished (and etched) surface using an optical microscope or a Scanning Electron Microscope (SEM).

  • Image Analysis: Use image analysis software to quantify the porosity level (area fraction of pores) and characterize the pore size and distribution.

Protocol 2: Density Measurement using Archimedes' Principle

  • Dry Weight: Measure the mass of the sintered this compound alloy component in air using a precision balance. This is the "dry weight."

  • Suspended Weight: Suspend the component from the balance using a fine wire and measure its mass while fully submerged in a liquid of known density (e.g., distilled water). This is the "suspended weight."

  • Calculation: Calculate the bulk density of the component using the formula: Density = (Dry Weight * Density of Liquid) / (Dry Weight - Suspended Weight)

  • Relative Density: Compare the calculated bulk density to the theoretical density of the alloy to determine the relative density and, by extension, the level of porosity.

Visualizations

Experimental_Workflow_Powder_Metallurgy cluster_prep Powder Preparation cluster_compaction Compaction cluster_sintering Sintering & Densification cluster_finishing Finishing Powder_Selection Select Re and Alloying Powders Blending Mechanical Blending Powder_Selection->Blending Pressing Cold Isostatic Pressing (CIP) Blending->Pressing Green_Compact Formation of 'Green' Compact Pressing->Green_Compact Sintering Sintering in H2 Atmosphere Green_Compact->Sintering HIP Hot Isostatic Pressing (HIP) Sintering->HIP Optional for full density Machining Final Machining Sintering->Machining HIP->Machining Final_Part Durable this compound Alloy Part Machining->Final_Part Troubleshooting_Logic_Porosity Start High Porosity Detected Check_Green_Density Is 'Green' Compact Density Low? Start->Check_Green_Density Check_Sintering_Params Are Sintering Temp/Time Optimal? Check_Green_Density->Check_Sintering_Params No Increase_Pressure Increase Compaction Pressure / Use CIP Check_Green_Density->Increase_Pressure Yes Check_Atmosphere Is Sintering Atmosphere Correct? Check_Sintering_Params->Check_Atmosphere Yes Optimize_Sintering Increase Sintering Temperature or Time Check_Sintering_Params->Optimize_Sintering No Correct_Atmosphere Ensure High-Purity H2 Atmosphere Check_Atmosphere->Correct_Atmosphere No Apply_HIP Apply Hot Isostatic Pressing (HIP) Check_Atmosphere->Apply_HIP Yes Increase_Pressure->Check_Sintering_Params Optimize_Sintering->Check_Atmosphere Correct_Atmosphere->Apply_HIP Resolved Porosity Resolved Apply_HIP->Resolved

References

Troubleshooting inconsistent results in Rhenium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Rhenium-catalyzed reactions. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected or varies between batches. What are the initial steps to troubleshoot this?

A1: Inconsistent yields are a common challenge in catalysis. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Reagent Purity: Verify the purity of all starting materials, solvents, and reagents. Trace impurities can act as catalyst poisons or inhibitors.[1][2] Consider using freshly purified or high-purity grade materials.

  • Catalyst Integrity: Ensure the this compound catalyst has not degraded. If possible, characterize the catalyst before use (e.g., by NMR, IR spectroscopy, or elemental analysis). For air- or moisture-sensitive catalysts, confirm that proper inert atmosphere techniques were employed.[3]

  • Reaction Setup & Conditions: Double-check all reaction parameters, including temperature, pressure, and stirring rate. Ensure accurate measurement and control of these variables.

Below is a general troubleshooting workflow to address inconsistent yields.

G cluster_start Problem cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome Start Inconsistent/Low Yields Reagent_Purity Check Reagent Purity (Substrates, Solvents) Start->Reagent_Purity Initial Check Catalyst_Integrity Verify Catalyst Integrity (Age, Storage, Handling) Start->Catalyst_Integrity Reaction_Parameters Review Reaction Parameters (Temp, Pressure, Time) Start->Reaction_Parameters Purify_Reagents Purify/Replace Reagents Reagent_Purity->Purify_Reagents Impurity Suspected Fresh_Catalyst Use Fresh/Characterized Catalyst Catalyst_Integrity->Fresh_Catalyst Degradation Suspected Optimize_Conditions Optimize Reaction Conditions Reaction_Parameters->Optimize_Conditions Deviation Identified Monitor_Reaction Implement In-situ Monitoring Reaction_Parameters->Monitor_Reaction Inconsistency Persists Success Reproducible & High Yield Purify_Reagents->Success Fresh_Catalyst->Success Optimize_Conditions->Success Monitor_Reaction->Optimize_Conditions G cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions Observation Reaction Stalls Prematurely Poisoning Catalyst Poisoning (e.g., S, N compounds) Observation->Poisoning is caused by Coking Coking/Fouling Observation->Coking is caused by Decomposition Catalyst Decomposition Observation->Decomposition is caused by Purify Purify Reagents & Solvents Poisoning->Purify is addressed by Optimize Optimize Temperature & Concentration Coking->Optimize is addressed by Regenerate Catalyst Regeneration (if applicable) Coking->Regenerate is addressed by Modify Modify Catalyst/Support Decomposition->Modify is addressed by

References

Technical Support Center: Enhancing Rhenium Recovery from Industrial Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of rhenium recovery from various industrial waste streams. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Section 1: Solvent Extraction

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of this compound.[1][2] It involves using an organic solvent containing an extractant to selectively transfer this compound ions from an aqueous solution (the waste stream) to the organic phase.

Frequently Asked Questions (FAQs): Solvent Extraction

Q1: What are the most effective organic extractants for this compound recovery? A1: Tertiary and quaternary amines are commonly used. For example, Alamine 336, a long-chain tertiary amine, is frequently cited for its effectiveness.[2] Tributyl phosphate (B84403) (TBP) is another effective extractant, often diluted in kerosene.[3] The choice of extractant often depends on the specific composition of the leach solution.

Q2: How does pH influence the efficiency of this compound solvent extraction? A2: The pH of the aqueous solution is a critical parameter. For instance, using TBP as an extractant, the efficiency of this compound extraction is significantly enhanced in highly acidic conditions, with an optimal pH of 0.[3] When using PC88A to separate molybdenum from this compound, a pH of 0-1 is used to extract molybdenum, leaving this compound in the aqueous phase.[4]

Q3: How is this compound stripped back into an aqueous phase from the loaded organic phase? A3: this compound can be stripped from the loaded organic phase using various solutions. An ammonium (B1175870) hydroxide (B78521) (NH4OH) solution is effective for stripping this compound from tertiary amine-based organic phases.[5] A 4 mol/L ammonium solution has been shown to recover over 98% of this compound from a loaded organic phase.[6]

Troubleshooting Guide: Solvent Extraction

Q1: My this compound extraction efficiency is lower than expected. What are the possible causes and solutions? A1: Low extraction efficiency can stem from several factors:

  • Suboptimal pH: Verify that the pH of your aqueous feed is adjusted to the optimal range for your chosen extractant. For TBP, this means a pH of 0.[3]

  • Incorrect Extractant Concentration: The concentration of the extractant in the organic phase is crucial. Increasing the amine concentration can sharply increase the distribution ratio of this compound.[2] However, concentrations above a certain level (e.g., 40 v/v% for TBP) may not yield significant improvement.[3]

  • Insufficient Contact Time: Ensure adequate mixing time for the aqueous and organic phases to reach equilibrium. A contact time of 6 minutes has been found to be optimal in some systems.[3]

  • Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume can impact efficiency. A higher O/A ratio can increase extraction but may be less economical. A two-stage counter-current extraction at an O/A ratio of 1 has been shown to achieve over 98% recovery.[3]

Q2: I'm experiencing stable emulsion formation during mixing, which complicates phase separation. How can I prevent this? A2: Emulsion formation is a common issue. Consider the following solutions:

  • Addition of a Modifier: Adding a phase modifier, such as a long-chain alcohol (e.g., 2% octanol), to the organic phase can improve phase stability and separation.[2]

  • Control Mixing Speed: Overly vigorous mixing can lead to stable emulsions. Reduce the agitation speed to a point where sufficient mass transfer is achieved without creating a stable emulsion.

  • Adjust Temperature: In some cases, a moderate increase in temperature can help break emulsions, although this had no positive impact on this compound extraction with TBP.[3]

  • Centrifugation: For laboratory-scale experiments, centrifugation can be an effective method to break stubborn emulsions.

Q3: Molybdenum is co-extracting with my this compound, reducing the purity of my final product. How can I improve selectivity? A3: Selectivity is a key challenge, as molybdenum is a common co-element.[1]

  • pH Adjustment: The separation factor between this compound and molybdenum is highly pH-dependent. Increasing the acidity of the leachate solution to a pH near zero can significantly improve the selectivity of this compound extraction when using TBP.[3]

  • Selective Extraction: Alternatively, you can selectively extract molybdenum first. Using the extractant PC88A at a pH of 0-1 can remove over 95% of molybdenum while leaving approximately 98% of the this compound in the aqueous solution.[4]

  • Selective Stripping: If co-extraction occurs, you may be able to selectively strip the metals from the organic phase by using different stripping agents or adjusting the pH of the stripping solution.

Data Presentation: Solvent Extraction of this compound
ParameterExtractant / SystemConditionThis compound Recovery EfficiencySource
Extraction Efficiency 40 v/v% TBP in KerosenepH=0, O/A=1, 25°C, 6 min>90% (single stage)[3]
Extraction Efficiency TBP in KerosenepH=0, O/A=1, 2-stage counter-current>98%[3]
Extraction Efficiency 10-15% PC88A in KerosenepH=0-1~2% (Selectively extracts Mo)[4]
Extraction Efficiency Alamine 336 and TBPSynergistic System99.1%[6]
Stripping Efficiency 4 mol/L Ammonium Solution-98.78%[6]
Continuous Extraction TBP in KeroseneO/A=1:1, 4-stage counter-current95.43%
Experimental Protocol: this compound Recovery using TBP Solvent Extraction

This protocol is based on the efficient recovery of this compound from molybdenite roasting dust leach liquor.[3]

  • Preparation of Aqueous Feed:

    • Leach the industrial waste (e.g., molybdenite roasting dust) with distilled water. A typical condition is a liquid-to-solid ratio of 3.5, at 85°C for 90 minutes with stirring.[3]

    • Filter the resulting pulp to obtain a clear aqueous solution containing perrhenate (B82622) ions (ReO₄⁻).

    • Analyze the solution to determine the initial concentration of this compound and other metals like molybdenum.

    • Adjust the pH of the aqueous feed to 0 using a strong acid like H₂SO₄.

  • Preparation of Organic Phase:

    • Prepare a 40% v/v solution of tributyl phosphate (TBP) in kerosene.

  • Extraction Procedure (Batch):

    • In a separatory funnel, combine the aqueous feed and the organic phase at a 1:1 volume ratio (O/A = 1).

    • Shake the funnel vigorously for 6 minutes to ensure thorough mixing and mass transfer.

    • Allow the phases to separate. This may take several minutes.

    • Carefully drain the lower aqueous phase (raffinate) and collect the upper organic phase (loaded organic).

    • Analyze the raffinate to determine the amount of this compound extracted.

  • Stripping Procedure:

    • Take the loaded organic phase and contact it with a stripping solution (e.g., 4 M NH₄OH) at a suitable O/A ratio.

    • Mix for a sufficient time to transfer the this compound back into the new aqueous phase (strip liquor).

    • Separate the phases and analyze the this compound concentration in the strip liquor.

  • Analysis:

    • Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique to measure this compound concentrations in all aqueous solutions (initial feed, raffinate, and strip liquor).

    • Calculate the extraction efficiency using the formula: E% = [(C_initial - C_final) / C_initial] * 100.

Diagrams

Rhenium_Recovery_Workflow cluster_leaching Step 1: Leaching cluster_separation Step 2: Separation & Purification cluster_final Step 3: Final Product Leach Industrial Waste (e.g., Flue Dust, Sludge) Leaching Leaching (e.g., Water, Acid) Leach->Leaching Aqueous This compound-Bearing Aqueous Solution Leaching->Aqueous Solid-Liquid Separation Separation Separation Method (Solvent Extraction, Ion Exchange, etc.) Aqueous->Separation Pure Concentrated & Pure Re Solution Separation->Pure Stripping/ Elution Waste Raffinate Waste Raffinate Separation->Waste Raffinate Product Final Product (Ammonium Perrhenate, This compound Metal Powder) Pure->Product

Caption: General workflow for this compound recovery from industrial waste.

Section 2: Ion Exchange

Ion exchange is a powerful technique for selectively recovering this compound from dilute solutions.[5] The process involves passing a this compound-containing solution through a column packed with a solid resin. The perrhenate ions (ReO₄⁻) are adsorbed onto the functional groups of the resin, and later eluted in a more concentrated form.

Frequently Asked Questions (FAQs): Ion Exchange

Q1: What type of ion exchange resin is most suitable for this compound recovery? A1: Strongly basic anion exchangers are preferentially used for this compound recovery.[7] Resins like Purolite A-170 and Purolite A-172 have been specifically studied for this purpose, with Purolite A-172 showing more effective selective recovery of this compound over molybdenum.[8]

Q2: What are the optimal conditions for loading this compound onto the resin? A2: The optimal conditions depend on the specific resin and the composition of the feed solution. Key parameters include pH and contact time. For Purolite A-172, the optimal absorption efficiency for this compound (around 90%) was achieved while minimizing molybdenum absorption (around 0%).[8]

Q3: How is this compound eluted from a loaded ion exchange resin? A3: Various eluents can be used. Historically, solutions of perchloric acid (HClO₄) or ammonium thiocyanate (B1210189) (NH₄SCN) have been employed.[5][9] More recent studies have examined the use of ammonia (B1221849) solutions for effective elution (stripping).[10]

Troubleshooting Guide: Ion Exchange

Q1: The this compound loading capacity on my resin is very low. What could be the problem? A1: Low loading capacity can be caused by several issues:

  • Resin Fouling: The resin may be fouled by suspended solids, organic matter, or precipitated metal hydroxides from the feed solution.[11] Implementing a pre-filtration step is crucial.

  • Competing Ions: The presence of other anions, such as chlorate (B79027) (ClO₃⁻) or hypochlorite (B82951) (OCl⁻), can interfere with this compound adsorption and lower the resin's loading capacity.[5]

  • Incorrect pH: The pH of the feed solution affects the charge of the target ion and the resin's functional groups. Ensure the pH is optimized for perrhenate ion adsorption.

  • Resin Degradation: The resin may have been degraded by strong oxidizers (like free chlorine) or high temperatures, reducing its ion exchange capacity.[11]

Q2: this compound elution is incomplete, and recovery is poor. How can I improve it? A2: Incomplete elution is a common challenge.

  • Ineffective Eluent: The chosen eluent may not be strong enough to displace the perrhenate ions. Consider increasing the concentration of the eluent or switching to a more effective one (e.g., from NH₄OH to HClO₄).

  • Insufficient Eluent Volume/Contact Time: Ensure you are using a sufficient volume of eluent (measured in bed volumes) and that the flow rate is slow enough to allow for complete exchange.

  • Channeling: Uneven flow through the resin bed, known as channeling, can lead to parts of the resin being bypassed by the eluent.[11] This can be caused by improper column packing or high flow rates. Repacking the column may be necessary.

Q3: The back pressure in my ion exchange column is increasing significantly over time. What is the cause? A3: Increased back pressure typically indicates a blockage.

  • Particulate Fouling: Fine suspended solids from the feed solution can clog the resin bed. A pre-filter is essential to remove these particles.[11]

  • Resin Degradation: Mechanical damage to resin beads can create fine particles that increase flow resistance.[11]

  • Biological Growth: If the system is not properly maintained, biological fouling (bacterial growth) can occur, leading to blockages.[11] Regular cleaning and sanitization are required.

  • Precipitation: Changes in pH or concentration during the process could cause metal salts to precipitate within the column.

Data Presentation: Ion Exchange Recovery of this compound
Resin TypeConditionThis compound Absorption EfficiencyMolybdenum AbsorptionSource
Purolite A-172 Optimized pH & Contact Time~90%~0%[8]
Purolite A-170 Not specifiedLess effective than A-172Not specified[8]
Strong Base Resin Industrial Process90%Not specified[9]
AMR Anionite High-acidic sulfuric solutionEfficient ExtractionNot specified[10]
Experimental Protocol: Column Ion Exchange for this compound Recovery
  • Resin Preparation and Column Packing:

    • Select a suitable strong base anion exchange resin (e.g., Purolite A-172).

    • Pre-condition the resin according to the manufacturer's instructions, which typically involves washing with deionized water.

    • Prepare a slurry of the resin in deionized water and carefully pour it into a glass or acrylic column to ensure a uniform, tightly packed bed without any air bubbles or channels.

  • Feed Solution Preparation:

    • Prepare the this compound-bearing industrial solution. It is critical to pre-filter the solution to remove any suspended solids.

    • Adjust the pH of the feed solution to the optimal value determined in batch studies.

  • Loading (Adsorption) Cycle:

    • Pump the feed solution through the packed column at a controlled, constant flow rate.

    • Collect the column effluent (barren solution) in fractions.

    • Periodically analyze the fractions for this compound concentration to monitor for "breakthrough," the point at which the resin becomes saturated and this compound starts to appear in the effluent.

    • Continue the loading until the this compound concentration in the effluent is nearly equal to the feed concentration.

  • Washing Cycle:

    • Once loading is complete, pass several bed volumes of deionized water through the column to rinse out any remaining feed solution and weakly bound impurities.

  • Elution (Stripping) Cycle:

    • Pump the chosen eluent solution (e.g., 1 M HClO₄ or 3 M NH₄OH) through the column at a controlled flow rate (typically slower than the loading rate).

    • Collect the eluate in fractions. The initial fractions will contain the highest concentration of recovered this compound.

    • Continue elution until the this compound concentration in the eluate drops to a negligible level.

  • Resin Regeneration:

    • After elution, wash the resin thoroughly with deionized water to prepare it for the next loading cycle. Some processes may require an additional regeneration step as specified by the resin manufacturer.

Diagrams

Ion_Exchange_Workflow cluster_loading Loading Cycle cluster_elution Elution Cycle Feed Filtered this compound Aqueous Solution (Feed) Column Ion Exchange Column (Packed with Resin) Feed->Column Barren Barren Solution (Low Re) Column->Barren Re is adsorbed Eluate Concentrated Eluate (High Re) Column->Eluate Re is desorbed Eluent Eluent Solution (e.g., NH4OH, HClO4) Eluent->Column After Loading & Wash Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Observed Problem (e.g., Low Recovery) C1 Incorrect pH Issue->C1 C2 Fouling (Particulates, Organics) Issue->C2 C3 Wrong Reagent Concentration Issue->C3 C4 Channeling / Poor Mixing Issue->C4 S1 Adjust pH to Optimum C1->S1 S2 Install Pre-filter / Clean Resin C2->S2 S3 Optimize Concentration C3->S3 S4 Repack Column / Adjust Agitation C4->S4

References

Technical Support Center: High-Temperature Oxidation Mitigation for Rhenium Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of rhenium components at elevated temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound components at high temperatures and provides step-by-step solutions.

Issue 1: Rapid Degradation or Failure of Uncoated this compound Components

  • Question: My pure this compound component is rapidly degrading and failing at temperatures above 600°C. What is happening and how can I prevent it?

  • Answer: this compound readily oxidizes at temperatures above approximately 600°C, forming volatile this compound oxides, primarily Re₂O₇.[1][2][3] This leads to material loss and component failure. To prevent this, you must employ an oxidation mitigation strategy.

    • Troubleshooting Steps:

      • Verify Operating Temperature: Confirm the actual operating temperature of your component. This compound's oxidation rate increases significantly with temperature.[1]

      • Analyze the Atmosphere: Ensure the operating atmosphere is as inert as possible if the application allows. The presence of oxygen will accelerate oxidation.

      • Implement a Protection Strategy: If operating in an oxygen-containing environment is unavoidable, you must use a protective coating or a more oxidation-resistant this compound alloy. Refer to the FAQs and Experimental Protocols sections for detailed guidance.

Issue 2: Protective Coating Delamination or Spalling

  • Question: The protective coating (e.g., iridium or hafnia) on my this compound component is flaking or peeling off. What causes this and how can I fix it?

  • Answer: Coating delamination is often due to poor adhesion, which can stem from inadequate surface preparation, mismatched coefficients of thermal expansion (CTE), or improper coating deposition parameters.

    • Troubleshooting Steps:

      • Review Surface Preparation: Ensure the this compound substrate was meticulously cleaned and degreased before coating. Any surface contaminants can inhibit strong adhesion.

      • Check Coating Deposition Parameters: Verify that the coating process followed the recommended protocol. For instance, in molten salt electrodeposition of iridium, the current density and temperature are critical for achieving a dense, adherent coating.[4][5]

      • Inspect for Interfacial Contamination: Analyze the delaminated coating and the substrate to check for any impurities at the interface that could have weakened the bond.

      • Consider a Bond Coat: For some applications, a thin intermediate layer (bond coat) can improve adhesion between the this compound substrate and the protective coating.

      • Evaluate Thermal Cycling Parameters: Rapid or extreme thermal cycling can induce stress at the coating-substrate interface due to CTE mismatch, leading to cracking and spalling.[6][7][8] Consider slower heating and cooling rates if your experiment allows.

Issue 3: Cracking of the Protective Coating

  • Question: I am observing microcracks in the iridium or hafnia coating on my this compound component after thermal cycling. Is this a concern?

  • Answer: Microcracks can be a serious issue as they provide a pathway for oxygen to reach the underlying this compound, leading to localized oxidation and eventual component failure.[6][7][8]

    • Troubleshooting Steps:

      • Analyze Crack Morphology: Examine the cracks under a microscope. Are they through the entire thickness of the coating? Are they interconnected?

      • Optimize Coating Thickness: Thicker coatings can be more prone to cracking due to internal stresses.[6][7] It may be necessary to optimize the coating thickness for your specific application.

      • Consider a More Ductile Coating: Alloying the coating material can sometimes improve its ductility and resistance to cracking. For example, iridium-rhodium alloys have been investigated for this purpose.[9]

      • Implement a Self-Healing Coating: For advanced applications, multi-layer or composite coatings with self-healing capabilities are being researched. These can be designed to form a protective oxide layer that seals microcracks at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to protect this compound from high-temperature oxidation?

A1: The three main strategies are:

  • Protective Coatings: Applying a layer of a more oxidation-resistant material, such as iridium (Ir) or hafnium oxide (HfO₂), to act as a barrier against oxygen.[6][7][8]

  • Alloying: Mixing this compound with other metals like tungsten (W), nickel (Ni), or chromium (Cr) to form an alloy with improved intrinsic oxidation resistance.[10][11][12]

  • Atmosphere Control: Operating the this compound component in a vacuum or an inert atmosphere (e.g., argon) to minimize its exposure to oxygen.

Q2: What are the advantages and disadvantages of iridium versus hafnium oxide coatings?

A2:

FeatureIridium (Ir) CoatingHafnium Oxide (HfO₂) Coating
Primary Advantage Excellent barrier to oxygen diffusion and high melting point (2447°C).Very high thermal stability and can act as a thermal barrier.[6][7]
Deposition Methods Molten Salt Electrodeposition, Chemical Vapor Deposition (CVD).[4][9]Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD).[13][14][15]
Potential Issues Susceptible to erosion in highly oxidizing environments. This compound can diffuse into the iridium layer over time, reducing its effectiveness.[16]Can be brittle and prone to cracking under thermal stress. Oxygen can diffuse through defects in the coating.[6][7][8]

Q3: How does alloying this compound with other metals improve its oxidation resistance?

A3: Alloying can improve oxidation resistance through several mechanisms:

  • Formation of a Protective Oxide Scale: Some alloying elements, like chromium, can form a dense and stable oxide layer (e.g., Cr₂O₃) on the surface that prevents further oxidation of the underlying this compound.[10]

  • Reduced Volatility of Oxides: Alloying can alter the composition of the resulting oxides, making them less volatile than pure this compound oxides.

  • Improved Mechanical Properties: Alloying can enhance the high-temperature strength and creep resistance of this compound.

Q4: What is the typical temperature limit for using uncoated this compound in an oxidizing environment?

A4: Uncoated this compound begins to oxidize rapidly at temperatures above 600°C. Its use in oxidizing environments is generally not recommended above this temperature for any extended period.[1]

Data Presentation

Table 1: Oxidation Rates of this compound and this compound Alloys

MaterialTemperature (°C)AtmosphereOxidation RateReference
Pure this compound800Dilute Oxygen/Argon~1 x 10⁻⁶ g/cm²·s[1]
Pure this compound1200Dilute Oxygen/Argon~5 x 10⁻⁶ g/cm²·s[1]
W-5%Re873OxygenParabolic Rate Law[12]
W-15%Re873OxygenParabolic Rate Law[12]
Co-Cr-Ta-Ti-C-5%Re1200AirModerate Mass Gain[11]
Co-Cr-Ta-Ti-C-15%Re1200AirSignificant Mass Gain[11]
20Re-80Ni-1 M HNO₃6.0 g/m²·h[17][18]

Note: Oxidation rates are highly dependent on the specific experimental conditions, including oxygen partial pressure and gas flow rates.

Experimental Protocols

Protocol 1: Iridium Coating of this compound via Molten Salt Electrodeposition

This protocol describes a general procedure for applying an adherent iridium coating to a this compound substrate.

  • Substrate Preparation:

    • Mechanically polish the this compound component to a smooth finish.

    • Degrease the component in an ultrasonic bath with acetone, followed by ethanol.

    • Rinse thoroughly with deionized water and dry completely.

  • Electrolyte Preparation:

    • Prepare a eutectic salt mixture, for example, LiCl-KCl or NaCl-KCl-CsCl.[4][5]

    • Thoroughly dry the salts under vacuum to remove any moisture.

    • Melt the salt mixture in an inert atmosphere (e.g., argon) in a suitable crucible (e.g., alumina).

    • Dissolve a source of iridium, such as IrCl₃, into the molten salt at a concentration of 2-5 wt%.

  • Electrodeposition:

    • Heat the molten salt electrolyte to the desired deposition temperature (typically 600-800°C).[4][5]

    • Use a pure iridium rod or plate as the anode.

    • Immerse the prepared this compound component (cathode) and the iridium anode into the molten salt.

    • Apply a constant cathodic current density, typically in the range of 10-30 mA/cm².[4]

    • Continue the electrodeposition until the desired coating thickness is achieved. The deposition rate is typically around 25 µm/hour.[4]

  • Post-Deposition Cleaning:

    • Carefully withdraw the coated component from the molten salt.

    • Allow it to cool in an inert atmosphere.

    • Remove any solidified salt residues by washing with deionized water.

    • Dry the component thoroughly.

Protocol 2: Hafnium Oxide Coating of this compound via Chemical Vapor Deposition (CVD)

This protocol outlines a general method for depositing a hafnium oxide coating on a this compound substrate.

  • Substrate Preparation:

    • Follow the same cleaning and degreasing procedure as for iridium coating.

  • CVD System Setup:

    • Place the cleaned this compound substrate into the CVD reactor.

    • Evacuate the reactor to a base pressure of at least 10⁻⁵ Torr.

    • Heat the substrate to the desired deposition temperature, typically between 400°C and 600°C.[13]

  • Precursor Delivery and Deposition:

    • Use a suitable hafnium precursor, such as hafnium tetra-t-butoxide (Hf(O-t-Bu)₄) or tetrakis(dimethylamido)hafnium (TDMAH).

    • Heat the precursor to a temperature that provides sufficient vapor pressure.

    • Introduce the precursor vapor into the reactor using an inert carrier gas (e.g., argon).

    • Introduce an oxygen source, such as O₂ or H₂O vapor, into the reactor.

    • Control the flow rates of the precursor and oxygen source to achieve the desired film growth rate and stoichiometry.

    • Maintain a constant pressure within the reactor during deposition, typically in the range of 1-10 Torr.

  • Post-Deposition Annealing:

    • After deposition, cool the coated component to room temperature under an inert atmosphere.

    • An optional post-deposition annealing step in a controlled atmosphere can be performed to improve the crystallinity and density of the HfO₂ film.

Mandatory Visualizations

RheniumOxidationPathway Re This compound (Re) Substrate Re_Oxides Formation of Volatile this compound Oxides (Re2O7, ReO3) Re->Re_Oxides O2 Oxygen (O2) from Atmosphere O2->Re_Oxides HighTemp High Temperature (>600°C) HighTemp->Re_Oxides MaterialLoss Material Loss & Component Degradation Re_Oxides->MaterialLoss Volatility

Caption: this compound oxidation pathway at high temperatures.

ProtectionStrategyWorkflow Start High-Temperature Application for this compound Component Decision Is an Oxidizing Atmosphere Present? Start->Decision InertAtmosphere Operate in Vacuum or Inert Gas (e.g., Argon) Decision->InertAtmosphere No ProtectiveCoating Apply Protective Coating (e.g., Iridium, Hafnia) Decision->ProtectiveCoating Yes Alloying Use Oxidation-Resistant This compound Alloy Decision->Alloying Yes End Minimized Oxidation InertAtmosphere->End ProtectiveCoating->End Alloying->End

Caption: Decision workflow for selecting an oxidation protection strategy.

TroubleshootingCoatings Problem Coating Failure Observed Delamination/Spalling Cracking Causes Potential Causes Poor Surface Prep CTE Mismatch Improper Deposition High Internal Stress Problem:del->Causes:prep Problem:del->Causes:params Problem:crack->Causes:cte Problem:crack->Causes:stress Solutions Corrective Actions Review Cleaning Protocol Optimize Thermal Cycling Verify Deposition Protocol Adjust Coating Thickness Causes:prep->Solutions:clean Causes:cte->Solutions:cycle Causes:params->Solutions:protocol Causes:stress->Solutions:thick

Caption: Troubleshooting logic for common protective coating failures.

References

Technical Support Center: Optimization of Parameters for Growing Rhenium-Doped Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the growth of Rhenium-doped single crystals. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues encountered during the crystal growth process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing this compound-doped single crystals?

A1: The primary methods for growing this compound-doped single crystals include melt growth techniques like the Czochralski and Bridgman-Stockbarger methods, as well as vapor phase techniques such as Chemical Vapor Transport (CVT) and Direct Vapor Transport (DVT). The choice of method depends on the material properties, desired crystal size and quality, and the specific application.

Q2: Why is this compound a challenging dopant to incorporate uniformly into a single crystal lattice?

A2: this compound can be a challenging dopant due to its high melting point and potential for segregation. During melt growth, differences in the segregation coefficient of this compound in the solid and liquid phases can lead to non-uniform distribution along the length of the crystal. In vapor transport methods, precise control over precursor vapor pressures is crucial to achieve consistent doping levels.

Q3: What are the typical defects observed in this compound-doped single crystals?

A3: Common defects include point defects (e.g., vacancies, interstitials, anti-sites), dislocations, grain boundaries, and constitutional supercooling, which can lead to polycrystalline growth.[1] In some materials, like transition metal dichalcogenides (TMDs), this compound doping can also influence the formation of native defects such as sulfur vacancies. Additionally, at higher concentrations, this compound may form clusters or secondary phases within the crystal lattice.

Q4: How can I characterize the quality and this compound distribution in my grown crystals?

A4: A variety of characterization techniques can be employed. X-ray Diffraction (XRD) is used to assess the crystal structure and identify any secondary phases. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal microstructural defects and dopant distribution at a microscopic level. Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS) can provide elemental mapping to visualize the uniformity of this compound distribution. For electrical characterization, Hall effect measurements can determine the carrier concentration and mobility, which are influenced by doping.

Troubleshooting Guides

This section provides troubleshooting guidance for common problems encountered during the growth of this compound-doped single crystals using different techniques.

Czochralski Method
Problem Potential Causes Recommended Solutions
Polycrystalline Growth - Seed crystal quality is poor or improperly oriented.- Thermal shock to the seed crystal upon dipping.- Instabilities in the melt temperature or pulling/rotation rates.[2]- Use a high-quality, defect-free seed crystal with the desired orientation.- Pre-heat the seed crystal before dipping it into the melt.- Ensure precise and stable control of the furnace temperature, pulling rate, and rotation rate.
Inclusions (Bubbles, Precipitates) - Gas bubbles trapped from the melt or atmosphere.- Reaction of the melt with the crucible material.- Precipitation of secondary phases due to incongruent melting or exceeding the solubility limit of this compound.- Use a high-purity, inert atmosphere (e.g., Argon) and degas the melt before growth.- Select a crucible material that is inert to the molten charge.- Optimize the this compound concentration and ensure the melt composition is at a congruently melting point.
Non-uniform Dopant Distribution (Segregation) - The segregation coefficient of this compound is not equal to one.- Convection in the melt leading to an uneven dopant concentration at the solid-liquid interface.- Adjust the pulling and rotation rates to control the melt flow and boundary layer thickness.- For some systems, applying a magnetic field can help to suppress melt convection.- Use a lower pulling rate to allow for more uniform dopant incorporation.
Cracking of the Crystal - High thermal stresses during growth or cooling.- Mismatch in thermal expansion coefficients between the crystal and any adhered crucible material.- Optimize the temperature gradients in the furnace to minimize thermal stress.- Ensure a slow and controlled cooling rate after growth.- Design the crucible and seed holder to minimize mechanical stress on the crystal.
Bridgman-Stockbarger Method
Problem Potential Causes Recommended Solutions
Spurious Nucleation/Polycrystallinity - Improper seed crystal contact with the melt.- Constitutional supercooling at the growth interface.- Temperature fluctuations in the furnace.- Ensure good thermal contact between the seed and the melt.- Optimize the temperature gradient and the translation rate to maintain a stable, planar growth front.[3] A steeper temperature gradient can help prevent constitutional supercooling.- Use a multi-zone furnace for precise temperature control.[3]
Adhesion of Crystal to Ampoule Wall - Chemical reaction between the melt and the ampoule material.- Differential thermal expansion between the crystal and the ampoule.- Coat the inside of the ampoule with a non-reactive material like graphite.- Use a tapered ampoule design to reduce mechanical stress during cooling.
Void Formation - Trapped gases or shrinkage during solidification.- Degas the starting materials under vacuum before sealing the ampoule.- Maintain a positive pressure of an inert gas inside the ampoule.- Optimize the cooling rate to allow for proper feeding of the melt to the solidifying interface.
Inhomogeneous this compound Distribution - Convective or diffusive transport of this compound in the melt leading to segregation.- Rotate the ampoule to homogenize the melt.- Control the temperature gradient and translation rate to influence the segregation profile.
Chemical Vapor Transport (CVT)
Problem Potential Causes Recommended Solutions
Low Yield or No Crystal Growth - Incorrect temperature gradient between the source and growth zones.- Ineffective transport agent or incorrect concentration.- Reaction is not thermodynamically favorable under the chosen conditions.- Optimize the temperatures of the source and growth zones to achieve the desired vapor pressure of the transporting species.- Select a suitable transport agent (e.g., I₂, Br₂, TeCl₄) and optimize its concentration.- Consult thermodynamic data to ensure the transport reaction is favorable in the desired direction.
Poor Crystal Quality (e.g., Dendritic Growth, Needles) - Too high of a supersaturation in the growth zone.- Impurities in the source materials or transport agent.- Reduce the temperature difference between the source and growth zones to lower the supersaturation.- Use high-purity starting materials and purify the transport agent if necessary.
Non-uniform Doping - Fluctuations in the vapor pressure of the this compound precursor.- Inhomogeneous temperature distribution in the growth zone.- Ensure a stable and controlled temperature for the this compound precursor source.- Optimize the furnace design to achieve a uniform temperature profile across the substrate.
Uncontrolled Nucleation - Substrate surface is not properly prepared.- Presence of particulate contaminants.- Thoroughly clean and pre-treat the substrate to create uniform nucleation sites.- Ensure a clean and sealed ampoule to prevent contamination.

Experimental Protocols

General Protocol for Czochralski Growth of this compound-Doped Yttrium Oxide (Re:Y₂O₃)
  • Crucible and Material Preparation:

    • Use a high-purity Iridium or this compound crucible.

    • Prepare a mixture of high-purity Y₂O₃ powder and the desired concentration of this compound metal or oxide powder.

    • Thoroughly mix the powders to ensure homogeneity.

  • Furnace Setup and Melting:

    • Place the crucible containing the mixture inside the Czochralski furnace.

    • Evacuate the furnace chamber and backfill with a high-purity inert gas (e.g., Argon).

    • Heat the crucible inductively or resistively to a temperature above the melting point of Y₂O₃ (~2430 °C) to obtain a homogeneous melt.

  • Seeding and Growth:

    • Mount a Y₂O₃ single crystal seed with the desired orientation onto the puller rod.

    • Lower the seed crystal until it just touches the surface of the melt.

    • Allow the seed to partially melt back to ensure a dislocation-free starting interface.

    • Simultaneously begin to slowly pull the seed upwards (e.g., 1-5 mm/hr) and rotate it (e.g., 5-20 rpm). The crucible may also be counter-rotated.

    • Carefully control the temperature and pulling/rotation rates to achieve the desired crystal diameter.[2]

  • Cool-down and Crystal Removal:

    • Once the desired crystal length is achieved, gradually increase the pulling rate to separate the crystal from the melt.

    • Slowly cool the crystal to room temperature over several hours to prevent thermal shock and cracking.

    • Carefully remove the grown crystal from the furnace.

General Protocol for Bridgman-Stockbarger Growth of a this compound-Doped Semiconductor
  • Ampoule Preparation:

    • Prepare a quartz ampoule with a conical tip to promote single-crystal nucleation.

    • Thoroughly clean the ampoule and, if necessary, apply a carbon coating to the inner surface to prevent the crystal from sticking.

  • Material Loading:

    • Place a small, high-quality seed crystal at the tip of the ampoule.

    • Load the polycrystalline source material and the this compound dopant into the ampoule.

    • Evacuate the ampoule to a high vacuum and seal it.

  • Furnace Setup and Growth:

    • Use a two-zone vertical or horizontal Bridgman furnace with a well-defined temperature gradient.[3]

    • Position the ampoule such that the tip with the seed crystal is in the cooler zone, and the rest of the material is in the hotter zone, completely melted.

    • Slowly move the ampoule through the temperature gradient (e.g., 1-2 mm/hr) or slowly cool the furnace zones to shift the solid-liquid interface along the length of the ampoule.

  • Cooling and Extraction:

    • After the entire charge has solidified, slowly cool the furnace to room temperature.

    • Carefully break the ampoule to extract the grown single crystal.

General Protocol for Chemical Vapor Transport of this compound-Doped Molybdenum Disulfide (Re:MoS₂)
  • Ampoule Preparation:

    • Use a quartz tube as the reaction ampoule.

    • Thoroughly clean and dry the ampoule.

  • Material Loading:

    • Place the polycrystalline MoS₂ powder and a small amount of this compound powder or a this compound compound at one end of the ampoule (the source zone).

    • Introduce a transport agent, such as iodine (I₂) or bromine (Br₂), into the ampoule.

    • Evacuate and seal the ampoule under high vacuum.

  • Furnace Setup and Growth:

    • Place the sealed ampoule in a two-zone tube furnace.

    • Heat the source zone to a higher temperature (e.g., 1000-1100 °C) and the growth zone to a slightly lower temperature (e.g., 950-1050 °C). The specific temperatures will depend on the transport agent used.

    • The transport agent reacts with the source materials to form volatile species that travel to the cooler growth zone.

    • In the growth zone, the reverse reaction occurs, depositing single crystals of Re:MoS₂.

  • Cooling and Crystal Collection:

    • After a growth period of several days to weeks, turn off the furnace and allow it to cool to room temperature.

    • Carefully open the ampoule in a fume hood to collect the grown crystals.

Data Presentation

Table 1: Typical Growth Parameters for this compound-Doped Single Crystals (Qualitative)

Growth Method Material System Typical Pulling/Translation Rate Typical Rotation Rate Typical Temperature Gradient Typical this compound Concentration
Czochralski Re-doped Oxides (e.g., Y₂O₃)Slow (1-5 mm/hr)5-20 rpmHigh at the interface0.1 - 5 at%
Bridgman-Stockbarger Re-doped SemiconductorsVery Slow (0.5-2 mm/hr)0-10 rpm (if used)10-50 °C/cm0.01 - 2 at%
Chemical Vapor Transport Re-doped TMDs (e.g., MoS₂)N/AN/A5-10 °C/cm0.1 - 10 at%

Note: These are general ranges and the optimal parameters will be highly dependent on the specific material system and desired crystal properties.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Single Crystal Growth cluster_prep 1. Preparation cluster_growth 2. Crystal Growth cluster_post 3. Post-Growth cluster_char 4. Characterization start Select Growth Method precursors Prepare High-Purity Precursors & Dopant start->precursors container Prepare Crucible/Ampoule precursors->container furnace Assemble Furnace & Load Materials container->furnace melt_vaporize Melt/Vaporize Source Material furnace->melt_vaporize growth_init Initiate Growth (Seeding/Nucleation) melt_vaporize->growth_init growth_process Controlled Growth Process growth_init->growth_process cooldown Controlled Cooling growth_process->cooldown extraction Extract Crystal cooldown->extraction characterization Analyze Crystal Quality & Properties extraction->characterization

Caption: A generalized workflow for the synthesis of single crystals, from preparation to characterization.

Troubleshooting_Logic Troubleshooting Logic for Polycrystalline Growth cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Polycrystalline Growth cause1 Poor Seed Quality problem->cause1 cause2 Thermal Instability problem->cause2 cause3 Constitutional Supercooling problem->cause3 cause4 Impurities problem->cause4 sol1 Use High-Quality Seed cause1->sol1 sol2 Improve Temperature Control cause2->sol2 sol3 Optimize Temp. Gradient & Growth Rate cause3->sol3 sol4 Use High-Purity Materials cause4->sol4

Caption: A troubleshooting diagram illustrating the logical flow from a common problem to its potential causes and solutions.

References

Addressing challenges in the covalent binding of Rhenium complexes to proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the covalent binding of Rhenium complexes to proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the covalent labeling of proteins with this compound complexes in a question-and-answer format.

Question: My conjugation yield is low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Storage:

    • Degraded this compound Complex or Crosslinker: Ensure that your this compound complex and any bifunctional crosslinkers (e.g., NHS esters) are stored under the recommended conditions, typically at -20°C in a desiccated environment to prevent hydrolysis.[1] Before use, allow reagents to warm to room temperature to avoid condensation.[1]

    • Inactive Biomolecule: Verify the purity and concentration of your protein. It is recommended to use a protein that is greater than 95% pure, as impurities can compete for the label.[1] Ensure your protein has not undergone degradation or aggregation during storage.

  • Reaction Conditions:

    • Suboptimal pH: The optimal pH for conjugation is dependent on the reactive chemistry. For instance, reactions involving N-hydroxysuccinimide (NHS) esters with primary amines are typically performed at a pH between 7.2 and 8.5.[2] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to ensure specific reaction with thiols.[2]

    • Incorrect Molar Ratio: The molar ratio of the this compound complex to the protein is a critical parameter. A 10- to 20-fold molar excess of the labeling reagent is a common starting point for NHS ester reactions.[1][2] Optimization of this ratio may be required for your specific complex and protein.

    • Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein when using amine-reactive chemistries like NHS esters.[1] Similarly, thiol-containing reagents like dithiothreitol (B142953) (DTT) will compete in maleimide-based conjugations.[2] Buffer exchange into a non-interfering buffer (e.g., PBS) is crucial.

  • Protein-Specific Issues:

    • Lack of Available Reactive Residues: If targeting cysteine residues with a maleimide-functionalized this compound complex, ensure that free sulfhydryl groups are available. Disulfide bonds may need to be reduced using reagents like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding the labeling reagent.[2]

    • Steric Hindrance: The target amino acid residue on the protein surface may be in a sterically hindered location, preventing the this compound complex from accessing it. Consider using a crosslinker with a longer spacer arm to overcome this.[2]

Question: I am observing protein aggregation or precipitation after the conjugation reaction. What can I do to prevent this?

Answer: Protein aggregation can be a significant problem, leading to loss of material and function.

  • Changes in Protein Conformation: Covalent modification can alter the surface charge and hydrophobicity of the protein, leading to aggregation.[2]

    • Solution: Try to minimize the degree of labeling by reducing the molar excess of the this compound complex. Using a more hydrophilic linker on your this compound complex can also help maintain protein solubility.

  • Reaction Conditions: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the this compound complex can denature the protein.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%. Add the dissolved this compound complex to the protein solution slowly while gently mixing.[2]

  • Post-Conjugation Handling:

    • Solution: After the reaction, purify the conjugate promptly to remove unreacted complex and byproducts. Store the purified conjugate in an appropriate buffer, potentially including stabilizing agents like glycerol (B35011) or trehalose. The optimal storage conditions for each conjugate should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for covalently attaching this compound complexes to proteins?

A1: The most prevalent methods involve targeting specific amino acid side chains:

  • Amine-Reactive Chemistry: This is a widely used approach that targets the primary amines on lysine (B10760008) residues and the N-terminus of the protein. The this compound complex is typically functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with amines to form a stable amide bond.[3][4]

  • Thiol-Reactive Chemistry: This strategy targets the sulfhydryl group of cysteine residues. This compound complexes functionalized with a maleimide (B117702) or iodoacetamide (B48618) group will react specifically with free thiols to form a stable thioether bond.[5]

  • "Click Chemistry": The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," provides a highly efficient and specific method for conjugation.[6] This involves functionalizing the protein and the this compound complex with an azide (B81097) and an alkyne, respectively (or vice versa), which then react to form a stable triazole linkage.

Q2: How can I confirm that the this compound complex has successfully conjugated to my protein?

A2: Several analytical techniques can be used to characterize the this compound-protein conjugate:

  • Mass Spectrometry (MS): This is a powerful tool for confirming conjugation. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, which will be higher than the unmodified protein.[7][8] Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the amount of this compound present in the sample.[9]

  • Spectroscopy:

    • UV-Vis Spectroscopy: If the this compound complex has a characteristic absorbance spectrum, you can use UV-Vis spectroscopy to estimate the degree of labeling.[2]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to detect the vibrational modes of the this compound complex, such as the characteristic C≡O stretching frequencies in this compound tricarbonyl complexes, confirming its presence in the conjugate.[3][4]

  • Chromatography: Size-exclusion chromatography (SEC) can be used to separate the labeled protein from the unreacted this compound complex and to check for aggregation.[1][10]

Q3: Will the covalent attachment of a this compound complex affect the function of my protein?

A3: It is possible that the conjugation process can alter the structure and function of the protein. The extent of this effect depends on the site of attachment, the nature of the this compound complex and linker, and the degree of labeling. It is essential to perform functional assays to assess the biological activity of the this compound-protein conjugate. For example, if the protein is an antibody, its immunoreactivity should be tested.[3] If it is an enzyme, its catalytic activity should be measured.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the covalent binding of this compound complexes to proteins.

Table 1: Conjugation Reaction Parameters and Yields

This compound Complex TypeTarget ResidueProteinMolar Excess of ComplexReaction Time & TemperatureCoupling YieldReference
N-succinimidyl esterLysineBovine Serum Albumin (BSA)6024 h at 4 °CUp to 50%[4]
N-succinimidyl esterLysineAnti-hTSH Monoclonal AntibodyNot specifiedNot specifiedNot specified[3]
Iodoacetamide derivativeCysteineHuman Serum AlbuminNot specifiedNot specifiedNot specified[5]

Table 2: Characterization of this compound-Protein Conjugates

ProteinThis compound ComplexCharacterization MethodKey FindingReference
LysozymeThis compound-imidazoleMacromolecular CrystallographyCovalent binding observed at His15, Asp101, and Asp119[11][12][13][14]
Various proteinsOrganometallic this compound(I) complexesFT-IR SpectroscopySuccessful conjugation confirmed by IR detection[3][4]
Human Serum AlbuminSulfhydryl-reactive this compound complexFluorescence AnisotropyHigh limiting anisotropy, suitable for measuring rotational correlation[5]
UbiquitinCisplatin (as a model metal complex)Mass Spectrometry (AdductHunter)Automated identification of protein-metal complex adducts[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with an NHS-Ester Functionalized this compound Complex

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][2]

  • Prepare this compound Complex Solution: Immediately before use, dissolve the NHS-ester functionalized this compound complex in a minimal amount of anhydrous DMSO or DMF to a high concentration.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound complex to the protein solution while gently mixing.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if the complex is light-sensitive.[1][2]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[1][2]

  • Purification: Purify the conjugate to remove unreacted this compound complex and quenching reagent using a suitable method such as size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.[1][10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p Protein in Amine-Free Buffer mix Mix Protein and This compound Complex p->mix rc Dissolve this compound-NHS in DMSO/DMF rc->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize (MS, Spectroscopy) purify->analyze

Figure 1: Experimental workflow for protein labeling with a this compound-NHS ester.

Troubleshooting_Logic start Low Conjugation Yield reagents Check Reagent Quality (Complex & Protein) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Verify Reaction Conditions (pH, Molar Ratio, Buffer) conditions_ok Conditions Optimal? conditions->conditions_ok protein_issues Assess Protein Accessibility (Reactive Residues, Steric Hindrance) protein_ok Protein Suitable? protein_issues->protein_ok reagents_ok->conditions Yes solution1 Replace Reagents reagents_ok->solution1 No conditions_ok->protein_issues Yes solution2 Optimize Conditions (pH, Ratio, Buffer Exchange) conditions_ok->solution2 No solution3 Modify Protein (e.g., Reduce) or Use Longer Linker protein_ok->solution3 No success Successful Conjugation protein_ok->success Yes

Figure 2: Troubleshooting decision tree for low conjugation yield.

Signaling_Pathway cluster_cell Cancer Cell Re_Ab This compound-Antibody Conjugate Receptor Overexpressed Surface Receptor Re_Ab->Receptor Binding PDT Photodynamic Therapy (Light Activation) Re_Ab->PDT PK Protein Kinase (e.g., Pim1) Receptor->PK Internalization & Drug Release Downstream Downstream Signaling (Proliferation, Survival) PK->Downstream Activation Downstream->Downstream Inhibition by Re Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to ROS Reactive Oxygen Species (ROS) PDT->ROS Generation ROS->Apoptosis Induction

Figure 3: Dual-action mechanism of a this compound-antibody conjugate in cancer therapy.

References

Validation & Comparative

Comparative analysis of Rhenium versus Technetium in medical imaging and therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Rhenium and Technetium in Medical Imaging and Therapy for researchers, scientists, and drug development professionals.

In the realm of nuclear medicine, the elements this compound (Re) and Technetium (Tc) stand out for their significant contributions to both diagnostic imaging and targeted radiotherapy. Belonging to the same group in the periodic table, their chemical similarities have paved the way for a powerful "theranostic" approach, where diagnostic imaging with Technetium-99m (⁹⁹ᵐTc) can guide therapeutic applications with this compound isotopes, primarily This compound-186 (B1221839) (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re). This guide provides a comprehensive comparative analysis of these two elements, focusing on their applications, underlying chemistry, and the experimental data supporting their use.

At a Glance: Key Properties and Applications

Technetium-99m is the cornerstone of diagnostic nuclear medicine, involved in approximately 80% of all imaging procedures worldwide.[1][2][3] Its favorable decay characteristics make it an ideal radionuclide for Single Photon Emission Computed Tomography (SPECT). This compound isotopes, on the other hand, are primarily recognized for their therapeutic potential due to their beta particle emissions, which can selectively destroy cancerous tissue. The accompanying gamma emissions of this compound isotopes also allow for real-time imaging of the therapeutic agent's distribution, embodying the theranostic principle.[4][5][6]

Quantitative Data Summary

The following tables summarize the key physical properties and production methods of the medically relevant isotopes of Technetium and this compound.

Table 1: Comparison of Physical Properties

PropertyTechnetium-99m (⁹⁹ᵐTc)This compound-186 (¹⁸⁶Re)This compound-188 (¹⁸⁸Re)
Half-life 6.02 hours[1][3]3.72 days (89.2 hours)[6][7]16.9 hours[8][9]
Decay Mode Isomeric Transitionβ⁻, Electron Captureβ⁻
Primary Emission Gamma (γ)Beta (β⁻), Gamma (γ)Beta (β⁻), Gamma (γ)
Gamma Energy 140.5 keV (89%)[1][10]137 keV (9%)[7][11]155 keV (15%)[7][8]
Max. Beta Energy N/A1.07 MeV[7]2.12 MeV[7][8]
Max. Tissue Penetration N/A~4 mm~11 mm[4]

Table 2: Production of Medically Relevant Isotopes

IsotopeProduction MethodParent Isotope
Technetium-99m (⁹⁹ᵐTc) ⁹⁹Mo/⁹⁹ᵐTc generator[4][12][13]Molybdenum-99 (⁹⁹Mo)
This compound-186 (¹⁸⁶Re) Neutron activation of ¹⁸⁵Re in a nuclear reactor[4][12][13]N/A
This compound-188 (¹⁸⁸Re) ¹⁸⁸W/¹⁸⁸Re generator[4][12][13]Tungsten-188 (¹⁸⁸W)

The Theranostic Paradigm: A Logical Workflow

The chemical similarity between Technetium and this compound is the foundation of their use as a "theranostic pair".[8][9] A diagnostic radiopharmaceutical labeled with ⁹⁹ᵐTc can be used to visualize a biological target. If the diagnostic scan shows favorable uptake at the target site, a chemically analogous therapeutic radiopharmaceutical labeled with ¹⁸⁶Re or ¹⁸⁸Re can be administered for therapy.

TheranosticWorkflow cluster_diagnostic Diagnostic Phase cluster_therapeutic Therapeutic Phase Tc99m ⁹⁹ᵐTc-labeled Radiopharmaceutical SPECT SPECT Imaging Tc99m->SPECT Gamma Emission Tumor_Localization Tumor Localization & Biodistribution Analysis SPECT->Tumor_Localization Image Data Decision Therapy Decision Tumor_Localization->Decision Re188 ¹⁸⁸Re-labeled Radiopharmaceutical Therapy Targeted Radionuclide Therapy Re188->Therapy Beta Emission Patient Patient Re188->Patient Administration Tumor_Response Tumor Response Monitoring Therapy->Tumor_Response Therapeutic Effect Tumor_Response->Patient Decision->Re188 Proceed with Therapy Patient->Tc99m Administration

A diagram illustrating the theranostic workflow using ⁹⁹ᵐTc for diagnosis and ¹⁸⁸Re for therapy.

Medical Applications in Focus

Technetium-99m in Diagnostic Imaging

⁹⁹ᵐTc is a versatile diagnostic radionuclide used in a wide array of imaging studies, including:

  • Skeletal Imaging: To detect bone metastases, fractures, and other bone disorders.[10]

  • Cardiac Imaging: For myocardial perfusion scans to assess blood flow to the heart muscle.

  • Renal Imaging: To evaluate kidney function and structure.[10]

  • Hepatobiliary Imaging: To assess gallbladder function.[10]

  • Thyroid Imaging: To visualize thyroid function and structure.[10][14]

This compound-186 and this compound-188 in Radionuclide Therapy

The therapeutic efficacy of ¹⁸⁶Re and ¹⁸⁸Re stems from their ability to deliver a cytotoxic radiation dose to targeted tissues. Key applications include:

  • Bone Pain Palliation: ¹⁸⁶Re and ¹⁸⁸Re labeled to diphosphonates, such as HEDP, are used to alleviate pain from bone metastases in cancer patients.[11][15][16][17][18] The radiopharmaceutical localizes to areas of high bone turnover, characteristic of metastatic lesions.

  • Cancer Therapy: ¹⁸⁸Re-labeled peptides and antibodies are being investigated for targeted therapy of various cancers.[7][8] The high energy of ¹⁸⁸Re's beta emission is suitable for treating larger tumors.[4]

  • Dermatological Applications: this compound-188 is used in brachytherapy for the treatment of non-melanoma skin cancers like basal cell and squamous cell carcinoma.[19][20]

Experimental Protocols: A Glimpse into the Lab

The development of this compound and Technetium radiopharmaceuticals involves a series of well-defined experimental procedures.

Radiolabeling of HEDP for Bone Pain Palliation

A common experimental protocol for labeling Hydroxyethylidene Diphosphonate (HEDP) with ¹⁸⁶Re or ¹⁸⁸Re involves the reduction of the perrhenate (B82622) ion in the presence of HEDP.

RadiolabelingProtocol start Start reagent_prep Reagent Preparation - ¹⁸⁶/¹⁸⁸ReO₄⁻ in saline - HEDP solution - Stannous chloride (SnCl₂) solution start->reagent_prep mixing Mixing of Reagents reagent_prep->mixing incubation Incubation - Room temperature or gentle heating - 5-30 minutes mixing->incubation qc Quality Control - Radiochemical purity analysis (e.g., ITLC, HPLC) - pH measurement incubation->qc final_product Final Radiopharmaceutical (¹⁸⁶/¹⁸⁸Re-HEDP) qc->final_product Purity > 95% end End final_product->end

A simplified workflow for the radiolabeling of HEDP with this compound isotopes.

Detailed Methodology:

  • Reagent Preparation: A sterile, pyrogen-free solution of sodium perrhenate (Na¹⁸⁶/¹⁸⁸ReO₄) is obtained from the generator or reactor. A solution of HEDP and a reducing agent, typically stannous chloride (SnCl₂), are prepared in sterile water for injection.

  • Reaction: The perrhenate solution is added to the HEDP/SnCl₂ mixture. The stannous ions reduce the this compound from the +7 oxidation state to a lower oxidation state, allowing it to form a stable complex with the HEDP chelator.

  • Incubation: The reaction mixture is incubated at room temperature or with gentle heating for a specified period to ensure complete complexation.

  • Quality Control: The final product undergoes rigorous quality control tests to determine its radiochemical purity, pH, and sterility before it can be administered to a patient.

Signaling Pathways and Mechanism of Action

While the primary mechanism of action for therapeutic radiopharmaceuticals is the induction of cell death through radiation damage, the targeting moiety dictates the biological pathways involved in its localization. For instance, ¹⁸⁶/¹⁸⁸Re-HEDP targets bone metastases by binding to the hydroxyapatite (B223615) matrix of the bone, a process that is increased in areas of high osteoblastic activity.

Chemical Considerations: Similarities and Differences

The chemical analogy between Technetium and this compound is a significant advantage in radiopharmaceutical development.[4][13][21] However, there are notable differences in their coordination chemistry that researchers must consider.[9][22][23]

  • Redox Potential: Perrhenate ([ReO₄]⁻) is more difficult to reduce than pertechnetate (B1241340) ([TcO₄]⁻).[9] This necessitates harsher reducing conditions for the preparation of this compound radiopharmaceuticals.

  • Kinetics: The reaction kinetics for the formation of this compound complexes can be slower than those for the analogous Technetium complexes.

  • Stability: Once formed, this compound complexes are often more kinetically inert than their Technetium counterparts.

These differences underscore the importance of optimizing labeling conditions for each radionuclide and not simply substituting one for the other in a given chemical system. The "Click-to-Chelate" approach is one modern strategy that has been successfully applied to the development of both Technetium and this compound radiopharmaceuticals, offering a highly efficient and versatile method for labeling biomolecules.[1][24]

Isotope Production and Availability

The availability of these isotopes is a crucial factor in their clinical utility. The generator systems for ⁹⁹ᵐTc and ¹⁸⁸Re provide a convenient and cost-effective on-site source of the radionuclides, which is particularly beneficial for hospitals and research institutions.[2][4][12][25]

IsotopeProduction cluster_Tc Technetium-99m Production cluster_Re This compound-188 Production Mo99 ⁹⁹Mo Tc99m_gen ⁹⁹Mo/⁹⁹ᵐTc Generator Mo99->Tc99m_gen Adsorbed on Alumina Column Tc99m_eluate ⁹⁹ᵐTcO₄⁻ Eluate Tc99m_gen->Tc99m_eluate Saline Elution W188 ¹⁸⁸W Re188_gen ¹⁸⁸W/¹⁸⁸Re Generator W188->Re188_gen Adsorbed on Alumina Column Re188_eluate ¹⁸⁸ReO₄⁻ Eluate Re188_gen->Re188_eluate Saline Elution

A simplified diagram of the generator systems for ⁹⁹ᵐTc and ¹⁸⁸Re production.

Conclusion

The complementary nature of Technetium and this compound provides a powerful toolkit for nuclear medicine professionals. While ⁹⁹ᵐTc remains the undisputed leader in diagnostic imaging, the therapeutic potential of ¹⁸⁶Re and ¹⁸⁸Re continues to be explored and expanded. The chemical similarities between these elements, which enable a theranostic approach, are a key driver of innovation in the field. As our understanding of their chemistry deepens and new targeting molecules are developed, the synergy between this compound and Technetium is poised to deliver more personalized and effective treatments for a range of diseases, particularly in the field of oncology.

References

Comparative Analysis of Rhenium Isotope Data in Geological Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Validating Rhenium Isotope Measurements in Geological Reference Materials

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of this compound (Re) isotopes in geological reference materials is crucial for a wide range of applications, from geochronology to tracing ore-forming processes and paleoenvironmental redox conditions.[1] This guide provides a comparative overview of analytical methodologies, presenting supporting data from recent studies to aid in the validation of Re isotope measurements.

The validation of analytical methods for Re isotope analysis relies heavily on the repeated analysis of certified reference materials. The data presented in Table 1 summarizes δ¹⁸⁷Re values for several commonly used geological reference materials, as reported in recent literature. These values were primarily obtained using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a leading technique for high-precision isotope ratio measurements.[1][2]

Geological Reference MaterialSample TypeReported δ¹⁸⁷ReSRM3143 (‰)Reference
BCR-2Basalt-0.31 ± 0.04[1]
BHVO-2Basalt-0.33 ± 0.05[1]
BIR-1aBasalt-0.35 ± 0.05[1]
AGV-2Andesite-0.31 ± 0.03[1]
TDB-1Diabase-0.35 ± 0.05[1]
OKUMKomatiitic Basalt-0.36 ± 0.04[1]
WPR-1aPeridotiteRelatively lower than other silicate (B1173343) reference materials[2]

Note: The δ¹⁸⁷Re values are reported relative to the SRM 3143 reference standard.

Experimental Protocols for this compound Isotope Analysis

The accurate determination of Re isotopic compositions in geological samples involves a meticulous multi-step process encompassing sample digestion, chemical separation of Re, and mass spectrometric analysis.

Sample Digestion

The initial step involves the dissolution of the solid rock sample to liberate Re. Two primary approaches are commonly employed:

  • Acid Digestion in Carius Tubes: Powdered whole-rock samples (approximately 2g) are digested in sealed Carius tubes at high temperatures (e.g., 230°C for 72 hours) using a mixture of concentrated acids, typically HCl and HNO₃ (inverse aqua regia).[3] This method is effective for liberating Re and equilibrating it with an isotopic spike (e.g., ¹⁸⁵Re and ¹⁹⁰Os) for concentration determination by isotope dilution.[3]

  • HF-Desilicification: For silicate-rich samples, digestion often includes hydrofluoric acid (HF) in combination with nitric acid (HNO₃) to ensure complete dissolution of the silicate matrix and quantitative liberation of Re.[2] However, some studies suggest that HF-desilicification may not be essential for accurate Re isotope analysis and can introduce interfering elements.[2]

Chromatographic Separation of this compound

Following digestion, Re must be separated from the sample matrix to avoid isobaric and polyatomic interferences during mass spectrometric analysis. This is typically achieved through anion exchange chromatography.[4]

A common procedure involves:

  • After Osmium separation (often performed in conjunction with Re analysis), the remaining sample solution is treated with HF and then taken up in a solution like 1.2 M HCl.[3]

  • The solution is loaded onto an ion-exchange resin column.[3] TEVA resin has been shown to be effective for this purpose.[1]

  • The resin is washed to remove matrix elements.

  • This compound is then eluted from the resin using a dilute acid, such as 0.75 M HNO₃.[4]

This process aims for a high yield of Re (ideally >90%) and a low procedural blank (<0.2 pg).[1][4]

Mass Spectrometric Analysis

The isotopic composition of the purified Re fraction is determined using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[2] To achieve high precision, several measures are taken:

  • Instrumental Mass Bias Correction: Instrumental mass bias is a critical factor that needs to be corrected. This is often achieved through a combination of:

    • Standard-Sample Bracketing (SSB): The sample is bracketed by measurements of a known isotopic standard.[1]

    • Internal Normalization: An element with a known isotopic ratio, such as Iridium (Ir), is added to the sample and standard solutions to monitor and correct for mass bias in real-time.[1]

  • Signal Enhancement: The use of a membrane desolvation system can increase the intensity of the Re isotope signals by an order of magnitude, leading to improved measurement precision.[1]

  • High-Resistance Amplifiers: Employing 10¹³ Ω amplifiers in the MC-ICP-MS can also enhance precision, particularly for low-abundance samples.[5]

An alternative technique to MC-ICP-MS is Negative Thermal Ionization Mass Spectrometry (N-TIMS), which can measure Re and Os at the picogram level with high precision.[6]

Experimental Workflow for this compound Isotope Analysis

The following diagram illustrates a typical workflow for the determination of Re isotopes in geological reference materials.

Re_Isotope_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Mass Spectrometry cluster_correction Data Processing Sample Geological Reference Material Powder Digestion Acid Digestion (Carius Tube or HF-HNO₃) Sample->Digestion Spike Isotopic Spike (e.g., ¹⁸⁵Re) Spike->Digestion Separation Anion Exchange Chromatography (e.g., TEVA Resin) Digestion->Separation PurifiedRe Purified Re Fraction Separation->PurifiedRe MCICPMS MC-ICP-MS Analysis PurifiedRe->MCICPMS Data Isotope Ratio Measurement (¹⁸⁷Re/¹⁸⁵Re) MCICPMS->Data Correction Mass Bias Correction (SSB & Internal Normalization) Data->Correction FinalData Final δ¹⁸⁷Re Value Correction->FinalData

Caption: Workflow for this compound Isotope Analysis in Geological Samples.

References

Rhenium vs. Tungsten: A Comparative Analysis of Mechanical Properties in Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding environments of high-temperature applications, aerospace technologies, and advanced medical devices, the selection of materials with superior mechanical properties is paramount. Both tungsten (W) and rhenium (Re) stand out as refractory metals with exceptionally high melting points and strength. However, pure tungsten is notoriously brittle at room temperature, limiting its processability and applications. The strategic alloying of tungsten with this compound has emerged as a critical method to enhance its mechanical properties, leading to a class of materials with a unique combination of strength, ductility, and high-temperature stability. This guide provides an objective comparison of the mechanical properties of tungsten and tungsten-rhenium alloys, supported by experimental data and detailed methodologies.

The this compound Effect: Enhancing Tungsten's Performance

The addition of this compound to tungsten, often referred to as the "this compound effect," brings about significant improvements in the alloy's mechanical properties.[1][2] This phenomenon is primarily attributed to several key mechanisms:

  • Solid Solution Softening and Strengthening: At lower temperatures, this compound enhances ductility by reducing the intrinsic resistance to dislocation motion (Peierls stress) and increasing the number of available slip systems.[3] At elevated temperatures, it provides substantial solid solution strengthening, improving creep resistance.[3][4]

  • Reduced Ductile-to-Brittle Transition Temperature (DBTT): Pure tungsten has a high DBTT, making it brittle at and below room temperature.[1][2][3] Alloying with this compound significantly lowers the DBTT, in some cases to below room temperature, drastically improving its toughness and fabricability.[5]

  • Enhanced Recrystallization Resistance: this compound additions can increase the recrystallization temperature of tungsten, allowing the alloys to maintain their strength at higher temperatures for longer durations.[1][2]

Comparative Mechanical Properties

The following table summarizes the key mechanical properties of pure tungsten and various tungsten-rhenium alloys. The data presented is a compilation from multiple sources to provide a comprehensive overview.

PropertyPure TungstenW-3%ReW-5%ReW-25%Re / W-26%Re
Ultimate Tensile Strength (Room Temp.) ~980 MPa[6][7]1380 - 2208 MPa[8]~220 ksi (1517 MPa)[9]1370 - 1517 MPa[8]
Yield Strength (Room Temp.) ~750 MPa[6][7]---
Elongation at Break (Room Temp.) Low~10%[8]-~10-20%[8]
Vickers Hardness ~3500 MPa[6]---
Ductile-to-Brittle Transition Temp. (DBTT) 150 - 450°C[1][2]--Down to -101°C[5]
Melting Point ~3410°C[6]~3350°C[8]-~3050 - 3120°C[8]
Modulus of Elasticity ~411 GPa[6]~405 GPa[8]-~430 GPa[8]

Note: The properties of alloys can vary significantly based on processing methods (e.g., powder metallurgy, arc melting), degree of deformation, and heat treatment.

High-Temperature Performance

The advantages of W-Re alloys become even more pronounced at elevated temperatures. While the strength of pure tungsten decreases significantly at high temperatures, W-Re alloys, particularly those with higher this compound content, retain a greater portion of their strength. For instance, at 1649°C (3000°F), a W-23.4Re-Hf-C alloy demonstrated a tensile strength more than double that of a W-24Re alloy.[10] Furthermore, the addition of this compound can increase the activation energy for creep, leading to improved resistance to time-dependent deformation under high-temperature conditions.[4]

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to evaluate the mechanical properties of refractory metals.

Tensile Testing
  • Objective: To determine the ultimate tensile strength, yield strength, and ductility (elongation and reduction in area) of the material.

  • Standard: ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials." For elevated temperature testing, ASTM E21 - "Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials" is followed.

  • Methodology: A standardized specimen with a defined gauge length and cross-sectional area is subjected to a uniaxial tensile force at a constant strain rate until fracture.[11][12][13] The load and displacement are continuously monitored. For high-temperature tests, the specimen is heated to and held at the target temperature in a vacuum or inert atmosphere to prevent oxidation.[12]

Hardness Testing
  • Objective: To measure the material's resistance to localized plastic deformation.

  • Standards: ASTM E18 for Rockwell hardness, ASTM E10 for Brinell hardness, and ASTM E92 for Vickers and Knoop hardness.

  • Methodology: A standardized indenter (e.g., diamond pyramid for Vickers, steel ball for Brinell) is pressed into the surface of the material with a specific load for a set duration.[14][15] The dimensions of the resulting indentation are then measured to calculate the hardness value.

Ductile-to-Brittle Transition Temperature (DBTT) Testing
  • Objective: To determine the temperature range over which the material's fracture behavior changes from ductile to brittle.

  • Standard: ASTM E23 - "Standard Test Methods for Notched Bar Impact Testing of Metallic Materials" (Charpy and Izod tests).[16]

  • Methodology: A series of notched specimens are tested at various temperatures.[17][18] A pendulum-type impact testing machine strikes the specimen, and the energy absorbed during fracture is measured.[17][18] The DBTT is identified as the temperature at which a significant drop in absorbed energy occurs, or by examining the fracture surface for a transition from fibrous (ductile) to cleavage (brittle) appearance.[18][19]

Creep and Stress Rupture Testing
  • Objective: To evaluate the time-dependent deformation (creep) and time to fracture (rupture) of a material under a constant load at elevated temperatures.

  • Standard: ASTM E139 - "Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials."[20][21]

  • Methodology: A specimen is subjected to a constant tensile load at a constant high temperature.[20][22] The elongation of the specimen is measured over time. A creep test typically measures the strain as a function of time, while a stress rupture test is conducted at higher stresses to determine the time to failure.[22][23]

Logical Relationship of this compound's Influence on Tungsten's Mechanical Properties

The following diagram illustrates the key mechanisms through which this compound alloying enhances the mechanical properties of tungsten.

Rhenium_Effect Re_Alloying This compound Alloying in Tungsten Solid_Solution Forms Substitutional Solid Solution Re_Alloying->Solid_Solution Slip_System Increases Number of Active Slip Systems Solid_Solution->Slip_System Peierls_Stress Reduces Peierls Stress Solid_Solution->Peierls_Stress Solid_Solution_Strength Solid Solution Strengthening (at higher temperatures) Solid_Solution->Solid_Solution_Strength Recrystallization Increased Recrystallization Temperature Solid_Solution->Recrystallization Dislocation_Mobility Enhances Dislocation Mobility (at lower temperatures) Slip_System->Dislocation_Mobility Peierls_Stress->Dislocation_Mobility Ductility Improved Ductility and Lower DBTT Dislocation_Mobility->Ductility Creep_Resistance Enhanced Creep Resistance Solid_Solution_Strength->Creep_Resistance High_Temp_Strength Improved High-Temperature Strength Solid_Solution_Strength->High_Temp_Strength Recrystallization->High_Temp_Strength

Caption: The "this compound Effect" on Tungsten's Mechanical Properties.

Conclusion

The alloying of tungsten with this compound provides a significant advantage in applications requiring a combination of high-temperature strength, ductility, and fabricability. The "this compound effect" effectively mitigates the inherent brittleness of tungsten by lowering its DBTT and enhancing its ductility. Furthermore, W-Re alloys exhibit superior creep resistance and retain their strength at elevated temperatures more effectively than pure tungsten. For researchers and engineers working with high-performance materials, tungsten-rhenium alloys offer a versatile and reliable solution for challenging operational environments. The choice of a specific W-Re alloy composition will depend on the precise requirements of the application, balancing the need for ductility, strength, and performance at extreme temperatures.

References

A Comparative Guide to Rhenium Quantification: Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Rhenium (Re) is crucial in various applications, from catalysis to the development of novel radiopharmaceuticals. This guide provides a comprehensive comparison of the most common analytical techniques used for this compound quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS), including its flame (FAAS) and graphite (B72142) furnace (GFAAS) variants.

This document outlines the performance of these techniques, supported by experimental data drawn from various scientific studies. It also provides detailed methodologies for sample preparation and analysis to aid in method selection and development.

At a Glance: Performance Comparison

The choice of analytical technique for this compound quantification depends on several factors, including the required detection limit, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and GFAAS for the determination of this compound.

ParameterICP-MSICP-OESGFAAS
Detection Limit Very Low (ng/L to pg/L)Low (µg/L)Low (µg/L)
Precision (%RSD) Excellent (<5%)Excellent (<5%)Good (<10%)
Accuracy/Recovery Excellent (90-110%)Excellent (90-110%)Good (85-115%)
Linear Dynamic Range Wide (9 orders of magnitude)Moderate (4-6 orders of magnitude)Narrow (2-3 orders of magnitude)
Throughput HighHighLow
Matrix Tolerance ModerateHighModerate
Interferences Isobaric, PolyatomicSpectral, MatrixChemical, Spectral
Cost (Instrument) HighMediumLow to Medium
Cost (Operational) HighMediumLow

In-Depth Analysis of Techniques

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS stands out for its exceptional sensitivity and very low detection limits, making it the preferred method for ultra-trace quantification of this compound.[1] Its ability to perform isotope dilution analysis provides high accuracy and precision. However, ICP-MS is susceptible to isobaric and polyatomic interferences, which may require specialized techniques like collision/reaction cells for their mitigation. The high cost of instrumentation and operation are also significant considerations.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES offers a robust and high-throughput solution for this compound analysis at the parts-per-billion level.[1][2] It is less susceptible to matrix effects compared to ICP-MS and is generally more cost-effective.[2] A primary challenge in ICP-OES for this compound determination is the potential for spectral interferences from other elements present in the sample matrix, which necessitates careful wavelength selection and correction methods.[3]

Atomic Absorption Spectrometry (AAS)

AAS, particularly Graphite Furnace AAS (GFAAS), provides a sensitive and lower-cost alternative for this compound quantification. GFAAS can achieve detection limits comparable to ICP-OES. However, AAS is a single-element technique, resulting in lower sample throughput compared to ICP methods. It is also prone to chemical and spectral interferences, which can often be managed with the use of matrix modifiers and background correction techniques.

Experimental Protocols

Accurate quantification of this compound is highly dependent on the sample preparation and analytical methodology. Below are generalized protocols for the analysis of this compound in solid matrices such as catalysts or geological materials.

Sample Digestion (for solid samples)

A common procedure for bringing solid samples into a solution suitable for analysis by ICP or AAS techniques is acid digestion.

1. Weighing: Accurately weigh approximately 0.1 to 0.5 grams of the homogenized sample into a clean, inert digestion vessel.

2. Acid Addition: Add a mixture of high-purity acids. A common mixture for digesting catalysts and geological samples is aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). For more resistant matrices, hydrofluoric acid may be required in specialized vessels.

3. Digestion: The digestion can be performed using one of the following methods:

  • Hot Plate Digestion: Place the vessel on a hot plate in a fume hood and heat at a controlled temperature (e.g., 90-120 °C) until the sample is completely dissolved. This method is simpler but may be prone to contamination and analyte loss.
  • Microwave-Assisted Digestion: Place the sealed vessels in a microwave digestion system. The system's program of controlled temperature and pressure ensures rapid and complete digestion, minimizing the risk of contamination and analyte loss.[1]

4. Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the analytical instrument.

Instrumental Analysis: A General Workflow

The following diagram illustrates a typical workflow for this compound quantification using ICP-MS, ICP-OES, or AAS.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Digestion Acid Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Calibration Instrument Calibration with Standards Dilution->Calibration Measurement Sample Measurement Calibration->Measurement Quantification Quantification of this compound Measurement->Quantification Validation Data Validation & Reporting Quantification->Validation

A generalized workflow for this compound analysis.

Cross-Validation of Analytical Techniques: A Logical Approach

The decision to select a particular analytical technique for this compound quantification should be based on a logical evaluation of the analytical requirements and the sample characteristics. The following diagram illustrates a decision-making pathway.

Decision Pathway for this compound Analysis Technique Selection Start Define Analytical Requirements Concentration Expected this compound Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix Trace to Ultra-trace ICPOES ICP-OES Concentration->ICPOES Low to Moderate ICPMS ICP-MS Matrix->ICPMS Low to Moderate Matrix->ICPOES High Throughput Required Sample Throughput? Throughput->ICPMS High GFAAS GFAAS Throughput->GFAAS Low ICPMS->Throughput ICPOES->Throughput

A decision-making diagram for selecting a suitable analytical technique.

Conclusion

The cross-validation of analytical techniques for this compound quantification reveals that ICP-MS, ICP-OES, and GFAAS each offer distinct advantages and are suited to different analytical challenges. ICP-MS provides the highest sensitivity for ultra-trace analysis, while ICP-OES is a robust and high-throughput technique for routine measurements at higher concentrations. GFAAS presents a cost-effective option with good sensitivity for laboratories with lower sample throughput needs. The selection of the most appropriate method requires careful consideration of the specific analytical requirements, including detection limits, sample matrix, and budgetary constraints. Proper method development and validation are paramount to ensure the generation of accurate and reliable data for any chosen technique.

References

Investigating cost-effective substitutes for Rhenium in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

The prohibitive cost and scarcity of rhenium, a critical element in high-temperature superalloys, have spurred a search for viable, more economical substitutes. This guide provides a comparative analysis of promising alternatives, focusing on their performance in demanding high-temperature environments. We delve into the properties and experimental data for key contenders—Tungsten, Molybdenum, Tantalum, Niobium, and advanced multi-element alloys—offering researchers and materials scientists a comprehensive overview to inform their selection process.

This compound's exceptional combination of a high melting point, excellent high-temperature strength, and good ductility makes it a cornerstone for alloys used in aerospace and industrial gas turbines.[1][2] However, its rarity and high price tag are significant drivers for the exploration of alternative materials that can deliver comparable performance without the economic drawbacks.[1][3]

The Leading Contenders: A Comparative Overview

The primary candidates to replace or reduce the amount of this compound in high-temperature applications are other refractory metals, known for their resistance to heat and wear.[4] Among these, Tungsten (W) and Molybdenum (Mo) are the most prominent, with Tantalum (Ta) and Niobium (Nb) also showing significant potential.[5][6] Furthermore, innovative multi-principal-element alloys are being designed to mimic the desirable properties of this compound-containing alloys.[1][3]

Quantitative Performance Comparison

The following table summarizes the key physical and mechanical properties of this compound and its potential substitutes. This data is crucial for an initial assessment of their suitability for high-temperature applications.

PropertyThis compound (Re)Tungsten (W)Molybdenum (Mo)Tantalum (Ta)Niobium (Nb)
Melting Point (°C) 3180[2][7]3422[8]2623[8][9]30172477
Density (g/cm³) 21.04[7]19.25[5]10.28[5]16.658.57
Creep Resistance Excellent[2][10]HighGoodGoodModerate
Oxidation Resistance Poor (forms volatile oxide)[11]Poor at high temperaturesPoor at high temperatures[8]GoodGood
Ductility Good[1][7]Brittle at low temperaturesGoodExcellentExcellent

In-Depth Analysis of this compound Substitutes

Tungsten (W) and Molybdenum (Mo)

Tungsten boasts the highest melting point of all metals, making it an obvious candidate for extreme temperature applications.[5][12] Molybdenum, while having a lower melting point than tungsten, is less dense and generally more cost-effective.[8][9] Both metals are used in heating elements, furnace components, and as alloying elements in high-temperature steels and superalloys.[8][12][13]

However, a significant drawback of both tungsten and molybdenum is their poor oxidation resistance at elevated temperatures in air, often necessitating protective coatings.[8]

Tantalum (Ta) and Niobium (Nb)

Tantalum and Niobium offer a compelling combination of high melting points and good corrosion resistance.[14][15] Tantalum, in particular, exhibits excellent resistance to chemical attack.[14] Niobium is noted for its ability to improve the strength of superalloys.[15][16] These metals are often used in applications where both high-temperature strength and corrosion resistance are critical, such as in chemical processing and nuclear reactors.[15][17]

Multi-Principal-Element Alloys

A promising frontier in the search for this compound substitutes lies in the development of multi-principal-element alloys, also known as high-entropy alloys. These alloys, such as those based on the Mo-Ru-Ta-W system, are designed to achieve a combination of properties, including high melting points and desirable crystal structures, that can mimic the performance of this compound.[1][3] Research in this area is focused on computational design and experimental validation to identify optimal compositions.[1]

Experimental Protocols

To provide a framework for comparative analysis, a generalized experimental protocol for evaluating the high-temperature performance of potential this compound substitutes is outlined below.

Objective: To compare the creep and oxidation resistance of a candidate alloy with a baseline this compound-containing superalloy.

Materials:

  • Baseline Alloy: A standard nickel-based superalloy containing a known percentage of this compound (e.g., 3% or 6% Re).[11]

  • Candidate Alloy: A nickel-based superalloy with the this compound content reduced or replaced by the substitute material(s).

Experimental Workflow:

Caption: Generalized workflow for comparative high-temperature testing.

1. Creep Testing:

  • Apparatus: High-temperature creep testing machine.

  • Procedure:

    • Mount the machined specimen in the creep tester.

    • Heat the specimen to the desired test temperature (e.g., 1000-1100 °C) in a controlled atmosphere (e.g., vacuum or inert gas).[2]

    • Apply a constant tensile load.

    • Continuously measure the strain (elongation) of the specimen as a function of time until rupture.

    • Plot the creep curve (strain vs. time) to determine the steady-state creep rate and time to rupture.

2. Oxidation Testing:

  • Apparatus: High-temperature furnace with a controlled atmosphere.

  • Procedure:

    • Measure the initial weight of the test coupon.

    • Place the coupon in the furnace at the test temperature (e.g., 1000 °C) in an oxidizing atmosphere (e.g., air).

    • Periodically remove the coupon, cool it to room temperature, and weigh it to determine the weight gain due to oxidation.

    • Continue the test for a predetermined duration.

    • Analyze the oxide scale using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to characterize its morphology and composition.

Logical Relationships in Alloy Performance

The selection of a suitable substitute for this compound involves a trade-off between various material properties. The following diagram illustrates the logical relationships influencing the high-temperature performance of these alloys.

AlloyPerformance cluster_properties Intrinsic Material Properties cluster_elements Alloying Elements cluster_performance Application Performance MeltingPoint High Melting Point HighTempPerformance High-Temperature Performance MeltingPoint->HighTempPerformance CreepResistance Creep Resistance CreepResistance->HighTempPerformance OxidationResistance Oxidation Resistance OxidationResistance->HighTempPerformance Ductility Ductility Ductility->HighTempPerformance Cost Cost Cost->HighTempPerformance Economic Viability Re This compound Re->MeltingPoint Re->CreepResistance Re->Ductility Re->Cost High W_Mo Tungsten/Molybdenum W_Mo->MeltingPoint W_Mo->CreepResistance W_Mo->OxidationResistance Low W_Mo->Ductility Low (W) W_Mo->Cost Lower Ta_Nb Tantalum/Niobium Ta_Nb->MeltingPoint Ta_Nb->OxidationResistance Ta_Nb->Ductility Ta_Nb->Cost Moderate MPEA Multi-Principal- Element Alloys MPEA->MeltingPoint MPEA->CreepResistance MPEA->Cost Variable

Caption: Factors influencing high-temperature alloy performance.

Conclusion

While this compound remains a benchmark for high-temperature performance, its high cost necessitates the exploration of alternatives. Tungsten and molybdenum offer high melting points but are hindered by poor oxidation resistance. Tantalum and niobium provide a balanced profile of high-temperature strength and corrosion resistance. The emerging field of multi-principal-element alloys presents a promising avenue for designing novel materials with tailored properties. The selection of a cost-effective substitute will ultimately depend on the specific requirements of the application, including operating temperature, mechanical stress, and environmental conditions. Continued research and standardized testing are crucial for validating the performance of these next-generation high-temperature materials.

References

Comparative Efficacy of Rhenium Complexes as Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antimicrobial properties of various Rhenium (Re) complexes, offering a comparative perspective for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on their efficacy against a range of pathogens and elucidates their potential mechanisms of action.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound complexes have emerged as a promising class of compounds with significant antimicrobial activity against various pathogens, including drug-resistant strains. This guide provides a comparative overview of the antimicrobial efficacy of different this compound complexes, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanisms of action.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial efficacy of this compound complexes is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative this compound complexes against various bacterial and fungal strains.

This compound Complex TypeComplex/Compound NameMicroorganismStrainMIC (µg/mL)MIC (µM)Noteworthy Features
This compound(I) Tricarbonyl fac-[Re(CO)₃(bpy)(L)]⁺ derivativesStaphylococcus aureusMRSA-1.4Hetero-tri-organometallic compound.
N-heterocyclic carbene complexesStaphylococcus aureusGram-positive bacteria0.7-2-
This compound bisquinoline complex (Compound 1)Staphylococcus aureusATCC 259230.25 (dark), 0.06 (light)-Light-activated, dual mode of action.[1]
This compound bisquinoline complex (Compound 1)Escherichia coliATCC 25922>64 (dark), 4 (light)-Light-activated, dual mode of action.[1]
This compound bisquinoline complex (Compound 1)Staphylococcus aureusMRSA0.5 (dark), 0.125 (light)-Active against resistant strains.[1]
This compound bisquinoline complex (Compound 1)Escherichia coliColistin-resistant>64 (dark), 4 (light)-Active against resistant strains.[1]
Tricarbonyl diimine complexesCandida albicans-S. aureusMRSA co-infection0.3-Active in vivo against co-infection.[2]
This compound(V) Dioxo [ReO₂(NP₂PhXR)₂]⁺ series (e.g., Re-14)Staphylococcus aureus-≤ 0.25-High activity and low toxicity.
[ReO₂(NP₂PhXR)₂]⁺ seriesCandida albicans-≤ 0.25-Potent antifungal activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of this compound complexes. The broth microdilution method is a standard and widely used technique.

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound complexes against bacterial and fungal strains.

1. Preparation of Materials:

  • This compound Complexes: Prepare stock solutions of the this compound complexes in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

  • Growth Media: Sterile Mueller-Hinton Broth (MHB) or other appropriate media.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of this compound Complexes:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound complex stock solution with the growth medium to achieve a range of desired concentrations.

  • Typically, 100 µL of the diluted complex is added to each well.

4. Inoculation:

  • Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound complex.

  • This will bring the final volume in each well to 200 µL and the final microbial concentration to the target of 5 x 10⁵ CFU/mL.

5. Controls:

  • Growth Control: A well containing only the growth medium and the microbial inoculum (no this compound complex).

  • Sterility Control: A well containing only the growth medium to check for contamination.

6. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

7. Reading the MIC:

  • The MIC is determined as the lowest concentration of the this compound complex at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action for the antimicrobial activity of this compound complexes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Re_stock This compound Complex Stock Solution Serial_dilution Serial Dilution in 96-Well Plate Re_stock->Serial_dilution Inoculum_prep Microbial Inoculum Preparation Inoculation Inoculation of Wells Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubate Incubation (37°C, 18-24h) Inoculation->Incubate Read_MIC MIC Determination (Visual/Plate Reader) Incubate->Read_MIC

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Certain this compound tricarbonyl complexes are proposed to exert their antimicrobial effect on Staphylococcus aureus by targeting and inhibiting key membrane-bound enzymes, namely lipoteichoic acid flippase (LtaA) and lipoprotein signal peptidase II (LspA).[3][4]

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_consequence Downstream Effects Re_complex This compound Tricarbonyl Complex LtaA LtaA (Lipoteichoic Acid Flippase) Re_complex->LtaA Inhibition LspA LspA (Lipoprotein Signal Peptidase II) Re_complex->LspA Inhibition LTA_synthesis_disruption Disruption of Lipoteichoic Acid Synthesis LtaA->LTA_synthesis_disruption Lipoprotein_maturation_inhibition Inhibition of Lipoprotein Maturation LspA->Lipoprotein_maturation_inhibition Cell_wall_instability Cell Wall Instability LTA_synthesis_disruption->Cell_wall_instability Lipoprotein_maturation_inhibition->Cell_wall_instability Bacterial_cell_death Bacterial Cell Death Cell_wall_instability->Bacterial_cell_death

Proposed mechanism of action via inhibition of LtaA and LspA in S. aureus.

Another fascinating class of this compound complexes exhibits a light-activated dual mode of action. Upon irradiation with light, these complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. They may also possess a light-independent mechanism of action.[1]

light_activated_mechanism cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage Light Light (e.g., UV) Re_complex This compound Complex (Ground State) Light->Re_complex Excitation Excited_Re_complex Excited State This compound Complex Re_complex->Excited_Re_complex Oxygen Molecular Oxygen (O₂) Excited_Re_complex->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) Oxygen->ROS Oxidative_stress Oxidative Stress ROS->Oxidative_stress Macromolecule_damage Damage to DNA, Proteins, Lipids Oxidative_stress->Macromolecule_damage Cell_death Bacterial Cell Death Macromolecule_damage->Cell_death

Light-activated mechanism of action involving ROS generation.

References

Validation of theoretical models for predicting Rhenium's material properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Theoretical Predictions and Experimental Realities for Rhenium's Material Properties

For researchers, scientists, and professionals in drug development, a precise understanding of material properties is paramount. This compound, a refractory metal with a unique combination of high melting point, exceptional strength, and good ductility, is a material of significant interest. The ability to accurately predict its behavior through theoretical modeling is a crucial aspect of materials science, enabling the design of new alloys and applications. This guide provides a comprehensive comparison of theoretical models used to predict the material properties of this compound against established experimental data, offering a clear perspective on their validity and predictive power.

At a Glance: Theoretical vs. Experimental Data

The following tables summarize the quantitative data from various theoretical and experimental studies on the mechanical and thermal properties of this compound. This allows for a direct comparison of the values predicted by computational models, primarily Density Functional Theory (DFT), with those measured through laboratory experiments.

Mechanical Properties of this compound
Material PropertyTheoretical Value (DFT)Experimental Value
Lattice Constant (a) 2.76 Å2.761 nm[1]
Lattice Constant (c) 4.45 Å4.458 nm[1]
Bulk Modulus (K) 363 - 389 GPa~370 GPa
Shear Modulus (G) 176 - 188 GPa[2]176 GPa[3]
Young's Modulus (E) 469 - 471 GPa[2]469 GPa[3][4]
Poisson's Ratio (ν) 0.2960.296[3][4]
Ultimate Tensile Strength Not directly calculated663 - 1130 MPa[1][5]
Yield Strength (0.2% offset) Not directly calculated290 - 317 MPa[1][4]
Hardness (Vickers) ~170 HV170 HV[3][4]
Thermal Properties of this compound
Material PropertyTheoretical ValueExperimental Value
Melting Point Not typically predicted by DFT3180 °C[1]
Coefficient of Linear Thermal Expansion (20-1000 °C) Not available in searched literature6.8 µm/m·K[1]
Thermal Conductivity (at 20 °C) Not available in searched literature71.2 W/m·K[1]

The Theoretical Framework: A Look at the Models

The prediction of this compound's material properties heavily relies on first-principles calculations, with Density Functional Theory (DFT) being the most prominent method. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of materials science, it allows for the calculation of various ground-state properties, including:

  • Structural Properties: Lattice constants and crystal structure.

  • Elastic Properties: Bulk modulus, shear modulus, Young's modulus, and Poisson's ratio. These are determined by calculating the total energy of the crystal under small strains.

  • Thermodynamic Properties: In some cases, properties like heat capacity and entropy can be predicted.

While DFT is powerful for predicting fundamental properties, other computational approaches are also emerging:

  • Molecular Dynamics (MD) Simulations: These simulations can be used to study the mechanical behavior of materials at the atomic level, including processes like deformation and fracture.

  • Machine Learning (ML): Researchers are increasingly using machine learning models, such as Artificial Neural Networks (ANNs) and Crystal Graph Convolutional Neural Networks (CGCNNs), to predict material properties based on existing experimental and computational data. These models can be significantly faster than first-principles calculations.

Experimental Validation: The Ground Truth

The validation of any theoretical model hinges on its comparison with robust experimental data. The material properties of this compound have been characterized through a variety of experimental techniques.

Experimental Protocols

1. Mechanical Testing:

  • Tensile Testing: This is a fundamental materials science test in which a sample is subjected to a controlled tension until failure.

    • Standard: ASTM E8/E8M is a common standard for the tension testing of metallic materials.[6][7][8][9][10]

    • Procedure: A specimen of a standardized shape and dimensions is loaded in a tensile testing machine. The stress and strain are measured throughout the test. Key properties determined include:

      • Ultimate Tensile Strength (UTS): The maximum stress a material can withstand while being stretched or pulled before necking.

      • Yield Strength: The stress at which a material begins to deform plastically.

      • Ductility (Elongation and Reduction of Area): The degree to which a material can sustain plastic deformation under tensile stress before fracture.

    • Considerations: The measured tensile properties of this compound are highly dependent on the manufacturing process (e.g., chemical vapor deposition vs. powder metallurgy), material composition, and prior handling.[5]

  • Hardness Testing: This measures the resistance of a material to localized plastic deformation such as scratching or indentation.

    • Method: The Vickers hardness test is commonly used for this compound. A diamond indenter of a specific geometry is pressed into the surface of the material with a known load. The dimensions of the resulting indentation are then measured to determine the hardness value.

  • Elastic Modulus Measurement:

    • Method: The dynamic elastic properties, including Young's modulus and shear modulus, can be determined using the impulse excitation of vibration technique, as outlined in ASTM E1876.[11] This method involves measuring the resonant frequencies of a specimen with a known geometry and mass.

2. Thermal Property Measurement:

  • Thermal Conductivity: This property quantifies the ability of a material to conduct heat.

    • Methods:

      • Guarded Hot Plate Method: This is a steady-state method where a sample is placed between a heated plate and a cooled plate, and the heat flow is measured.[12]

      • Flash Method: A transient method where one side of a sample is subjected to a pulse of energy (e.g., from a laser), and the temperature rise on the opposite side is measured over time to determine thermal diffusivity, from which thermal conductivity can be calculated.[13][14]

      • Guarded-Comparative-Longitudinal Heat Flow Technique: A steady-state method suitable for high temperatures, as described in ASTM E1225.[13]

Visualizing the Validation Process

To better understand the workflow of validating theoretical models and the interplay between different concepts, the following diagrams are provided.

Validation_Workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Model Select Theoretical Model (e.g., DFT, MD, ML) Compute Perform Computations (e.g., Energy Calculations, Simulations) Model->Compute Predict Predict Material Properties (e.g., Elastic Constants, Strength) Compute->Predict Compare Compare Theoretical Predictions with Experimental Data Predict->Compare Sample Prepare this compound Sample (e.g., Powder Metallurgy, CVD) Measure Conduct Experiments (e.g., Tensile Test, Thermal Conductivity) Sample->Measure Data Collect Experimental Data Measure->Data Data->Compare Refine Refine Theoretical Model Compare->Refine Discrepancy Validate Validated Model Compare->Validate Agreement Refine->Model

Workflow for validating theoretical models of this compound's properties.

Material_Properties_Interrelation Structure Crystal Structure (HCP) Elastic Elastic Properties (E, G, K, ν) Structure->Elastic Thermal Thermal Properties (Conductivity, Expansion) Structure->Thermal Bonding Electronic Bonding Bonding->Structure Bonding->Elastic Plastic Plastic Deformation (Yield Strength, UTS) Elastic->Plastic Hardness Hardness Plastic->Hardness

References

Comparing the effectiveness of Rhenium-based versus other radiopharmaceuticals for cancer treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of Rhenium-based radiopharmaceuticals against other therapeutic radionuclides in the treatment of various cancers. The information is supported by experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms of action.

Comparative Efficacy and Safety

This compound-188 (¹⁸⁸Re) and this compound-186 (¹⁸⁶Re) are two therapeutic radioisotopes of this compound that have shown promise in clinical applications. Their effectiveness is primarily attributed to the emission of high-energy beta particles, which induce cellular damage in targeted tissues.[1]

Palliative Treatment of Bone Metastases

This compound-based radiopharmaceuticals, particularly ¹⁸⁸Re-HEDP and ¹⁸⁶Re-HEDP, have been extensively studied for the palliation of pain from bone metastases, often in comparison with other bone-seeking radionuclides like Strontium-89 (B1237618) (⁸⁹Sr) and Samarium-153 (¹⁵³Sm).

Table 1: Comparison of Radiopharmaceuticals for Painful Bone Metastases

RadiopharmaceuticalNumber of PatientsAdministered Activity (MBq)Pain Relief Response RateImprovement in Karnofsky IndexPlatelet Decrease (%)
¹⁸⁸Re-HEDP 162943 ± 60981%[2][3]74% to 85% (p=0.001)[2][3]30 ± 14%[2][3]
¹⁸⁶Re-HEDP 131341 ± 16177%[2][3]70% to 76%[2][3]39 ± 20%[2][3]
⁸⁹Sr-chloride 15152 ± 1880%[2][3]62% to 69%[2][3]34 ± 26%[2][3]
¹⁵³Sm-EDTMP 15Not specified in direct comparison73%[4]70% to 78%[4]Not specified in direct comparison

Studies indicate that all these radiopharmaceuticals are effective in pain palliation.[4] However, treatment with ¹⁸⁸Re-HEDP has shown a statistically significant improvement in the Karnofsky Performance Index, suggesting a greater impact on the patient's quality of life.[2][3] The levels of myelosuppression, as indicated by platelet decrease, were not significantly different among the groups.[2][3]

Treatment of Hepatocellular Carcinoma (HCC)

¹⁸⁸Re-Lipiodol has emerged as a cost-effective and accessible option for the treatment of inoperable hepatocellular carcinoma.[5] Clinical trials have demonstrated its therapeutic potential.

Table 2: Efficacy of ¹⁸⁸Re-Lipiodol in Hepatocellular Carcinoma

Study PhaseNumber of PatientsKey OutcomesReference
Phase I/II1851-year survival: 46%, 2-year survival: 23%[6]
Phase I11Well-tolerated, fast blood clearance, encouraging preliminary response[7]

The on-demand availability of ¹⁸⁸Re from a generator system makes it a favorable option, especially in regions with limited access to other therapeutic radionuclides.[5]

Treatment of Non-Melanoma Skin Cancer (NMSC)

This compound-SCT® (Skin Cancer Therapy) is a non-invasive brachytherapy that utilizes ¹⁸⁸Re for the treatment of non-melanoma skin cancer.

Table 3: Efficacy of this compound-SCT® in Non-Melanoma Skin Cancer

StudyNumber of Patients/LesionsKey OutcomesReference
EPIC-Skin (Phase IV)140 patients, 185 lesions12-month complete response rate: 94.1%[8]

This compound-SCT® is administered in a single session and has shown high efficacy with favorable cosmetic outcomes and patient-reported quality of life.[8][9]

Mechanism of Action: Inducing Cancer Cell Death

The therapeutic effect of this compound-based and other beta-emitting radiopharmaceuticals stems from their ability to induce DNA damage in cancer cells, primarily through the generation of double-strand breaks (DSBs).[1] This triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

DNA Damage Response (DDR) Pathway

Upon induction of DNA double-strand breaks by beta-radiation, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recruit and activate transducer kinases, principally Ataxia-Telangiectasia Mutated (ATM).[10] ATM then phosphorylates a cascade of downstream effector proteins, including p53 and CHK2, to initiate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.[10][11]

DNA_Damage_Response cluster_0 Beta Radiation cluster_1 Cellular Damage cluster_2 DNA Damage Response (DDR) Beta-Radiation Beta-Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Beta-Radiation->DNA_DSB MRN MRN Complex DNA_DSB->MRN senses ATM ATM Kinase (activated) MRN->ATM activates p53 p53 (phosphorylated) ATM->p53 phosphorylates CHK2 CHK2 (phosphorylated) ATM->CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest

DNA Damage Response Pathway
Apoptosis Signaling Pathway

If the DNA damage is irreparable, the p53 protein plays a crucial role in initiating apoptosis, or programmed cell death.[12] It can transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c.[13] Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9, an initiator caspase.[14] Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell, leading to its death.[14]

Apoptosis_Pathway cluster_0 Upstream Signal cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade p53 p53 (activated) Bax Bax p53->Bax activates transcription Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Cell_Death Apoptotic Cell Death Caspase3->Cell_Death executes Experimental_Workflow cluster_0 Patient Evaluation cluster_1 Treatment Phase cluster_2 Follow-up & Analysis Patient_Selection Patient Selection (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Baseline_Assessment Baseline Assessment (Imaging, Bloodwork, QoL) Informed_Consent->Baseline_Assessment Radiopharmaceutical_Prep Radiopharmaceutical Preparation & QC Baseline_Assessment->Radiopharmaceutical_Prep Dose_Calculation Dose Calculation & Administration Radiopharmaceutical_Prep->Dose_Calculation Post_Admin_Imaging Post-Administration Imaging (Dosimetry) Dose_Calculation->Post_Admin_Imaging Monitoring Patient Monitoring (Adverse Events, Toxicity) Post_Admin_Imaging->Monitoring Efficacy_Evaluation Efficacy Evaluation (Imaging, Biomarkers, Pain Score) Monitoring->Efficacy_Evaluation Data_Analysis Data Analysis & Reporting Efficacy_Evaluation->Data_Analysis

References

A Comparative Analysis of Rhenium and Molybdenum in Hydrodesulfurization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rhenium (Re) and Molybdenum (Mo) in hydrodesulfurization (HDS) catalysis, a critical process for removing sulfur from petroleum feedstocks to produce cleaner fuels. The performance of catalysts based on this compound sulfide (B99878) (ReS₂) and Molybdenum sulfide (MoS₂) is evaluated based on experimental data, focusing on their activity, selectivity, and stability.

I. Performance Comparison: this compound vs. Molybdenum Catalysts

The catalytic performance of unsupported ReS₂ and MoS₂ has been evaluated in the hydrodesulfurization of various sulfur-containing model compounds, such as dibenzothiophene (B1670422) (DBT) and 3-methylthiophene. The data presented below is a synthesis of findings from multiple studies to provide a comparative overview.

Table 1: Catalytic Activity in the HDS of Dibenzothiophene (DBT)
CatalystReaction Temperature (°C)DBT Conversion (%)HDS Rate Constant (k x 10⁶ mol g⁻¹ s⁻¹)Primary Reaction PathwayReference
Unsupported MoS₂320~25-40~3-5Direct Desulfurization (DDS)[1][2][3]
Ni-MoS₂32094.7-Hydrogenation (HYD)[4][5][6]
Exfoliated MoS₂320High-Direct Desulfurization (DDS)[1]
Unsupported ReS₂340~75-Hydrogenation (HYD)[7]
Table 2: Selectivity in Hydrodesulfurization
CatalystModel CompoundDDS Selectivity (%)HYD Selectivity (%)Reference
Unsupported MoS₂Dibenzothiophene>50<50[8][9]
Exfoliated MoS₂DibenzothiopheneIncreased vs. Crystalline MoS₂-[1]
Unsupported ReS₂3-MethylthiopheneLowerHigher[10]
Unsupported ReS₂ThiopheneKinetically unfavorablePredominant[11]

Summary of Performance:

Generally, unsupported ReS₂ catalysts exhibit higher hydrogenation (HYD) activity compared to unsupported MoS₂.[10] This makes them potentially more effective for the deep hydrodesulfurization of sterically hindered sulfur compounds, which often requires a preliminary hydrogenation step. Conversely, unsupported MoS₂ tends to favor the direct desulfurization (DDS) pathway, which is the direct cleavage of the C-S bond.[8][9] The addition of promoters like Nickel (Ni) to MoS₂ can significantly enhance its HYD activity.[4][5] The morphology of the catalyst also plays a crucial role; for instance, exfoliated MoS₂ shows higher HDS activity than its crystalline counterpart.[1]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of HDS catalysts. Below are representative protocols for the synthesis of unsupported ReS₂ and MoS₂ catalysts and a general procedure for HDS activity testing.

Synthesis of Unsupported Molybdenum Sulfide (MoS₂) Catalyst (Hydrothermal Method)

This protocol is adapted from various hydrothermal synthesis methods for unsupported MoS₂.[12][13][14]

Materials:

Procedure:

  • Dissolve a specific amount of ammonium heptamolybdate and thiourea in deionized water in a beaker with stirring. The molar ratio of S/Mo is typically kept high (e.g., >2) to ensure complete sulfidation.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 180°C and 220°C for 12 to 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final MoS₂ catalyst in a vacuum oven at 60-80°C for 12 hours.

Synthesis of Unsupported this compound Sulfide (ReS₂) Catalyst (Solvothermal Method)

This protocol is based on the solvothermal synthesis of microspherical ReS₂.[10]

Materials:

  • Ammonium perrhenate (B82622) (NH₄ReO₄)

  • Thiourea (CH₄N₂S)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve ammonium perrhenate and a stoichiometric excess of thiourea in a mixture of DMF and deionized water with vigorous stirring.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the sealed autoclave in an oven at 200°C for 24 hours.

  • After cooling to room temperature, filter the black product.

  • Wash the collected solid thoroughly with deionized water and ethanol.

  • Dry the ReS₂ catalyst in a vacuum oven at 60°C overnight.

  • For improved crystallinity and activity, the as-synthesized ReS₂ can be annealed at 400°C in an inert atmosphere.[10]

Hydrodesulfurization (HDS) Activity Testing

This is a general protocol for testing the catalytic activity of HDS catalysts in a batch reactor.[15][16][17]

Apparatus:

  • High-pressure batch reactor equipped with a magnetic stirrer.

  • Temperature and pressure controllers.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Loading: Load a specific amount (e.g., 0.1-0.5 g) of the synthesized catalyst into the reactor.

  • Feed Preparation: Prepare a solution of the model sulfur compound (e.g., 1 wt% dibenzothiophene in a solvent like n-dodecane).

  • Reaction Setup: Add the feed solution to the reactor. Seal the reactor and purge it with an inert gas (e.g., N₂) and then with hydrogen (H₂).

  • Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 3-5 MPa) and heat it to the reaction temperature (e.g., 300-360°C) with constant stirring.

  • Sampling and Analysis: Take liquid samples periodically from the reactor. Analyze the samples using a gas chromatograph to determine the conversion of the sulfur compound and the distribution of products.

  • Data Calculation: Calculate the conversion and selectivity based on the GC analysis results.

III. Visualizing Catalytic Pathways and Workflows

Catalytic Cycles

The hydrodesulfurization of dibenzothiophene (DBT) on both MoS₂ and ReS₂ catalysts proceeds through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).

HDS_MoS2 cluster_DDS Direct Desulfurization (DDS) Pathway cluster_HYD Hydrogenation (HYD) Pathway DBT Dibenzothiophene (DBT) DBT_ads_DDS DBT Adsorption (η¹-S) DBT->DBT_ads_DDS Adsorption on Mo edge DBT_ads_HYD DBT Adsorption (η⁶-Arene) DBT->DBT_ads_HYD Adsorption on Mo rim MoS2 MoS₂ Active Site CS_cleavage1 C-S Bond Cleavage DBT_ads_DDS->CS_cleavage1 +2H₂ BP Biphenyl (BP) + H₂S CS_cleavage1->BP THDBT Tetrahydrodibenzothiophene (THDBT) DBT_ads_HYD->THDBT +H₂ CS_cleavage2 C-S Bond Cleavage THDBT->CS_cleavage2 +H₂ CHB Cyclohexylbenzene (CHB) CS_cleavage2->CHB +H₂S

Figure 1: HDS of DBT over MoS₂ Catalyst.

HDS_ReS2 cluster_HYD_Re Predominant Hydrogenation (HYD) Pathway cluster_DDS_Re Direct Desulfurization (DDS) Pathway Thiophene Thiophene Thiophene_ads Thiophene Adsorption Thiophene->Thiophene_ads DDS_unfav Kinetically Unfavorable Thiophene->DDS_unfav ReS2 ReS₂ Active Site PreHydrogenation Pre-hydrogenation of C=C Thiophene_ads->PreHydrogenation +H₂ RingOpening C-S Bond Scission & Ring Opening PreHydrogenation->RingOpening +H₂ Butene 2-Butene + H₂S RingOpening->Butene

Figure 2: HDS of Thiophene over ReS₂ Catalyst.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of HDS catalysts.

HDS_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing HDS Activity Testing cluster_analysis Data Analysis Mo_precursor Mo Precursor ((NH₄)₆Mo₇O₂₄) Hydrothermal_Mo Hydrothermal Synthesis (180-220°C) Mo_precursor->Hydrothermal_Mo Re_precursor Re Precursor (NH₄ReO₄) Solvothermal_Re Solvothermal Synthesis (200°C) Re_precursor->Solvothermal_Re Sulfur_source Sulfur Source (Thiourea) Sulfur_source->Hydrothermal_Mo Sulfur_source->Solvothermal_Re MoS2_catalyst Unsupported MoS₂ Hydrothermal_Mo->MoS2_catalyst ReS2_catalyst Unsupported ReS₂ Solvothermal_Re->ReS2_catalyst XRD XRD MoS2_catalyst->XRD TEM TEM MoS2_catalyst->TEM BET BET Surface Area MoS2_catalyst->BET XPS XPS MoS2_catalyst->XPS ReS2_catalyst->XRD ReS2_catalyst->TEM ReS2_catalyst->BET ReS2_catalyst->XPS Batch_reactor Batch Reactor XRD->Batch_reactor Product_analysis Product Analysis (GC) Batch_reactor->Product_analysis Reaction_conditions Reaction Conditions (T, P, H₂) Reaction_conditions->Batch_reactor Conversion Conversion Product_analysis->Conversion Selectivity Selectivity (DDS/HYD) Product_analysis->Selectivity Kinetics Kinetic Analysis Product_analysis->Kinetics

Figure 3: Experimental Workflow for HDS Catalyst Comparison.

References

Safety Operating Guide

Navigating the Disposal of Rhenium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. Rhenium, a rare and valuable transition metal, requires specific handling and disposal procedures to ensure safety, compliance with regulations, and environmental stewardship. Due to its economic value, recycling is often the preferred method of disposal for this compound-containing waste.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

While this compound in its solid form is not classified as a hazardous substance, fine dust and certain this compound compounds can pose health risks and fire hazards.[3][4] Adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields.[5]

  • Hand Protection: Use impervious gloves, and inspect them before use.[6]

  • Respiratory Protection: In cases where dust or fumes may be generated, a NIOSH-approved respirator is necessary.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

Safe Handling Practices:

  • Work in a well-ventilated area to avoid the accumulation of dust and fumes.[8]

  • Avoid creating dust when handling this compound powder.[3]

  • Keep this compound waste away from heat, sparks, open flames, and other ignition sources.[6]

  • Wash hands thoroughly after handling this compound-containing materials.[6]

In the event of a spill, isolate the area, ensure adequate ventilation, and prevent dust formation.[3] Use a HEPA-filtered vacuum for cleaning up spills; do not use compressed air.[9]

Step-by-Step this compound Waste Disposal Procedure

1. Waste Identification and Segregation:

Properly identify and segregate this compound waste at the point of generation. Do not mix incompatible waste streams.

  • Solid this compound Waste: This includes this compound metal scraps, used sputtering targets, punching waste, and contaminated consumables (e.g., wipes, gloves).[1]

  • Liquid this compound Waste: This consists of solutions containing dissolved this compound compounds from experimental procedures.

  • Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound.

2. Waste Collection and Storage:

Use appropriate containers for each type of this compound waste. All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name of the contents, and the accumulation start date.[10]

  • Solid Waste:

    • Collect in a designated, durable, and sealable container.[3]

    • Ensure the container is kept closed except when adding waste.[10]

    • Store in a cool, dry, and well-ventilated area.[8]

  • Liquid Waste:

    • Use a chemically compatible and leak-proof container.[11]

    • Maintain a pH-neutral solution if required by your disposal service.[11]

    • Keep the container securely closed and stored in secondary containment to prevent spills.[10]

  • Contaminated Labware:

    • Decontaminate glassware by rinsing three times. The first rinseate must be collected and disposed of as liquid this compound waste.[10]

    • For heavily contaminated items that cannot be effectively decontaminated, dispose of them as solid this compound waste.

3. Disposal and Recycling:

Due to the high value and scarcity of this compound, recycling is the preferred and most environmentally responsible disposal method.

  • Contact your institution's Environmental Health and Safety (EHS) office to understand the specific procedures and licensed waste disposal vendors for your location.

  • For recycling, inquire about specialized metal recovery and recycling companies. These companies can process various forms of this compound scrap.[1]

  • If recycling is not feasible, dispose of the waste through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.[3] Never dispose of this compound waste down the drain or in regular trash.[8]

Quantitative Data on this compound Waste

While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, ecotoxicity data is available and underscores the importance of preventing environmental release.[3]

ParameterTest SpeciesResultExposure TimeReference
Toxicity to Fish Danio rerio (Zebra Fish)LC50: > 100 mg/L96 hours[8]
Toxicity to Aquatic Invertebrates Daphnia magna (Water Flea)EC50: > 100 mg/L48 hours[8]
Toxicity to Algae Desmodesmus subspicatusEC50: 103.8 mg/L72 hours[8]
Toxicity to Microorganisms Activated SludgeEC50: > 1000 mg/L3 hours[8]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RheniumWasteDisposal start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Metal, Contaminated Items) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid labware Contaminated Labware identify->labware Labware collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container with Secondary Containment liquid->collect_liquid decontaminate Decontaminate Labware (Triple Rinse) labware->decontaminate storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_rinse Collect First Rinseate as Liquid Waste decontaminate->collect_rinse collect_rinse->collect_liquid contact_ehs Contact EHS for Disposal/Recycling storage->contact_ehs recycle Recycle through Specialized Vendor contact_ehs->recycle Recycling Preferred dispose Dispose as Hazardous Waste (if recycling is not feasible) contact_ehs->dispose Alternative end Disposal Complete recycle->end dispose->end

Caption: Decision workflow for handling and disposing of this compound waste in a laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.